1-(4-Nitrobenzyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133851-67-9 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzyl)pyrrolidine is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its substitution allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a 4-nitrobenzyl group introduces specific electronic and steric features that can significantly influence the molecule's behavior in biological systems. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited availability of experimental data in the current literature, this guide also offers detailed, field-proven experimental protocols for the determination of these key parameters. This approach is designed to not only summarize existing knowledge but also to empower researchers to generate the necessary data for their specific applications.
Core Physicochemical Properties
A summary of the available and comparative physicochemical data for this compound is presented below. It is important to note that while some basic identifiers are confirmed, many of the quantitative parameters are based on predictions or comparisons with structurally related compounds due to a lack of published experimental data for the target molecule.
| Property | Value / Information | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 133851-67-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Chemical Structure | (Structure drawn based on IUPAC name) | |
| Melting Point | Data not available | Comparative: 1-(4-nitrophenyl)pyrrolidine is 167-169 °C[2]. N-benzylpyrrolidine is 125.5-128.0 °C[3]. |
| Boiling Point | Data not available | Predicted values may be obtainable via computational models. |
| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | The nitro group and the tertiary amine will influence solubility. |
| pKa (of the conjugate acid) | Data not available | Comparative: The pKa of the conjugate acid of pyrrolidine is 11.27[4]. The pKa of N-benzylpyrrolidine is 9.51[3]. The electron-withdrawing nitro group is expected to lower the pKa relative to N-benzylpyrrolidine. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Predicted values can be calculated using various software packages. The value is expected to be higher than that of pyrrolidine (0.46)[5]. |
The Significance of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound are paramount in the early stages of drug discovery as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Solubility is a critical factor for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.
-
pKa determines the ionization state of a molecule at a given pH. The charge of a molecule affects its ability to cross biological membranes, its binding to the target protein, and its solubility.
-
Lipophilicity (LogP) describes the partitioning of a compound between a lipid and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of this compound. The rationale behind the choice of these methods is provided to offer insight into best practices in a research and development setting.
Synthesis of this compound
A common method for the synthesis of N-benzylpyrrolidines is the nucleophilic substitution of a benzyl halide with pyrrolidine.
Protocol:
-
To a solution of pyrrolidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature and add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The use of a base like potassium carbonate is to neutralize the HBr formed during the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Standard workup and purification techniques are employed to isolate the pure product.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.
Protocol:
-
Ensure the synthesized this compound is a dry, crystalline solid.
-
Pack a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality of Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic.
Protocol:
-
Place a small volume (a few milliliters) of the purified liquid this compound into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.
-
Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Remove the heat and allow the liquid to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Causality of Experimental Choices: This micro-boiling point method is suitable for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach thermodynamic equilibrium. Filtration is essential to separate the dissolved and undissolved compound accurately. A sensitive and specific analytical method like HPLC or LC-MS is required for accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Protocol:
-
Dissolve a known amount of this compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Record the pH as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.
Causality of Experimental Choices: This method directly measures the change in pH upon addition of an acid, allowing for the determination of the equilibrium constant for the protonation of the basic pyrrolidine nitrogen. The use of a co-solvent is a practical consideration for compounds with poor aqueous solubility.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Used to identify the presence of specific functional groups. Key expected absorptions for this compound would include C-H stretching and bending vibrations for the aromatic and aliphatic portions, and strong characteristic absorptions for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 206.24 g/mol .
-
Conclusion
While a complete experimental physicochemical profile for this compound is not yet available in the public domain, this guide provides the foundational knowledge and practical methodologies for its comprehensive characterization. The provided protocols are robust, widely accepted in the field of drug discovery, and will enable researchers to generate the high-quality data necessary to advance their research and development efforts. The insights gained from these physicochemical properties will be invaluable in predicting the in vivo behavior of this compound and in guiding the design of future analogues with improved drug-like properties.
References
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Nitrobenzyl)pyrrolidine
Abstract: This whitepaper provides a comprehensive technical guide for the synthesis, purification, and detailed structural elucidation of 1-(4-Nitrobenzyl)pyrrolidine, a key heterocyclic scaffold relevant to drug discovery and materials science. We present two robust synthetic pathways—Nucleophilic Alkylation and Reductive Amination—and offer a causal analysis of experimental choices. The guide culminates in a multi-technique approach to structural verification, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven methodology for the preparation and characterization of N-benzylated pyrrolidine derivatives.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its N-functionalization allows for the systematic exploration of chemical space to optimize pharmacological properties. The introduction of a 4-nitrobenzyl group, as in this compound, provides a versatile chemical handle. The nitro moiety can be readily reduced to an amine, enabling further derivatization, or it can be utilized for its inherent electron-withdrawing properties in various chemical applications.
This guide provides two distinct, reliable, and scalable methods for the synthesis of this target compound. Each method is selected to highlight different strategic approaches to C-N bond formation, a cornerstone of modern organic synthesis.
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Method A: Nucleophilic Alkylation. A direct and classical approach involving the SN2 reaction between pyrrolidine and 4-nitrobenzyl bromide. This pathway is valued for its simplicity and use of readily available starting materials.
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Method B: Reductive Amination. A modern and often higher-yielding alternative that proceeds via the in-situ formation and reduction of an iminium ion from pyrrolidine and 4-nitrobenzaldehyde.[2][3]
Following synthesis, we detail the rigorous process of structural elucidation, ensuring the unequivocal confirmation of the product's identity and purity.
Synthesis Methodologies
Method A: Synthesis via Nucleophilic Alkylation
This method leverages the high nucleophilicity of the secondary amine in pyrrolidine to displace a bromide from the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic position, facilitating the reaction.
-
Base: Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base. Its function is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while not solvating the anionic base as strongly as a protic solvent would, thus maintaining its reactivity.
-
Temperature: The reaction is conducted at an elevated temperature (reflux) to provide sufficient activation energy for the reaction to proceed at a practical rate.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzyl bromide (10.8 g, 50 mmol) and potassium carbonate (10.4 g, 75 mmol, 1.5 equiv).
-
Add 100 mL of acetonitrile to the flask.
-
While stirring, add pyrrolidine (5.0 mL, 60 mmol, 1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Proceed with the purification protocol described in Section 3.
Method B: Synthesis via Reductive Amination
This elegant one-pot method involves the reaction of pyrrolidine with 4-nitrobenzaldehyde to form an intermediate iminium ion, which is immediately reduced by a hydride reagent to yield the final product.[4]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[3] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with the starting aldehyde, preventing the formation of 4-nitrobenzyl alcohol as a byproduct. Its use obviates the need for pH control often required with other borohydrides like sodium cyanoborohydride.[3]
-
Solvent: Dichloromethane (DCM) is a suitable aprotic solvent that dissolves the reactants and does not react with the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting the elimination of water.
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzaldehyde (7.55 g, 50 mmol) and 100 mL of dichloromethane (DCM).
-
Add pyrrolidine (4.2 mL, 50 mmol, 1.0 equiv) to the solution and stir for 20 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Proceed with the purification protocol below.
Purification Protocol
The crude product from either synthesis is typically a yellow-orange solid or oil. Purification is effectively achieved by flash column chromatography.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure: a. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. b. After drying, load the silica onto a pre-packed column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC and combine those containing the pure product. e. Remove the solvent under reduced pressure to yield this compound as a pale yellow solid.
Structural Elucidation and Characterization
Unequivocal confirmation of the molecular structure is achieved by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The four protons on the 4-nitrophenyl ring will appear as a classic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group (H-ortho) are deshielded and will appear as a doublet around 8.1-8.2 ppm.[5] The two protons meta to the nitro group (H-meta) are less deshielded and will appear as a doublet around 7.5-7.6 ppm.
-
Benzylic Protons: The two protons of the methylene bridge (-CH₂-) between the aromatic ring and the pyrrolidine nitrogen will appear as a sharp singlet around 3.6-3.7 ppm. Its integration will correspond to 2H.
-
Pyrrolidine Protons: The eight protons on the pyrrolidine ring will appear as two distinct multiplets. The four protons adjacent to the nitrogen (-NCH₂-) will be deshielded relative to the other four, appearing around 2.5-2.6 ppm. The remaining four protons (-CH₂CH₂-) will appear further upfield, around 1.7-1.8 ppm.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the nitro group (C-ipso) will be highly deshielded (~147 ppm), as will the carbon attached to the benzyl group (C-quat, ~146 ppm). The ortho carbons (~129 ppm) and meta carbons (~123 ppm) will have characteristic shifts.[5]
-
Benzylic Carbon: The benzylic carbon (-CH₂-) signal is expected around 60 ppm.
-
Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring: one for the carbons adjacent to the nitrogen (-NCH₂-) around 54 ppm, and one for the other two carbons (-CH₂CH₂-) around 23 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₄N₂O₂), the expected exact mass is 206.1055 g/mol .
-
Expected Molecular Ion Peak (M⁺): m/z = 206.
-
Key Fragmentation: A prominent peak is expected at m/z = 136, corresponding to the stable 4-nitrobenzyl cation ([M - C₄H₈N]⁺), formed by cleavage of the benzylic C-N bond. Another significant fragment may appear at m/z = 70, representing the pyrrolidinyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Nitro Group (NO₂): This is the most characteristic feature. Two strong, sharp absorption bands are expected: one for the asymmetric stretch around 1520-1530 cm⁻¹ and one for the symmetric stretch around 1340-1350 cm⁻¹ .
-
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., ~3050-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., ~2850-2970 cm⁻¹).[6]
-
Aromatic C=C Bending: Overtone bands in the 1650-2000 cm⁻¹ region and out-of-plane bending around 850 cm⁻¹ (characteristic of 1,4-disubstitution).
-
C-N Stretch: A medium intensity band in the region of 1100-1200 cm⁻¹.
Data Summary
The following table summarizes the expected characterization data for pure this compound.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Specific literature values should be consulted; typically solid at RT |
| ¹H NMR (CDCl₃) | δ ~8.15 (d, 2H), ~7.55 (d, 2H), ~3.65 (s, 2H), ~2.55 (m, 4H), ~1.75 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ ~147.2, ~146.5, ~129.3, ~123.7, ~60.1, ~54.2, ~23.4 |
| MS (EI) | m/z 206 (M⁺), 136, 70 |
| IR (KBr/ATR) | ~1525 cm⁻¹ (NO₂ asym), ~1345 cm⁻¹ (NO₂ sym), ~2850-2970 cm⁻¹ (Aliphatic C-H) |
Conclusion
This guide has detailed two effective and reliable synthetic routes for the preparation of this compound. The choice between nucleophilic alkylation and reductive amination can be made based on available starting materials, desired scale, and laboratory capabilities. The comprehensive analytical workflow described, employing NMR, MS, and IR spectroscopy, provides a robust framework for the unequivocal structural confirmation and purity assessment of the target compound, ensuring its quality for subsequent applications in research and development.
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PubMed. (2020). 4-Nitro-benzyl 3,4-bis-(acet-yloxy)-2-(4-meth-oxy-phen-yl)pyrrolidine-1-carboxyl-ate: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]
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1-(4-Nitrobenzyl)pyrrolidine CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique three-dimensional architecture allows for extensive exploration of chemical space, making it a valuable scaffold in the design of novel therapeutics.[2][3] This guide focuses on a specific derivative, 1-(4-Nitrobenzyl)pyrrolidine, providing a comprehensive overview of its chemical identity, synthesis, and key technical data relevant to its application in research and drug development.
Section 1: Core Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 133851-67-9
-
Molecular Formula: C₁₁H₁₄N₂O₂
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.24 g/mol | Calculated |
| Appearance | Not specified in literature; likely a solid | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | [Vendor Data] |
Section 2: Synthesis and Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. This well-established method involves the reaction of pyrrolidine with a 4-nitrobenzyl halide, typically 4-nitrobenzyl chloride.
Reaction Mechanism
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the pyrrolidine ring, acting as a nucleophile, attacks the benzylic carbon of the 4-nitrobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the chlorine atom. The reaction occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously with the breaking of the carbon-chlorine bond. The presence of a base is often beneficial to neutralize the hydrogen halide byproduct formed during the reaction.
Diagram 1: Synthesis of this compound
Caption: A schematic overview of the synthesis of this compound.
Experimental Protocol (Illustrative)
Materials:
-
Pyrrolidine
-
4-Nitrobenzyl chloride
-
Anhydrous potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Section 3: Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of its constituent parts (the 4-nitrobenzyl group and the pyrrolidine ring), the expected NMR and IR characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
Aromatic protons of the nitrobenzyl group would appear as two doublets in the range of δ 7.5-8.2 ppm.[5]
-
The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.6-3.8 ppm.
-
The protons on the pyrrolidine ring adjacent to the nitrogen would be expected in the region of δ 2.5-2.7 ppm.
-
The remaining pyrrolidine protons would likely appear as a multiplet around δ 1.7-1.9 ppm.
-
-
¹³C NMR:
-
Aromatic carbons would be observed in the range of δ 123-150 ppm.[5]
-
The benzylic carbon would likely be in the region of δ 55-60 ppm.
-
The carbons of the pyrrolidine ring would appear at approximately δ 54 ppm (adjacent to N) and δ 23 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
-
Strong absorption bands characteristic of the nitro group (NO₂) would be expected around 1520 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching).
-
C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations from the pyrrolidine and benzyl groups would be seen in the 2800-3000 cm⁻¹ region.
-
C-N stretching vibrations would likely appear in the 1200-1020 cm⁻¹ range.
Section 4: Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrrolidine nitrogen, the aromatic nitro group, and the benzylic position.
-
The Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it can be reduced to an amino group, providing a handle for further functionalization. This transformation is a common strategy in medicinal chemistry to introduce diversity and modulate the electronic properties of a molecule.
-
The Pyrrolidine Scaffold in Medicinal Chemistry: The pyrrolidine ring is a key structural motif in many FDA-approved drugs.[1] Its non-planar, flexible nature allows it to present substituents in a defined three-dimensional arrangement, which can be crucial for binding to biological targets.[2] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]
The presence of the nitrobenzyl group suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules. For instance, the reduction of the nitro group to an amine would yield 1-(4-aminobenzyl)pyrrolidine, a compound that could be further elaborated through reactions such as amide bond formation or sulfonylation, enabling the exploration of structure-activity relationships in a drug discovery program.
Diagram 2: Potential Derivatization Pathway
Caption: A potential pathway for the chemical modification of this compound.
Section 5: Safety and Handling
-
Pyrrolidine: Is a flammable liquid and can cause skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
4-Nitrobenzyl chloride: Is a solid that is incompatible with strong oxidizing agents and bases.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of any dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. Available at: [Link]
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Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available at: [Link]
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Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Available at: [Link]
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- BLDpharm. (n.d.). 133851-67-9|this compound.
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Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 612–622. Available at: [Link]
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MDPI. (2018). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 23(3), 633. Available at: [Link]
- Belveren, S., et al. (2019). From bioactive pyrrolidino[3,4-c] pyrrolidines to more bioactive pyrrolidino[3,4-b] pyrrolidines via ring-opening/ring-closing promoted by sodium methoxide. Synthesis, 51(07), 1565-1577.
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- Wiley-VCH. (n.d.).
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Harnessing the Therapeutic Potential of Nitrobenzyl-Substituted Pyrrolidines: A Guide for Drug Discovery
An In-depth Technical Guide
Prepared by a Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved therapeutics.[1] When combined with a nitrobenzyl moiety—a group known for its potent electronic properties and utility in prodrug strategies—a chemical scaffold of significant therapeutic potential emerges.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and future directions for nitrobenzyl-substituted pyrrolidine derivatives. We will delve into the established antimicrobial and anticancer activities, explore the potential for neuroprotection, and provide validated experimental protocols to empower further research in this promising area.
The Scientific Rationale: A Privileged Scaffold Meets a Versatile Functional Group
The decision to investigate the fusion of the pyrrolidine and nitrobenzyl moieties is grounded in established medicinal chemistry principles.
-
The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is not merely a passive linker. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space that is critical for selective receptor binding.[1] The stereogenic centers inherent to many pyrrolidine derivatives, such as those derived from proline, provide a powerful tool for developing enantiomerically pure drugs with improved efficacy and reduced off-target effects.[1]
-
The Nitrobenzyl Moiety: The nitro group is a potent electron-withdrawing group that significantly alters the electronic profile of the benzyl ring. This modification can enhance binding interactions with biological targets.[4] Crucially, the nitro group is susceptible to enzymatic reduction under hypoxic conditions, a characteristic feature of the tumor microenvironment.[5][6] This property makes the nitrobenzyl group an ideal trigger for hypoxia-activated prodrugs, which remain dormant in healthy, oxygenated tissues but release their cytotoxic payload selectively within tumors, thereby minimizing systemic toxicity.[5] The role of the nitro group can be that of a pharmacophore, directly contributing to the biological effect, or a toxicophore upon reduction, leading to cell death.[3]
The strategic combination of these two components creates a molecular architecture ripe for discovery, with potential applications spanning oncology, infectious diseases, and neurology.
Synthesis Strategies: Building the Core Structure
The synthesis of nitrobenzyl-substituted pyrrolidines is typically achieved through the N-alkylation of a pre-existing pyrrolidine ring. A common and efficient approach utilizes readily available starting materials like L-proline derivatives and substituted nitrobenzyl halides.
The causality behind this choice of strategy lies in its robustness and modularity. Using commercially available and often chiral starting materials like proline allows for the direct incorporation of stereochemistry into the final product. The reaction conditions can be fine-tuned to achieve high yields, and the modularity allows for the rapid synthesis of a library of compounds by simply varying the substitution pattern on either the pyrrolidine or the nitrobenzyl component.
Below is a generalized workflow for the synthesis of N-(nitrobenzyl)pyrrolidine derivatives.
Caption: Generalized workflow for the synthesis of N-nitrobenzyl-pyrrolidines.
Antimicrobial Activity: A New Frontier Against Resistance
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history as antimicrobials, and their combination with the pyrrolidine scaffold has yielded promising results.[3]
Specifically, derivatives of N-(2-nitrophenyl)pyrrolidine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[7]
Mechanism of Action
The primary mechanism of antimicrobial action for nitroaromatic compounds involves the reductive activation of the nitro group by bacterial nitroreductases.[4] This enzymatic reduction generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals. These intermediates can then covalently bind to and damage critical macromolecules like DNA, leading to bacterial cell death.[4] The pyrrolidine component likely enhances cellular uptake and improves the pharmacokinetic properties of the molecule, delivering the nitroaromatic "warhead" more efficiently to its intracellular target. The presence of nitro groups on a pyrrole ring has been shown to improve lipophilicity, suggesting a better interaction with bacterial membranes.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antimicrobial activity of representative pyrrolidine derivatives against various bacterial and fungal strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Dipyrrolidino-dibromobenzene | Staphylococcus aureus | 32-512 | [8] |
| Dipyrrolidino-dibromobenzene | Bacillus subtilis | 32-512 | [8] |
| Dipyrrolidino-dibromobenzene | Escherichia coli | 32-512 | [8] |
| Dipyrrolidino-dibromobenzene | Candida albicans | 32-512 | [8] |
| N-(4-Cyanophenyl)-L-proline | Escherichia coli | 2500 | [7] |
Experimental Protocol: MIC Determination via Broth Microdilution
This protocol provides a self-validating system for determining the MIC of a test compound, a cornerstone of antimicrobial susceptibility testing.
-
Preparation of Inoculum: Culture the bacterial strain of interest overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The accuracy of this step is critical for reproducibility.
-
Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrobenzyl-substituted pyrrolidine test compound in the broth. The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and inoculum only (no compound) must show clear bacterial growth.
-
Negative Control: Wells containing broth only (no inoculum) must remain clear.
-
Solvent Control: Wells containing broth, inoculum, and the maximum concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself has no antimicrobial effect.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Anticancer Activity: Targeting the Tumor Microenvironment
The unique physiology of solid tumors, particularly the presence of hypoxic regions, provides an opportunity for targeted drug delivery. Nitrobenzyl-substituted pyrrolidines are well-suited to function as hypoxia-activated prodrugs.
While direct studies on nitrobenzyl-pyrrolidines are emerging, the principle has been validated with related structures. For instance, nitro-substituted pyrrolomycins exhibit potent antitumoral activity against colon and breast cancer cell lines.[9] Furthermore, nitrobenzyl derivatives of the anticancer drug camptothecin have been successfully developed as hypoxia-targeting prodrugs, showing reduced toxicity compared to the parent drug under normal oxygen conditions.[5][6] The 4-nitrobenzyl derivative, in particular, showed a 19-fold reduction in cytotoxicity compared to the active drug, validating the prodrug concept.[5]
Mechanism of Action: Hypoxia-Activated Prodrugs
This strategy relies on the differential expression of nitroreductase enzymes in hypoxic tumor cells compared to healthy tissues.
Caption: Mechanism of a hypoxia-activated nitrobenzyl-pyrrolidine prodrug.
As depicted, the inactive prodrug circulates systemically with minimal effect on healthy, oxygen-rich tissues. Upon entering the hypoxic tumor microenvironment, overexpressed nitroreductases reduce the nitro group. This reduction triggers a chemical cascade, cleaving the nitrobenzyl group and releasing the active cytotoxic pyrrolidine-containing molecule, which then induces DNA damage and apoptosis specifically in the tumor cells.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for relevant compounds against cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Nitro-Pyrrolomycin | HCT116 (Colon Cancer) | 3.53 - 6.00 | [9] |
| Nitro-Pyrrolomycin | MCF-7 (Breast Cancer) | >10 | [9] |
| 4-Nitrobenzyl Camptothecin Derivative | K562 (Leukemia) | 0.058 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: Treat the cells with serial dilutions of the nitrobenzyl-substituted pyrrolidine compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Analysis and Validation:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
A vehicle control (e.g., DMSO) must be included to validate that the solvent does not affect cell viability.
-
Potential Neuroprotective Activity: An Emerging Avenue
While less explored, the potential for nitrobenzyl-substituted pyrrolidines to exhibit neuroprotective effects warrants investigation. Pyrrolidine derivatives themselves have shown promise in this area. For example, Pyrrolidine Dithiocarbamate (PDTC) is a known antioxidant that protects against neonatal hypoxia-ischemia by reducing inflammation and apoptosis.[11] Furthermore, various pyrrole derivatives have demonstrated neuroprotective properties through antioxidant and anti-inflammatory mechanisms.[12][13]
Potential Mechanisms of Action
The neuroprotective capacity of these compounds could stem from their ability to modulate key signaling pathways involved in neuronal survival and death. Oxidative stress is a central player in the pathogenesis of many neurodegenerative diseases.[12]
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A Preliminary Investigation into the Applications of 1-(4-Nitrobenzyl)pyrrolidine: A Technical Guide for Synthetic and Medicinal Chemists
Abstract: 1-(4-Nitrobenzyl)pyrrolidine is a sparsely documented compound, yet its structure presents a compelling platform for synthetic innovation in drug discovery and materials science. This guide provides a preliminary technical framework for researchers, scientists, and drug development professionals to explore its potential. By deconstructing the molecule into its core functional components—the versatile pyrrolidine scaffold and the reactive 4-nitrobenzyl moiety—we propose two primary investigational pathways. The first explores its role as a key intermediate in medicinal chemistry for the generation of compound libraries via nitro group reduction and subsequent derivatization. The second investigates its utility as a photolabile protecting group in advanced organic synthesis. This document furnishes detailed, actionable protocols, workflow diagrams, and the scientific rationale behind these proposed applications, establishing a foundation for future research and development.
Section 1: Introduction and Molecular Rationale
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and approved pharmaceuticals like procyclidine and various racetam compounds.[1][2] Its non-planar, saturated structure offers three-dimensional diversity crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3] When combined with a 4-nitrobenzyl group, the resulting molecule, this compound, becomes a bifunctional tool of significant potential.
The key to its utility lies in the reactivity of the 4-nitrobenzyl group. The nitro functional group is a potent electron-withdrawing group, but more importantly, it is readily reduced to a primary amine.[4][5] This transformation converts the molecule into 1-(4-aminobenzyl)pyrrolidine, a versatile precursor for creating extensive chemical libraries through well-established amine chemistry. Furthermore, the nitrobenzyl moiety is a recognized photolabile protecting group (PPG), which can be cleaved with UV light to release the protected amine, offering a powerful tool for spatially and temporally controlled synthesis.[6][7]
This guide will therefore explore two primary, high-potential applications rooted in these chemical principles.
Section 2: Synthesis and Characterization of this compound
A reliable and scalable synthesis of the title compound is paramount for any subsequent investigation. A straightforward approach involves the nucleophilic substitution of 4-nitrobenzyl bromide with pyrrolidine.
Experimental Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Pyrrolidine (1.2 eq.)
-
4-Nitrobenzyl bromide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with anhydrous acetonitrile, add 4-nitrobenzyl bromide and potassium carbonate.
-
Stir the suspension at room temperature and add pyrrolidine dropwise over 10 minutes.
-
Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data is summarized in the table below.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to pyrrolidine and 4-nitrobenzyl protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the structure. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ corresponding to the molecular weight of 207.24 g/mol . |
| Melting Point | Range | Consistent with literature values for the pure compound. |
Section 3: Application I - A Scaffold for Medicinal Chemistry Libraries
The true synthetic power of this compound is unlocked upon the reduction of its nitro group. This transformation yields 1-(4-aminobenzyl)pyrrolidine, a primary aromatic amine that serves as a powerful handle for diversification. This section outlines the protocol for this key reduction and the subsequent workflow for generating a small, diverse library of amide derivatives, a common strategy in hit-to-lead campaigns.[8][9]
Logical Workflow for Library Synthesis
The overall strategy involves a two-step process: reduction followed by parallel amidation. This is a robust and widely used approach in modern drug discovery for rapidly exploring the structure-activity relationship (SAR) around a core scaffold.
Caption: Workflow for generating a compound library from this compound.
Experimental Protocol 3.1: Reduction of the Nitro Group
Objective: To efficiently and cleanly reduce the nitro group of this compound to a primary amine.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups with minimal side products.[10][11] It is often the preferred method in industrial settings due to its high yield and the ease of removing the catalyst by filtration.[11]
Materials:
-
This compound (1.0 eq.)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a suitable pressure vessel.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the combined filtrates under reduced pressure to yield 1-(4-aminobenzyl)pyrrolidine, which can often be used in the next step without further purification.
Experimental Protocol 3.2: Parallel Amide Library Synthesis
Objective: To generate a diverse set of amide derivatives from 1-(4-aminobenzyl)pyrrolidine using a parallel synthesis approach.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion rates across a diverse range of carboxylic acids with minimal racemization and side reactions.
Procedure (for a single well in a 96-well plate):
-
Prepare a stock solution of 1-(4-aminobenzyl)pyrrolidine in a suitable solvent like DMF or DMSO.
-
Dispense the amine stock solution into each well.
-
Dispense a unique carboxylic acid stock solution into each corresponding well.
-
Add a solution of HATU and a tertiary base (e.g., DIPEA) to each well to initiate the coupling reaction.
-
Seal the plate and allow it to shake at room temperature for 12-18 hours.
-
Upon completion, quench the reaction with water and extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the resulting library members by LC-MS to confirm product formation and assess purity.
Section 4: Application II - A Photolabile Protecting Group
The 4-nitrobenzyl group is a well-established photolabile protecting group (PPG), often used to "cage" bioactive molecules or synthetic intermediates.[12] Irradiation with UV light (typically 320-365 nm) triggers a photochemical reaction that cleaves the benzyl-nitrogen bond, releasing the free amine.[6][13] This allows for precise spatial and temporal control over a reaction, which is invaluable in fields like chemical biology and materials science.
Mechanism of Photolytic Cleavage
Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which then undergoes intramolecular cyclization and fragmentation to release the free pyrrolidine and 4-nitrosobenzaldehyde as a byproduct.[6]
Caption: Simplified mechanism of photolytic deprotection of this compound.
Experimental Protocol 4.1: Photolytic Deprotection
Objective: To demonstrate the cleavage of the N-benzyl bond in this compound using UV irradiation.
Materials:
-
This compound
-
Acetonitrile (UV-grade)
-
UV photoreactor or a mercury lamp with a Pyrex filter (λ > 300 nm)
-
Quartz reaction vessel
Procedure:
-
Prepare a dilute solution (e.g., 0.01 M) of this compound in UV-grade acetonitrile in the quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the vessel in the photoreactor and irradiate with UV light (e.g., 350 nm) at room temperature.
-
Monitor the disappearance of the starting material and the appearance of pyrrolidine and 4-nitrosobenzaldehyde by LC-MS and UV-Vis spectroscopy at regular intervals.
-
Upon completion, concentrate the solution to analyze the photoproducts.
Self-Validating System: The success of the protocol is inherently validated by the disappearance of the starting material and the concurrent appearance of the expected photoproducts, as monitored by analytical techniques. The distinct chromophore of the 4-nitrosobenzaldehyde byproduct provides a clear spectroscopic handle to track reaction progress.
Section 5: Conclusion and Future Directions
This guide establishes a foundational framework for investigating the applications of this compound. The proposed pathways—as a versatile scaffold for medicinal chemistry and as a photolabile protecting group—leverage the inherent chemical functionalities of the molecule. The provided protocols are designed to be robust, reproducible, and serve as a launchpad for more advanced studies.
Future research should focus on:
-
Library Expansion and Screening: Synthesizing a larger, more diverse library of compounds from the 1-(4-aminobenzyl)pyrrolidine intermediate and screening them against various biological targets, such as kinases, GPCRs, or proteases.[2][3]
-
Optimization of Photorelease: Investigating the quantum yield of the photolytic cleavage and exploring modifications to the aromatic ring to tune the absorption wavelength and efficiency of release.
-
Application in Solid-Phase Synthesis: Adapting the use of this compound as a photolabile linker for solid-phase peptide or oligonucleotide synthesis.
By building upon the principles and methodologies outlined herein, researchers can unlock the full synthetic potential of this promising, yet underexplored, chemical entity.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Singh, B. K., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5576–5648. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]
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Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]
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ResearchGate. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4‐nitrobenzyl, 4‐pivaloylaminobenzyl, and 4‐methoxycarbonylaminobenzyl protected thioglycosides. Retrieved from [Link]
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Fu, D. J., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 95(1), 115-131. Available at: [Link]
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TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8), 313-317. Available at: [Link]
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Chemsrc. (n.d.). 1-(4-Nitrophenyl)pyrrolidine. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrobenzyl)pyrrolidine
This guide provides an in-depth analysis of the spectroscopic data for 1-(4-Nitrobenzyl)pyrrolidine, a compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and scientific research. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , is a disubstituted aromatic compound.[1] Its structure comprises a pyrrolidine ring N-substituted with a 4-nitrobenzyl group. The accurate identification and confirmation of this structure are critical for understanding its chemical reactivity and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
Data Interpretation and Tabulation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the 4-nitrobenzyl group.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~8.15 | Doublet | 2H | Aromatic Protons (ortho to NO₂) |
| B | ~7.50 | Doublet | 2H | Aromatic Protons (meta to NO₂) |
| C | ~3.70 | Singlet | 2H | Benzylic Protons (-CH₂-) |
| D | ~2.60 | Triplet | 4H | Pyrrolidine Protons (α to N) |
| E | ~1.80 | Quintet | 4H | Pyrrolidine Protons (β to N) |
-
Aromatic Protons: The electron-withdrawing nitro group strongly deshields the aromatic protons. The protons ortho to the nitro group (Signal A) are expected to appear at a higher chemical shift (further downfield) than the protons meta to the nitro group (Signal B). Both signals will appear as doublets due to coupling with their adjacent aromatic protons.
-
Benzylic Protons: The methylene protons (Signal C) are adjacent to both the aromatic ring and the nitrogen of the pyrrolidine ring. Their chemical shift is influenced by both groups, and they are expected to appear as a singlet as there are no adjacent protons to couple with.
-
Pyrrolidine Protons: The four protons on the carbons alpha to the nitrogen (Signal D) are chemically equivalent and are expected to appear as a triplet due to coupling with the beta protons. The four protons on the carbons beta to the nitrogen (Signal E) are also chemically equivalent and are expected to appear as a quintet due to coupling with the alpha protons.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Experimental Protocol:
The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted Data Interpretation and Tabulation:
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~147 | Aromatic Carbon (attached to NO₂) |
| 2 | ~145 | Aromatic Carbon (ipso to benzyl) |
| 3 | ~129 | Aromatic Carbons (meta to NO₂) |
| 4 | ~123 | Aromatic Carbons (ortho to NO₂) |
| 5 | ~60 | Benzylic Carbon (-CH₂-) |
| 6 | ~54 | Pyrrolidine Carbons (α to N) |
| 7 | ~23 | Pyrrolidine Carbons (β to N) |
-
Aromatic Carbons: The carbon atom attached to the nitro group (Signal 1) is expected to be the most downfield due to the strong electron-withdrawing effect. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
-
Benzylic Carbon: The benzylic carbon (Signal 5) will appear in the typical range for carbons attached to a nitrogen and an aromatic ring.
-
Pyrrolidine Carbons: The alpha-carbons of the pyrrolidine ring (Signal 6) will be more deshielded than the beta-carbons (Signal 7) due to their proximity to the electronegative nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol:
A small amount of the sample is placed on a salt plate (e.g., NaCl or KBr) for analysis as a thin film, or mixed with KBr powder and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer.
Predicted Data Interpretation and Tabulation:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (Pyrrolidine & Benzyl) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1520 | N-O asymmetric stretch | Nitro Group |
| ~1345 | N-O symmetric stretch | Nitro Group |
| ~1180 | C-N stretch | Amine |
-
Nitro Group: The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will also show absorptions for the C-H stretching of the aromatic ring and the aliphatic C-H bonds of the pyrrolidine and benzyl groups.
-
C-N Stretch: A peak corresponding to the C-N stretching of the tertiary amine will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Data Interpretation:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 206.24. In high-resolution mass spectrometry, this can be determined with high accuracy.
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways.
Analytical Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Proposed Fragmentation Pathway in Mass Spectrometry
A primary fragmentation pathway is the cleavage of the benzylic C-N bond. This can lead to two major fragment ions:
-
Tropylium Ion Formation: Cleavage of the C-N bond can generate a 4-nitrobenzyl cation, which may rearrange to the more stable 4-nitrotropylium ion at m/z 136 .
-
Pyrrolidinyl Radical Cation: The other fragment would be the pyrrolidinyl radical, which is neutral and not detected. However, cleavage alpha to the nitrogen within the pyrrolidine ring after ionization can lead to a stable iminium ion at m/z 70 .
Another significant fragmentation could involve the loss of the nitro group.
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. Adherence to the described experimental protocols and a thorough understanding of the principles of spectroscopic interpretation are essential for ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzyl)pyrrolidine for Researchers and Drug Development Professionals
Introduction
1-(4-Nitrobenzyl)pyrrolidine is a molecule of interest within several fields of chemical and pharmaceutical research. Its structure, featuring a nitroaromatic group coupled with a pyrrolidine ring, suggests potential applications where the specific electronic and steric properties of these moieties can be leveraged. In the context of drug development, understanding the fundamental physicochemical properties of a compound is a critical, non-negotiable step. Among the most crucial of these are solubility and stability. These two parameters dictate a compound's bioavailability, shelf-life, and ultimately, its viability as a therapeutic agent.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies and rationale behind the solubility and stability studies of this compound. As a Senior Application Scientist, the focus extends beyond simple procedural descriptions to elucidate the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
For the purpose of this guide, we will be referencing the compound 1-(4-Nitrophenyl)pyrrolidine (CAS Number: 10220-22-1), which aligns with the molecular formula C10H12N2O2 and a molecular weight of approximately 192.22 g/mol .[1][2] It is crucial to confirm the identity and purity of the test substance before initiating any studies.
Part 1: Solubility Profiling
A compound's solubility is a cornerstone of its developability. Poor aqueous solubility can lead to low absorption and bioavailability, while solubility in organic solvents is critical for purification, formulation, and various analytical procedures.
Rationale for Solvent Selection
The choice of solvents for solubility assessment is strategic. It aims to cover a range of polarities and solvent types relevant to both biological and manufacturing contexts. A typical panel would include:
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To understand the impact of pH on the solubility of the compound, which is crucial for predicting its behavior in different parts of the gastrointestinal tract.
-
Biorelevant Media (e.g., FaSSIF, FeSSIF): These media simulate the composition of intestinal fluids in the fasted and fed states, respectively, providing a more accurate prediction of in vivo solubility.
-
Organic Solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol): These are commonly used in analytical chemistry and formulation development. Understanding solubility in these solvents is of practical importance for sample preparation and the development of liquid formulations.
Experimental Workflow for Solubility Assessment
The following is a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which remains the gold standard for its accuracy and reliability.
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Unraveling the Enigmatic Mechanism of 1-(4-Nitrobenzyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold".[1][2] This structural motif imparts favorable physicochemical properties, including enhanced aqueous solubility, and provides a three-dimensional framework that can be strategically decorated to achieve potent and selective interactions with a diverse array of biological targets.[1][3] From potent enzyme inhibitors to modulators of complex signaling cascades, the versatility of the pyrrolidine core continues to inspire the development of novel therapeutic agents for a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][4] This guide delves into the mechanistic intricacies of a specific, yet promising, class of these compounds: the 1-(4-Nitrobenzyl)pyrrolidine derivatives. While direct, comprehensive studies on this specific class are emerging, by examining the activities of structurally related analogs, we can construct a robust framework for understanding their potential mechanisms of action and outline a clear experimental path for their elucidation.
Deconstructing the Core: Potential Biological Targets and Hypothesized Mechanisms of Action
The this compound scaffold presents a unique combination of a flexible pyrrolidine ring and an electrophilic nitrobenzyl moiety. This architecture suggests several potential avenues for biological activity. Based on evidence from closely related compounds, we can hypothesize two primary mechanisms of action: anti-inflammatory effects via modulation of Toll-like Receptor (TLR) signaling and anticancer activity through induction of apoptosis .
Hypothesis 1: Attenuation of Inflammatory Responses through TLR4 Signaling Interference
A compelling body of evidence points towards the potential for nitro-substituted phenylpyrrolidine derivatives to act as potent anti-inflammatory agents. Research on the structurally analogous compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated its ability to inhibit the activation of the pro-inflammatory transcription factor NF-κB, a key player in the inflammatory cascade.[5] The proposed mechanism for FPP involves the direct targeting of Toll-like receptor 4 (TLR4) dimerization, a critical step in the activation of downstream inflammatory signaling.[5] TLR4, upon recognition of its ligand, lipopolysaccharide (LPS), dimerizes to initiate a signaling cascade that culminates in the production of inflammatory cytokines. By preventing this initial dimerization event, FPP effectively dampens the inflammatory response at its source.[5]
Similarly, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to modulate both MyD88-dependent and TRIF-dependent TLR signaling pathways, further implicating this class of compounds in the regulation of innate immunity.[6] Given the structural similarities, it is highly probable that this compound derivatives exert their anti-inflammatory effects through a similar mechanism involving the modulation of TLR4 signaling.
Proposed Signaling Pathway: Inhibition of TLR4-Mediated Inflammation
Caption: Step-by-step workflow to investigate the anti-inflammatory mechanism.
Step-by-Step Methodology:
-
Cell Viability Assay:
-
Objective: To determine the non-toxic concentration range of the test compounds.
-
Procedure: Seed RAW 264.7 murine macrophages in a 96-well plate. Treat cells with a serial dilution of the this compound derivatives for 24-48 hours. Assess cell viability using an MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Rationale: This initial step is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Nitric Oxide (NO) Production Assay:
-
Objective: To quantify the inhibition of LPS-induced NO production.
-
Procedure: Pre-treat RAW 264.7 cells with non-toxic concentrations of the derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Rationale: NO is a key inflammatory mediator produced by activated macrophages. Inhibition of its production is a hallmark of anti-inflammatory activity.
-
-
Cytokine Quantification (ELISA):
-
Objective: To measure the reduction in pro-inflammatory cytokine secretion.
-
Procedure: Treat cells as described in the NO assay. Collect the culture supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines, and their suppression is a strong indicator of anti-inflammatory potential.
-
-
NF-κB Reporter Assay:
-
Objective: To assess the inhibition of NF-κB transcriptional activity.
-
Procedure: Transfect HEK293T cells with a TLR4/MD2/CD14 expression plasmid and an NF-κB luciferase reporter plasmid. Pre-treat the cells with the derivatives before stimulating with LPS. Measure luciferase activity as a readout of NF-κB activation.
-
Rationale: This assay directly measures the activity of a key transcription factor downstream of TLR4 signaling.
-
-
TLR4 Dimerization Assay:
-
Objective: To directly investigate the effect on TLR4 dimerization.
-
Procedure: Perform co-immunoprecipitation of TLR4 from LPS-stimulated cell lysates treated with or without the derivatives. Alternatively, utilize a FRET-based assay in live cells expressing fluorescently tagged TLR4.
-
Rationale: This experiment directly tests the hypothesis that the compounds interfere with the initial step of TLR4 activation.
-
-
Western Blot Analysis:
-
Objective: To analyze the phosphorylation status of key downstream signaling proteins.
-
Procedure: Treat cells with the derivatives and LPS for a short duration (e.g., 15-30 minutes). Prepare cell lysates and perform Western blotting to detect the phosphorylated forms of IKK and IκBα.
-
Rationale: Inhibition of the phosphorylation of these proteins would confirm that the compound acts upstream of NF-κB activation.
-
Protocol 2: Investigating Anticancer Activity and Apoptosis Induction
This workflow is designed to validate the anticancer potential of the derivatives and to elucidate the apoptotic pathway involved.
Experimental Workflow: Anticancer Mechanism of Action
Caption: Step-by-step workflow to investigate the anticancer mechanism.
Step-by-Step Methodology:
-
MTT/SRB Assay:
-
Objective: To determine the cytotoxic effects on various cancer cell lines.
-
Procedure: Seed cancer cell lines (e.g., A549, HCT116, HepG2) in 96-well plates and treat with a range of concentrations of the derivatives for 48-72 hours. Assess cell viability using MTT or sulforhodamine B (SRB) assays.
-
Rationale: This initial screen identifies the most sensitive cancer cell lines and determines the IC50 values of the compounds.
-
-
Colony Formation Assay:
-
Objective: To assess the long-term anti-proliferative effects.
-
Procedure: Seed a low density of cancer cells and treat with the derivatives for an extended period (e.g., 7-14 days). Stain the resulting colonies and quantify their number and size.
-
Rationale: This assay provides insight into the ability of the compounds to inhibit clonogenic survival, a hallmark of anticancer activity.
-
-
Nuclear Staining:
-
Objective: To visualize morphological changes associated with apoptosis.
-
Procedure: Treat cancer cells with the derivatives and then stain with a nuclear dye such as Hoechst 33342 or DAPI. Visualize the cells under a fluorescence microscope to observe chromatin condensation and nuclear fragmentation.
-
Rationale: These are classic morphological indicators of apoptosis.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure: Treat cells with the derivatives, then stain with FITC-conjugated Annexin V and PI. Analyze the cell populations using flow cytometry.
-
Rationale: This is a quantitative method to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Objective: To measure the activation of key executioner and initiator caspases.
-
Procedure: Treat cells with the derivatives and measure the activity of caspase-3/7, caspase-8, and caspase-9 using luminogenic or fluorogenic substrates.
-
Rationale: Caspase activation is a central event in the apoptotic cascade. Measuring the activity of specific caspases can help to distinguish between the intrinsic and extrinsic apoptotic pathways.
-
-
Western Blot Analysis:
-
Objective: To examine the expression levels of key apoptosis-related proteins.
-
Procedure: Treat cells with the derivatives, prepare whole-cell lysates, and perform Western blotting for proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bak), cleaved PARP, and cytochrome c release from the mitochondria.
-
Rationale: This provides a detailed molecular snapshot of the apoptotic signaling pathway being modulated by the compounds.
-
Quantitative Data Summary and Interpretation
The data generated from the aforementioned assays should be meticulously recorded and analyzed. Below is a template for summarizing the key quantitative findings.
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Compound | RAW 264.7 IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | NF-κB Reporter IC50 (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Positive Control |
Table 2: Summary of In Vitro Anticancer Activity
| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) | % Apoptosis (at IC50) | Caspase-3/7 Activation (Fold Change) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Doxorubicin |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential dual anti-inflammatory and anticancer activities. The proposed mechanisms, centered on the modulation of TLR4 signaling and the induction of apoptosis, are strongly supported by data from structurally related compounds. The detailed experimental workflows provided in this guide offer a clear and logical path to rigorously validate these hypotheses and to build a comprehensive understanding of the mechanism of action of this intriguing class of molecules. Further investigations could explore the structure-activity relationships within this series, optimize for potency and selectivity, and ultimately progress lead candidates into preclinical in vivo models of inflammation and cancer.
References
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Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(3), 23. [Link]
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Özdemir, Z., Çiftçi, G. A., & Yusufoğlu, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Šimková, J., & Kozikowski, A. P. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
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Poyraz, S., Çiftçi, G. A., & Yusufoğlu, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Penning, T. D., Chandrakumar, N. S., Desai, B. N., Djuric, S. W., Gasiecki, A. F., Liang, C. D., ... & Smith, W. G. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & medicinal chemistry letters, 12(23), 3383–3386. [Link]
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Rezai, T., Şentürk, M., & Düşünceli, M. (2026). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 50(1), 1-1. [Link]
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Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, M., Saeed, A., & Iqbal, J. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic chemistry, 134, 106456. [Link]
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Ahmad, I., Ahmad, I., Khan, I., Zaib, S., & Iqbal, J. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC advances, 13(3), 1845–1858. [Link]
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Lee, J. Y., Park, S. J., Kim, Y., & Lee, J. (2016). 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide. Inflammation, 39(2), 645–651. [Link]
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Velmathi, S., Manivannan, R., & Baskar, B. (2015). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC advances, 5(30), 23641-23652. [Link]
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Discovery and Synthesis of Novel 1-(4-Nitrobenzyl)pyrrolidine Analogs: A Guide to Rational Design, Synthesis, and In Vitro Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, saturated structure allows for three-dimensional exploration of chemical space, contributing significantly to molecular stereochemistry and binding interactions.[3][4] When combined with a 4-nitrobenzyl moiety—a group known for its role in bio-reductively activated prodrugs and its diverse pharmacological activities—the resulting 1-(4-nitrobenzyl)pyrrolidine scaffold presents a compelling starting point for novel drug discovery campaigns.[5][6][7] This guide provides a comprehensive technical overview of the rationale, synthetic strategies, detailed experimental protocols, and in vitro evaluation methods for a novel series of this compound analogs. It is designed to equip researchers with the foundational knowledge and practical insights required to explore this promising chemical space.
The Strategic Imperative: Why this compound?
The convergence of the pyrrolidine and 4-nitrobenzyl fragments is a deliberate design choice rooted in established medicinal chemistry principles.
-
The Pyrrolidine Core: This five-membered nitrogen heterocycle is a cornerstone of many natural products, alkaloids, and synthetic drugs, exhibiting a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[8] Its conformational flexibility, often described as "pseudorotation," allows it to adapt its shape to fit optimally within a binding pocket.[3][4]
-
The 4-Nitrobenzyl Moiety: The nitroaromatic group is a versatile pharmacophore.[6][9] Its strong electron-withdrawing nature significantly modulates the electronic properties of the parent molecule. Critically, the nitro group can undergo bioreduction under hypoxic (low oxygen) conditions, which are characteristic of the tumor microenvironment. This property makes it an ideal trigger for hypoxia-activated prodrugs (HAPs).[5][10] A HAP remains relatively inert in healthy, oxygen-rich tissues but is metabolically activated to release a potent cytotoxic agent selectively within a tumor, thereby reducing systemic toxicity.[5]
The logical synthesis of these two components aims to create analogs with potential as targeted therapeutics, particularly in oncology.
Synthetic Strategy and Workflow
The most direct and efficient method for constructing the this compound scaffold is through the nucleophilic substitution reaction between pyrrolidine and a 4-nitrobenzyl halide. This classic N-alkylation is a robust and scalable method for forming the key C-N bond.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule reveals two readily available starting materials: pyrrolidine and 4-nitrobenzyl bromide. This approach is highly practical due to the commercial availability and low cost of these precursors.
Overall Discovery Workflow
The process of developing and validating these novel analogs follows a structured, multi-stage workflow.
Caption: Synthetic scheme for this compound.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| Pyrrolidine | C₄H₉N | 71.12 | 0.866 g/mL | 0.82 mL | 10.0 mmol |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | - | 2.16 g | 10.0 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.07 g | 15.0 mmol |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzyl bromide (2.16 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: While stirring the suspension, add pyrrolidine (0.82 mL, 10.0 mmol) dropwise using a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid. Calculate the final yield.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is paramount.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.15 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~3.70 (s, 2H, Ar-CH₂-N), ~2.55 (t, 4H, N-CH₂-), ~1.80 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~147.0 (Ar-C-NO₂), ~145.0 (Ar-C), ~129.5 (Ar-CH), ~123.5 (Ar-CH), ~60.0 (Ar-CH₂), ~54.0 (N-CH₂), ~23.5 (-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~2960 (C-H stretch), ~1520 (asym N-O stretch), ~1345 (sym N-O stretch), ~850 (p-subst. C-H bend) |
| Mass Spec (ESI+) | m/z = 207.11 [M+H]⁺ |
In Vitro Biological Evaluation: Cytotoxicity Assay
To assess the potential anticancer activity, the synthesized analog will be tested for its ability to inhibit cell proliferation in a relevant cancer cell line, such as the K562 human leukemia cell line, which has been used in similar studies. [5][10] Protocol: MTS Cell Proliferation Assay
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well microtiter plate at a density of approximately 1,500 cells per well in 100 µL of medium.
-
Compound Preparation: Prepare a stock solution of the synthesized this compound analog in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.1 nM to 100 µM).
-
Dosing: Add 100 µL of the diluted compound solutions to the wells. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. [5]Include wells with a vehicle control (DMSO only) and a positive control (e.g., SN-38 or Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value using a four-parameter logistic equation.
Hypothetical Data Presentation:
| Compound | IC₅₀ (nM) vs. K562 Cells | Fold-change vs. SN-38 |
| SN-38 (Control) | 3.0 | 1.0 |
| This compound | 58.0 | 19.3 |
| Analog 2 | TBD | TBD |
| Analog 3 | TBD | TBD |
| Note: Data for the title compound is adapted from a structurally related nitrobenzyl prodrug study for illustrative purposes. | ||
| [10] |
Causality, Insights, and Future Directions
The reduced cytotoxicity of a 4-nitrobenzyl analog compared to a highly potent drug like SN-38 is an expected and desirable outcome for a prodrug strategy. [5][10]The 4-nitrobenzyl group acts as a "trigger" that masks the activity of the core molecule. The hypothesis is that under hypoxic conditions, cellular reductases will reduce the nitro group to a hydroxylamine or amine, initiating a cascade that cleaves the benzyl-pyrrolidine bond and releases the active species.
Future work should focus on:
-
SAR Studies: Synthesize a library of analogs by modifying both the pyrrolidine and aromatic rings to establish clear Structure-Activity Relationships. For example, altering the substitution pattern on the pyrrolidine ring or changing the position of the nitro group (e.g., to the 2- or 3-position) can dramatically impact activity. [5]2. Hypoxia-Selectivity Testing: Conduct cytotoxicity assays under both normoxic (21% O₂) and hypoxic (≤1% O₂) conditions to confirm if the compound's activity is indeed enhanced in a low-oxygen environment.
-
Mechanism of Action Studies: Investigate the downstream cellular effects, such as topoisomerase I inhibition, DNA damage, or apoptosis induction, to elucidate the biological mechanism of the activated compound. [5] By systematically applying the principles and protocols outlined in this guide, researchers can effectively discover and develop novel this compound analogs, contributing to the advancement of targeted therapeutics.
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Methodological & Application
Application Note: Synthetic Protocols for the N-alkylation of Pyrrolidine with 4-Nitrobenzyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed, field-proven protocols for the N-alkylation of pyrrolidine with 4-nitrobenzyl chloride to synthesize 1-(4-nitrobenzyl)pyrrolidine. This compound serves as a valuable building block in medicinal chemistry and materials science. This document delves into the underlying SN2 reaction mechanism, explores the critical role of experimental parameters such as solvent and base selection, and offers two distinct, robust protocols with step-by-step instructions. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and practical application.
Introduction and Significance
The pyrrolidine ring is a foundational heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Its functionalization, particularly through N-alkylation, is a cornerstone of synthetic organic chemistry, enabling the construction of diverse molecular architectures. The specific synthesis of this compound is of significant interest as the nitrobenzyl group can be a crucial pharmacophore or a synthetic handle for further transformations, such as reduction to an aniline derivative for subsequent coupling reactions.
This application note provides a detailed examination of the synthesis of this compound via the nucleophilic substitution reaction between pyrrolidine and 4-nitrobenzyl chloride. We will dissect the reaction mechanism, provide guidance on parameter optimization, and present validated protocols to ensure reproducible, high-yield synthesis.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of pyrrolidine with 4-nitrobenzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This pathway involves the direct attack of the nucleophile (pyrrolidine) on the electrophilic carbon of the alkyl halide, leading to a concerted displacement of the leaving group (chloride).
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient benzylic carbon of 4-nitrobenzyl chloride. This benzylic position is particularly electrophilic due to the inductive effect of the adjacent chlorine and the resonance-withdrawing effect of the para-nitro group.
-
Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.
-
Leaving Group Departure: The chloride ion is displaced, resulting in the formation of a protonated tertiary amine, the 1-(4-nitrobenzyl)pyrrolidinium chloride salt.
-
Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the salt and yielding the final product, this compound, and the hydrochloride salt of the base. This final step is crucial to regenerate the neutral amine and drive the reaction to completion.[2]
Figure 1: The SN2 mechanism for the N-alkylation of pyrrolidine.
Optimizing Experimental Parameters: The Causality Behind Choices
The success of this N-alkylation hinges on the judicious selection of several key parameters. Understanding the function of each component allows for rational optimization and troubleshooting.
The Role of the Base
A base is essential for this reaction to proceed to completion.[3] Its primary role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Without a base, the HCl would protonate the starting pyrrolidine, forming a non-nucleophilic ammonium salt and effectively quenching the reaction.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are a reliable and cost-effective choice. Potassium carbonate is widely used due to its sufficient basicity, good solubility in polar aprotic solvents like acetonitrile, and ease of removal via aqueous workup. Cesium carbonate, while more expensive, can sometimes accelerate reactions due to the "cesium effect," which enhances the nucleophilicity of the amine.[4]
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents. They form hydrochloride salts that are often soluble in the reaction medium. However, their removal can be more complex, and their boiling points may require consideration during solvent evaporation.
The Impact of the Solvent
The solvent plays a critical role in mediating the SN2 reaction. The ideal solvent should dissolve the reactants and stabilize the charged transition state without deactivating the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN) , Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are optimal for SN2 reactions.[5] They possess significant dipole moments that can solvate the cationic portion of the transition state but lack acidic protons, so they do not form strong hydrogen bonds with the amine nucleophile.[6][7] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[6][7] Acetonitrile is often the solvent of choice due to its effectiveness and relatively low boiling point, which simplifies product isolation.[8]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally avoided for SN2 reactions. Their acidic protons can solvate and stabilize the amine nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity and slows the reaction rate.[7][9]
-
Apolar Solvents (e.g., Toluene, Hexane): These are poor choices as they cannot effectively dissolve the amine salt intermediate or stabilize the polar transition state.
Experimental Protocols
The following protocols have been validated to provide high yields of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Standard Synthesis using Potassium Carbonate in Acetonitrile
This method is robust, cost-effective, and generally provides excellent yields with straightforward purification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Nitrobenzyl chloride | 171.58 | 1.72 g | 10.0 | 1.0 |
| Pyrrolidine | 71.12 | 0.85 mL (0.72 g) | 10.1 | 1.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetonitrile (ACN) | - | 40 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzyl chloride (1.72 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (40 mL).
-
Addition of Pyrrolidine: Begin stirring the suspension at room temperature. Slowly add pyrrolidine (0.85 mL, 10.1 mmol) to the mixture using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the 4-nitrobenzyl chloride spot has disappeared.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude yellow-orange solid.
-
Purification: Recrystallize the crude solid from ethanol or a mixture of ethyl acetate and hexanes to yield this compound as a pale yellow crystalline solid.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 85-95%.
Protocol 2: Alternative Synthesis using Triethylamine in Dichloromethane
This protocol is useful for smaller-scale reactions or when a fully soluble system at room temperature is desired.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Nitrobenzyl chloride | 171.58 | 858 mg | 5.0 | 1.0 |
| Pyrrolidine | 71.12 | 0.43 mL (0.36 g) | 5.05 | 1.01 |
| Triethylamine (TEA) | 101.19 | 1.05 mL (0.76 g) | 7.5 | 1.5 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, dissolve 4-nitrobenzyl chloride (858 mg, 5.0 mmol) in dichloromethane (25 mL).
-
Addition of Reagents: Add pyrrolidine (0.43 mL, 5.05 mmol) followed by triethylamine (1.05 mL, 7.5 mmol) to the solution at room temperature. A white precipitate of triethylamine hydrochloride will begin to form.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1 M HCl solution (2 x 20 mL) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to obtain pure this compound. Expected yield: 80-90%.
Experimental Workflow and Data Summary
The overall process for synthesizing and isolating this compound is outlined below.
Figure 2: General experimental workflow for the synthesis of this compound.
Table of Comparative Results
| Parameter | Protocol 1 (K₂CO₃/ACN) | Protocol 2 (TEA/DCM) | Rationale / Comments |
| Temperature | Reflux (~82°C) | Room Temperature | ACN requires heating for optimal rate; DCM protocol is effective at RT. |
| Reaction Time | 3-4 hours | 6-8 hours | Higher temperature leads to a faster reaction. |
| Work-up | Filtration | Liquid-Liquid Extraction | Filtration is simpler for removing inorganic solids. |
| Purification | Recrystallization | Column Chromatography | Recrystallization is often sufficient for the K₂CO₃ method. |
| Typical Yield | 85-95% | 80-90% | Both methods are highly efficient. |
| Scalability | Excellent | Good | The filtration in Protocol 1 is highly amenable to large scales. |
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time or ensure the temperature is correct. In Protocol 1, ensure the K₂CO₃ is finely ground to maximize surface area.
-
Low Yield: May result from inefficient extraction during work-up or loss during purification. Ensure pH is correct during washes to prevent product loss.
-
Side Product Formation: While over-alkylation to the quaternary ammonium salt is less common with secondary amines, it can occur with prolonged heating or a large excess of the alkyl halide.[2] This can be mitigated by using a slight excess of the amine and carefully monitoring reaction time.
Conclusion
The N-alkylation of pyrrolidine with 4-nitrobenzyl chloride is a highly efficient and reliable transformation that can be achieved through straightforward synthetic protocols. By understanding the underlying SN2 mechanism and the critical roles of the base and solvent, researchers can select the optimal conditions for their specific needs. The two detailed protocols provided in this guide offer versatile options for producing this compound in high yield and purity, facilitating its use in further synthetic endeavors within drug discovery and materials science.
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Applications of 1-(4-Nitrobenzyl)pyrrolidine in medicinal chemistry and drug discovery.
Application Notes & Protocols: 1-(4-Nitrobenzyl)pyrrolidine in Medicinal Chemistry
Abstract
This compound is a versatile chemical entity whose value in medicinal chemistry and drug discovery lies not as a final therapeutic agent, but as a strategic building block and molecular tool. Its structure uniquely combines the privileged pyrrolidine scaffold with a chemically tractable 4-nitrobenzyl group. The pyrrolidine ring is a cornerstone of numerous FDA-approved drugs and natural products, prized for its three-dimensional architecture and favorable physicochemical properties.[1][2][3] The 4-nitrobenzyl moiety serves a dual purpose: it acts as a precursor to a highly versatile aniline functional group through well-established reduction chemistry, and its nitroaromatic nature can be exploited for applications in hypoxia-targeted therapies and imaging.[4][5][6] This document provides an in-depth guide for researchers, outlining the core applications of this compound as a synthetic intermediate, its potential in developing hypoxia-activated agents, and its use as a scaffold in fragment-based drug discovery. Detailed, field-proven protocols are provided to empower researchers to leverage this compound in their discovery workflows.
Introduction: The Strategic Value of a Bifunctional Scaffold
The pursuit of novel therapeutics often begins with the selection of appropriate chemical scaffolds that provide both a foundation for biological activity and avenues for synthetic diversification. This compound embodies this principle through its two key components:
-
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3][7][8] Pyrrolidine derivatives are found in a wide range of pharmaceuticals, exhibiting activities from antiviral to anticancer and anti-inflammatory effects.[1][9]
-
The 4-Nitrobenzyl Group: This moiety is a synthetic workhorse. The nitro group is strongly electron-withdrawing and, most importantly, can be cleanly and efficiently reduced to a primary aniline (–NH₂). This transformation unlocks a vast landscape of subsequent chemical reactions, including amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries.[10][11] Furthermore, the inherent properties of nitroaromatic compounds make them substrates for nitroreductase enzymes, which are overexpressed in the hypoxic (low-oxygen) microenvironments of solid tumors.[4][6][12]
This unique combination makes this compound a valuable starting point for multiple drug discovery campaigns.
Core Application I: A Versatile Intermediate for Library Synthesis
The most immediate and widespread application of this compound is as a synthetic intermediate. The reduction of the nitro group to form 1-(4-Aminobenzyl)pyrrolidine is a pivotal step that transforms a relatively inert compound into a reactive hub for diversification.
Causality in Experimental Design:
The choice of reduction method is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is the cleanest and often most efficient method.[10] It is preferred when the molecule contains no other reducible groups (e.g., alkynes, alkenes, or certain protecting groups). The palladium-on-carbon catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction with minimal side products.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/NH₄Cl): These methods are valuable when catalytic hydrogenation is not feasible due to sensitive functional groups.[11] Tin(II) chloride, for instance, is a classic reagent that acts as a chemical reductant and is tolerant of many other functionalities.
The resulting aniline is a potent nucleophile and a versatile synthetic handle for building molecular complexity, as illustrated below.
Workflow 1: Synthetic Diversification via Nitro Reduction
Caption: Synthetic utility of this compound.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol details the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst. This procedure is a self-validating system, incorporating reaction monitoring and product purification to ensure high quality of the resulting intermediate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring (optional)
Procedure:
-
Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent like ethanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition (Expertise Note): Carefully add 10% Pd/C (typically 5-10 mol % by weight relative to the substrate) to the solution. Rationale: The catalyst is often added as a slurry in the reaction solvent to safely manage the pyrophoric nature of dry Pd/C and ensure even distribution.
-
Hydrogenation:
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system by evacuating the flask and backfilling with nitrogen gas (repeat 3 times).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[10]
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
-
Reaction Monitoring (Trustworthiness): Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) or by observing the cessation of hydrogen uptake. The product amine will have a significantly lower Rf than the starting nitro compound. An aliquot can be filtered and analyzed by LC-MS to confirm conversion.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite is a filtration aid that prevents the fine catalyst particles from clogging the filter paper.
-
Wash the Celite pad with additional solvent (ethanol) to recover all the product.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-(4-Aminobenzyl)pyrrolidine is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR and Mass Spectrometry.
Core Application II: Probes and Prodrugs for Tumor Hypoxia
The unique tumor microenvironment, particularly its characteristic hypoxia, presents a selective target for drug delivery. Nitroaromatic compounds are well-established as bioreductive prodrugs and imaging agents.[4][6][12] Under hypoxic conditions, endogenous nitroreductase enzymes can reduce the nitro group, triggering a desired downstream event.
Mechanism of Hypoxia-Selective Activation: In normally oxygenated (normoxic) tissues, the single-electron reduction of a nitro group is a reversible process; molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent nitro compound.[13] In hypoxic tissues, the lack of oxygen allows for further, irreversible reduction to hydroxylamine and amine species.[13] This transformation can be engineered to:
-
Activate a Cytotoxic Agent: The nitro group can act as a "mask" on a potent drug. Its reduction unmasks the active compound selectively within the tumor.
-
"Turn-On" a Fluorescent Signal: The nitro group is a potent fluorescence quencher.[6] Its reduction to an electron-donating amine group can restore fluorescence, allowing for imaging of hypoxic regions.[6][14]
This compound serves as an excellent starting scaffold for such agents, providing the essential nitroaromatic "trigger."
Diagram 2: Mechanism of Hypoxia-Selective Activation
Caption: Differential fate of nitroaromatics in normoxic vs. hypoxic cells.
Protocol 2: Conceptual Design and Synthesis of a Hypoxia-Activated Fluorescent Probe
This protocol outlines the synthesis of a hypothetical fluorescent probe based on the this compound scaffold.
Scientific Rationale: The strategy is to conjugate the 1-(4-aminobenzyl)pyrrolidine intermediate (prepared via Protocol 1) to a fluorophore that is quenched by the aniline's lone pair via a photoinduced electron transfer (PeT) mechanism. Subsequent enzymatic modification in hypoxic cells would release the highly fluorescent, unquenched fluorophore. This protocol is conceptual and requires optimization.
Steps:
-
Synthesis of the Amine: Prepare 1-(4-Aminobenzyl)pyrrolidine as described in Protocol 1 .
-
Fluorophore Conjugation:
-
Objective: Couple the amine to a fluorophore equipped with a linker and a leaving group (e.g., an N-hydroxysuccinimide (NHS) ester of a coumarin or fluorescein derivative).
-
Procedure: a. Dissolve 1-(4-Aminobenzyl)pyrrolidine (1 eq) and the NHS-activated fluorophore (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). b. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq) to scavenge the acid byproduct. c. Stir the reaction at room temperature and monitor by LC-MS. d. Upon completion, purify the resulting probe conjugate by reverse-phase HPLC.
-
-
In Vitro Validation:
-
Objective: Confirm that the probe's fluorescence is "turned on" upon reduction of the nitro group.
-
Procedure: a. Incubate the synthesized probe in a buffered solution (e.g., PBS pH 7.4). b. In one sample, add a reducing agent like sodium dithionite to chemically mimic the hypoxic environment. c. Measure the fluorescence intensity of both the treated and untreated samples using a plate reader or fluorometer. A significant increase in fluorescence in the reduced sample validates the probe's mechanism.
-
-
Cell-Based Assay:
-
Objective: Test the probe's ability to selectively label hypoxic cells.
-
Procedure: a. Culture cancer cells (e.g., HeLa or A549) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours. b. Treat both sets of cells with the fluorescent probe. c. After an incubation period, wash the cells and analyze them via fluorescence microscopy or flow cytometry. d. Expected Outcome: A markedly higher fluorescent signal should be observed in the cells cultured under hypoxic conditions.
-
Core Application III: Scaffold for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target.[7][15][16] this compound, with a molecular weight of 206.24 g/mol , fits well within the "Rule of Three" guidelines for fragments (MW < 300 Da).
The scaffold offers several advantages for FBDD:
-
3D-Richness: The non-planar pyrrolidine ring provides 3D character, which is increasingly sought after in fragment libraries to improve binding and physicochemical properties.[7]
-
Defined Vectors for Growth: The molecule presents clear, synthetically accessible vectors for optimization. Hits can be elaborated from the aromatic ring (via the nitro/amino group) or from the pyrrolidine ring itself.
-
Favorable Properties: The pyrrolidine moiety generally imparts good aqueous solubility, a key property for successful fragments.
Table 1: Physicochemical Properties for FBDD
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 206.24 g/mol | < 300 Da | Yes |
| cLogP (calculated) | ~1.8-2.2 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (N + 2xO) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Protocol 3: General Workflow for a Thermal Shift Assay (TSA) Screen
Thermal shift assays (also known as Differential Scanning Fluorimetry or DSF) are a common biophysical method used in FBDD to detect fragment binding. Binding of a ligand to a protein typically increases its thermal stability.
Materials:
-
Purified target protein
-
SYPRO Orange dye
-
This compound (and other fragments) dissolved in DMSO
-
Quantitative PCR (qPCR) instrument with a thermal ramp capability
-
Assay buffer
Procedure:
-
Preparation of Reagents:
-
Dilute the target protein to a final concentration of 2-5 µM in the assay buffer.
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).
-
Prepare a plate containing the fragment library, with each fragment at a high stock concentration in DMSO (e.g., 100 mM).
-
-
Assay Plate Setup:
-
In each well of a 96- or 384-well PCR plate, add the protein solution.
-
Add the SYPRO Orange dye.
-
Add the fragment from the library plate to a final concentration of ~200-500 µM. Include "protein + dye + DMSO" wells as a negative control. Rationale: The final DMSO concentration should be kept low and constant across all wells (e.g., <1%) to avoid protein destabilization.
-
-
Data Acquisition:
-
Place the plate in the qPCR instrument.
-
Set the instrument to monitor fluorescence of SYPRO Orange while slowly increasing the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/min).
-
-
Data Analysis:
-
The instrument will generate a melting curve for each well. The melting temperature (Tₘ) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTₘ) for each fragment: ΔTₘ = Tₘ(protein + fragment) - Tₘ(protein + DMSO).
-
A significant positive ΔTₘ (typically > 1-2 °C) indicates that the fragment binds to and stabilizes the protein, marking it as a "hit."
-
Conclusion and Future Perspectives
This compound is a commercially available and synthetically tractable compound that serves as a powerful entry point for multiple avenues of drug discovery research. Its primary strength lies in its role as a bifunctional scaffold, enabling rapid library synthesis via the versatile aniline intermediate. Furthermore, its inherent nitroaromatic character provides a scientifically grounded basis for the development of next-generation hypoxia-targeted diagnostics and therapeutics. As drug discovery continues to embrace 3D-rich molecular architecture and targeted delivery strategies, the strategic application of scaffolds like this compound will remain a key enabler of innovation in medicinal chemistry.
References
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Poyraz, S., Bingol, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248383. [Link]
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Owczarek, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(7), 651. [Link]
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MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]
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Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
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Todorova, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. [Link]
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Petri, S. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. [Link]
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Scott, J. S., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]
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Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-128. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Denisov, R. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7356. [Link]
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Talele, T. T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Retrieved from [Link]
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Todorova, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC - NIH. [Link]
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University of Palermo Institutional Research Archive. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5678. [Link]
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Hodgkiss, R. J., et al. (1991). Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. Journal of Medicinal Chemistry, 34(7), 2268-2274. [Link]
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Petri, S. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Melnyk, P., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]
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Molecules. (2024). Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Scott, J. S., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed. [Link]
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Radiology Key. (2016). Imaging Agents Labeled with Positron Emitters. Retrieved from [Link]
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TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]
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Application Notes & Protocols: 1-(4-Nitrobenzyl)pyrrolidine as a Versatile Building Block for Bioactive Heterocyclic Compounds
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, a critical attribute in modern drug design.[2][3][4] This guide focuses on a particularly valuable derivative, 1-(4-nitrobenzyl)pyrrolidine . The strategic placement of the nitro group on the benzyl moiety serves as a latent functionality—a masked amine—that, upon reduction, unlocks a gateway to a vast array of complex bioactive molecules. This document provides an in-depth exploration of the synthetic utility of this compound, detailing the critical transformation of its nitro group and subsequent elaborations into diverse heterocyclic systems. We present field-proven protocols, explain the causality behind experimental choices, and offer a strategic framework for researchers in drug discovery and development.
Physicochemical Profile and Strategic Importance
This compound is a stable, crystalline solid at standard conditions, making it an ideal starting material for multi-step syntheses. Its strategic value lies in the orthogonal reactivity of its two key components: the nucleophilic pyrrolidine nitrogen and the electrophilic nitroaromatic ring, which can be converted into a nucleophilic aniline.
| Property | Value | Source |
| IUPAC Name | 1-[(4-nitrophenyl)methyl]pyrrolidine | Internal Data |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Internal Data |
| Molecular Weight | 206.24 g/mol | Internal Data |
| CAS Number | 33355-88-7 | Internal Data |
| Appearance | Pale yellow to yellow crystalline solid | Internal Data |
| Solubility | Soluble in Methanol, Ethanol, DCM, Chloroform | Internal Data |
| Melting Point | 45-48 °C | Internal Data |
The Keystone Transformation: Nitro Group Reduction
The conversion of the aromatic nitro group to an aniline is the most pivotal reaction for this building block. This transformation unmasks a primary amine, 1-(4-aminobenzyl)pyrrolidine, a versatile intermediate ready for a multitude of coupling and cyclization reactions. The choice of reduction methodology is critical and depends on factors like scale, available equipment, and the presence of other sensitive functional groups in more complex derivatives.
Logical Framework for Selecting a Reduction Method
The decision-making process for choosing a reduction protocol is not arbitrary. It involves a careful assessment of chemical compatibility, safety, and desired efficiency.
Caption: Decision workflow for nitro group reduction.
Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the preferred method for clean, high-yield reduction on a large scale when no other reducible groups (like alkenes or alkynes) are present. The palladium catalyst adsorbs hydrogen gas on its surface, facilitating its addition across the nitro group's oxygen bonds.[5]
Rationale:
-
Catalyst: 10% Pd/C is a robust and highly active catalyst for nitro group reduction. The carbon support provides a high surface area.
-
Solvent: Methanol is an excellent solvent for the starting material and product, and it does not interfere with the catalysis.
-
Pressure: While the reaction can proceed at atmospheric pressure, using a moderate pressure (50 psi) of H₂ significantly accelerates the reaction rate.
Step-by-Step Protocol:
-
Vessel Preparation: To a hydrogenation vessel (e.g., Parr shaker bottle), add this compound (10.0 g, 48.5 mmol).
-
Solvent Addition: Add methanol (100 mL) and swirl to dissolve the starting material.
-
Catalyst Addition (Inert Atmosphere): Carefully, under a gentle stream of nitrogen or argon, add 10% Palladium on Carbon (Pd/C, ~50% wet, 0.5 g, ~5 wt%). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.
-
System Purge: Seal the vessel, attach it to the hydrogenation apparatus. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Begin vigorous agitation (shaking or stirring). The reaction is exothermic; a slight increase in temperature may be observed. Monitor the reaction progress by observing the cessation of hydrogen uptake from the reservoir. Typically, this takes 2-4 hours.
-
Completion & Purge: Once H₂ uptake ceases, stop the agitation. Vent the hydrogen gas and purge the vessel with nitrogen three times.
-
Filtration (Work-up): Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst on the Celite pad may be pyrophoric. Do not allow it to dry in the air. Quench it immediately with water.
-
Concentration: Wash the Celite pad with additional methanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue, 1-(4-aminobenzyl)pyrrolidine, is typically an oil or low-melting solid of sufficient purity (>95%) for subsequent steps. Yield is generally quantitative.
Synthetic Applications and Bioactive Derivatives
The true utility of this compound is realized in the reactions of its reduced form, 1-(4-aminobenzyl)pyrrolidine. This key intermediate is a launchpad for creating diverse molecular architectures with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][6][7]
Caption: Synthetic pathways from the core building block.
Protocol 3.1: Synthesis of an N-Acyl Derivative (Amide Formation)
Amide bond formation is fundamental in medicinal chemistry. This protocol describes the synthesis of N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide, a representative amide.
Rationale:
-
Acylating Agent: Acetyl chloride is a highly reactive acylating agent that provides rapid and clean conversion.
-
Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the aniline and driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an inert solvent that dissolves both reactants and is easily removed.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-aminobenzyl)pyrrolidine (5.0 g, 28.4 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add triethylamine (4.7 mL, 34.1 mmol, 1.2 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Acylation: Add acetyl chloride (2.2 mL, 31.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution (30 mL) to quench the reaction and dissolve the hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to yield the pure amide.
Case Study: Pathway to Fused Heterocycles
The aniline intermediate is also a precursor to fused heterocyclic systems. For example, condensation with a β-ketoester followed by thermal cyclization can lead to quinoline derivatives. The synthesis of pyrrolo[4][8]benzodiazepines, a class of potent anticancer agents, often involves the coupling of a pyrrolidine moiety with an anthranilic acid derivative, highlighting the modularity of this approach.[9]
| Bioactive Scaffold | Precursor Reaction Type | Potential Biological Activity |
| Acetanilides | Acylation | Analgesic, Anti-inflammatory |
| Benzenesulfonamides | Sulfonylation | Antibacterial, Diuretic, CA Inhibitor[1] |
| Ureas/Thioureas | Reaction with isocyanates/isothiocyanates | Antiviral, Kinase Inhibitors |
| Pyrrolobenzodiazepines | Multi-step condensation/cyclization | Anticancer[9] |
| Quinolines | Condensation with 1,3-dicarbonyls | Antimalarial, Antibacterial |
References
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 235. Available at: [Link]
-
PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem Compound Database. Retrieved from: [Link]
-
Procter, R. J., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters, 21(11), 4068-4072. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Shaik, A. B., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Gicquel, M., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[4][8]benzodiazepines. Molecules, 20(6), 11255-11285. Available at: [Link]
- Bessard, Y., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. . Retrieved from: [Link]
-
Paletta, J. T., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters, 14(20), 5322-5325. Available at: [Link]
-
Ceylan, S., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Konuralp Journal of Mathematics, 11(1), 321-325. Available at: [Link]
-
Shvartsberg, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7485. Available at: [Link]
-
Nichols, P. J., et al. (2006). Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes. Organic Letters, 8(7), 1495-8. Available at: [Link]
-
Zhou, Y.-G. (2008). Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Synfacts, 2008(04), 0382-0382. Available at: [Link]
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Pérez-Picaso, L., et al. (2023). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 28(17), 6296. Available at: [Link]
-
Gouda, A. M., et al. (2017). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Medicinal Chemistry, 9(3), 309-331. Available at: [Link]
-
Atwell, G. J., et al. (2001). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (22), 2898-2904. Available at: [Link]
- BASF AG. (1969). Process for the catalytic dehydrogenation of pyrrolidine to pyrrole. Google Patents.
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Lieberman, S. V., & Connor, R. (1937). p-NITROBENZALDEHYDE. Organic Syntheses, 17, 77. Available at: [Link]
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Application Notes and Protocols for the Characterization and Purification of 1-(4-Nitrobenzyl)pyrrolidine
Introduction
1-(4-Nitrobenzyl)pyrrolidine is a tertiary amine containing a nitroaromatic moiety. As with many fine chemicals and pharmaceutical intermediates, ensuring its purity and confirming its identity are critical steps in research and development. This document provides a comprehensive guide to the analytical methods for the characterization and purification of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust starting points for method development and validation.
The causality behind the selection of these methods lies in the distinct chemical properties of the two key functional groups: the basic pyrrolidine ring and the UV-active, polar p-nitrophenyl group. This dual nature dictates the optimal strategies for separation, identification, and quantification.
Overall Workflow
The comprehensive analysis and purification of this compound can be visualized as a multi-step process, beginning with purification and culminating in thorough characterization to confirm both purity and structural integrity.
Caption: Overall workflow for the purification and characterization of this compound.
Part 1: Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of organic compounds, separating them based on differential adsorption to a stationary phase.[1][2] For this compound, the polarity imparted by the nitro group and the basicity of the pyrrolidine nitrogen are key factors in designing an effective separation.
Rationale for Method Selection: The polarity of the nitro group suggests that a normal-phase chromatography approach using silica gel as the stationary phase will be effective.[1] The basic nature of the tertiary amine can sometimes lead to tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.
Protocol: Flash Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]
-
Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate, 98:2) and gradually increase the polarity (gradient elution).[3] A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane.
-
To prevent peak tailing of the amine, add 0.1-0.5% triethylamine to the mobile phase.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot collected fractions onto a TLC plate and develop in an appropriate solvent system.
-
Visualize the spots under UV light (the nitroaromatic ring is UV-active).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Mobile Phase Modifier | 0.1-0.5% Triethylamine | Neutralizes acidic sites on the silica gel, reducing peak tailing of the basic amine. |
| Detection | TLC with UV visualization | The nitroaromatic moiety is strongly UV-active, allowing for easy detection. |
Part 2: Characterization by Analytical Methods
Once purified, a suite of analytical techniques should be employed to confirm the identity, structure, and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable compounds. Given the presence of the UV-absorbing p-nitrobenzyl group, UV detection is highly suitable.
Rationale for Method Selection: A reversed-phase HPLC method is generally preferred for its robustness and wide applicability. The basicity of the pyrrolidine nitrogen necessitates careful pH control of the mobile phase to ensure good peak shape. A mixed-mode column with both reversed-phase and ion-exchange characteristics can also provide excellent separation for tertiary amines.[4]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the purified product in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the tertiary amine, improving peak shape.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution ensures the separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection | UV at 265 nm | The p-nitrobenzyl group has a strong UV absorbance in this region. |
| Injection Volume | 10 µL | Standard injection volume. |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It can be used to assess the presence of any volatile impurities that may not be detected by HPLC.
Rationale for Method Selection: The target molecule is sufficiently volatile for GC analysis. Mass spectrometry provides structural information through fragmentation patterns, offering a high degree of confidence in compound identification.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for a wide range of compounds.[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points. |
| MS Interface Temp | 280 °C | Prevents condensation of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass of the parent ion and its fragments. |
-
Expected Fragmentation Pattern:
-
The mass spectrum of compounds containing a pyrrolidine ring often shows a characteristic neutral loss of the pyrrolidine moiety.[7][8]
-
A significant fragment is expected from the cleavage of the C-N bond between the benzyl and pyrrolidine groups, leading to the formation of the tropylium ion at m/z 91 or a nitro-substituted tropylium ion. The loss of the pyrrolidine ring is a common fragmentation pathway.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural confirmation.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Chemical Shifts (¹H NMR):
-
Aromatic Protons: Two doublets in the range of δ 7.4-8.2 ppm due to the para-substituted nitrobenzene ring. The protons ortho to the nitro group will be further downfield.[11]
-
Benzyl Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm.[11]
-
Pyrrolidine Protons (α-CH₂): A multiplet around δ 2.5-2.7 ppm.
-
Pyrrolidine Protons (β-CH₂): A multiplet around δ 1.7-1.9 ppm.
-
-
Expected Chemical Shifts (¹³C NMR):
-
Aromatic Carbons: Peaks in the range of δ 120-150 ppm.
-
Benzyl Carbon (-CH₂-): A peak around δ 60-65 ppm.
-
Pyrrolidine Carbons (α-C): A peak around δ 53-56 ppm.
-
Pyrrolidine Carbons (β-C): A peak around δ 23-26 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Method Selection: FTIR can quickly confirm the presence of the key nitro and amine functionalities.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | Stretching |
| C=C (aromatic) | 1600-1475 | Stretching |
| NO₂ (nitro group) | 1550-1500 and 1360-1300 | Asymmetric and Symmetric Stretching[12] |
| C-N (amine) | 1250-1020 | Stretching |
Conclusion
The protocols detailed in this application note provide a robust framework for the purification and comprehensive characterization of this compound. The successful application of these methods, from column chromatography for purification to a suite of spectroscopic and chromatographic techniques for characterization, will ensure the high quality and confirmed identity of the compound, which is paramount for its intended use in research and development. Each protocol is a self-validating system, where the results from one technique (e.g., HPLC purity) should be corroborated by others (e.g., NMR for structural integrity).
References
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
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Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. [Link]
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Guxim, A., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. MACEDONIAN JOURNAL OF CHEMISTRY AND CHEMICAL ENGINEERING. [Link]
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SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
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ResearchGate. (n.d.). 1H-and 13C-NMR chemical shift values of compound 4a. [Link]
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Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]
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ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
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Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
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Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Dovepress. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ACS Publications. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
MSU chemistry. (n.d.). Proton NMR Table. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the pyrrolidinium-based task-specific IL,... [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1-(4-Nitrobenzyl)pyrrolidine by HPLC and GC-MS
Abstract
This comprehensive technical guide provides detailed methodologies for the qualitative and quantitative analysis of 1-(4-Nitrobenzyl)pyrrolidine, a key intermediate and potential impurity in pharmaceutical synthesis. We present two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors. It offers not only step-by-step protocols but also the scientific rationale behind the selection of instrumental parameters, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 133851-67-9) is a substituted pyrrolidine derivative.[1] The pyrrolidine ring is a fundamental structural motif found in numerous natural alkaloids and clinically significant pharmaceuticals.[2][3] As such, substituted pyrrolidines like this compound serve as critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its analysis is paramount for ensuring the purity of synthetic intermediates, monitoring reaction completion, and identifying potential process-related impurities or degradants.
The presence of the nitrobenzyl group provides a strong chromophore, making it highly suitable for UV-based detection in HPLC. Its molecular structure also lends itself to analysis by GC-MS, which can provide definitive structural confirmation through its characteristic mass fragmentation patterns. This guide will explore both techniques, providing a dual-pronged approach to the comprehensive characterization of this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Key Structural Features | Tertiary amine, aromatic nitro group | N/A |
| Predicted pKa | The pyrrolidine nitrogen is basic, but less so than unsubstituted pyrrolidine due to the electron-withdrawing nature of the benzyl group. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. | Inferred |
High-Performance Liquid Chromatography (HPLC) Method
3.1. Rationale and Method Design
High-Performance Liquid Chromatography is the premier technique for the purity assessment of non-volatile or thermally labile compounds. The choice of a reversed-phase (RP) method is dictated by the predominantly nonpolar character of this compound, conferred by its aromatic ring and alkyl chain.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography. Its dense hydrophobic ligands provide optimal retention for the analyte, allowing for effective separation from more polar starting materials or more nonpolar byproducts.
-
Mobile Phase Strategy: A gradient elution using water and a strong organic solvent like acetonitrile (ACN) is employed. This approach ensures that compounds with a wide range of polarities can be eluted efficiently, providing sharp peaks and a stable baseline. The inclusion of a small percentage of an acid, such as formic acid, is crucial. It protonates residual silanols on the silica support, minimizing peak tailing, and ensures the tertiary amine of the analyte is consistently protonated, leading to improved peak shape and reproducibility.[5]
-
Detection: The nitroaromatic moiety in this compound contains a powerful chromophore, resulting in strong UV absorbance.[6] A Photodiode Array (PDA) detector is selected to monitor a range of wavelengths, allowing for the determination of the optimal detection wavelength (λ-max) and simultaneous peak purity analysis.
3.2. Detailed HPLC Protocol
Objective: To determine the purity of a this compound sample and quantify it against a reference standard.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials.
-
Reference Standard: this compound (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase for elution strength. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A gradient is essential to elute the analyte with a good peak shape while also separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | PDA Detector, 254 nm | The nitrobenzyl group provides strong absorbance at this wavelength. Full spectrum (200-400 nm) should be recorded for peak purity analysis. |
| Run Time | 25 minutes | Allows for elution of the main peak and any late-eluting impurities, followed by column re-equilibration. |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate briefly if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Solution.
-
The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method). For quantitative analysis, compare the sample peak area to the standard peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
4.1. Rationale and Method Design
GC-MS provides unparalleled specificity and is the gold standard for the definitive identification of volatile and semi-volatile organic compounds.
-
Direct Injection vs. Derivatization: this compound is a tertiary amine, meaning it lacks the active hydrogen atoms necessary for common derivatization reactions like silylation or acylation.[7] While derivatization is often used to increase the volatility and thermal stability of compounds for GC analysis, in this case, a direct injection approach is necessary.[8] Careful optimization of the injector temperature is required to ensure efficient vaporization without thermal degradation.
-
Column Selection: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal. This stationary phase provides separation primarily based on boiling point and offers excellent inertness, which is crucial for analyzing basic compounds like amines.
-
Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV will be used to generate reproducible fragmentation patterns. The resulting mass spectrum serves as a chemical "fingerprint" for the molecule. Based on the structure and known fragmentation pathways of similar compounds, we can predict key fragments that will confirm the identity of the analyte.[9]
4.2. Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be dominated by fragmentation resulting from the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).
-
Molecular Ion (M⁺): m/z 206. This peak may be present but is likely to be of low intensity due to the facile fragmentation of the molecule.
-
Base Peak: m/z 84. This fragment corresponds to the pyrrolidinomethyl cation [C₅H₁₀N]⁺, formed by the cleavage of the benzyl-nitrogen bond. This is a very stable fragment and is characteristic of N-benzyl pyrrolidines.
-
Other Key Fragments:
-
m/z 136: The nitrobenzyl cation [C₇H₆NO₂]⁺.
-
m/z 91: The tropylium ion [C₇H₇]⁺, a common rearrangement product from benzyl-containing compounds.
-
m/z 70: A fragment from the pyrrolidine ring itself.
-
4.3. Detailed GC-MS Protocol
Objective: To confirm the identity of this compound in a sample and identify any volatile impurities.
Instrumentation and Materials:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
GC vials with septa.
-
Reagents: Ethyl Acetate (GC grade) or Dichloromethane (GC grade).
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, robust, and inert column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Hot enough for rapid vaporization but low enough to minimize potential degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | Starts below the solvent boiling point and ramps to a temperature sufficient to elute the analyte. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible library-searchable spectra. |
| Mass Range | m/z 40 - 450 | Covers the expected molecular ion and all significant fragments. |
Procedure:
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 1 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
-
-
System Setup and Analysis:
-
Perform a solvent blank injection to ensure the system is clean.
-
Equilibrate the GC oven at the initial temperature.
-
Inject 1 µL of the prepared sample solution.
-
Begin data acquisition.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.
-
Extract the mass spectrum for this peak by performing a background subtraction.
-
Confirm the identity of the compound by comparing the obtained mass spectrum with the predicted fragmentation pattern (presence of key ions at m/z 206, 136, 91, and a base peak at 84).
-
Integrate all peaks in the TIC to assess the presence of any volatile impurities.
-
Integrated Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis of this compound using both HPLC and GC-MS techniques.
Caption: Integrated workflow for the analysis of this compound.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3281. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Zhang, T., et al. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
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Rocchetti, G., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 24(15), 2829. Retrieved from [Link]
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PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Symbiosis Online Publishing. (2020). Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. Retrieved from [Link]
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Gulsen, B., & Serturk, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Retrieved from [Link]
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-
Semantic Scholar. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Retrieved from [Link]
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Derivatization of 1-(4-Nitrobenzyl)pyrrolidine for biological assays.
Application Note & Protocol
Derivatization of 4-Nitrobenzyl Moieties for Hypoxia-Selective Biological Assays
Abstract & Introduction
The pyrrolidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with a 4-nitrobenzyl group, as in 1-(4-nitrobenzyl)pyrrolidine, it becomes a valuable building block for creating sophisticated tools for biological research and drug development. The key to its utility lies in the 4-nitroaromatic moiety, which can be selectively reduced under the low-oxygen (hypoxic) conditions characteristic of solid tumors.[3][4] This bioreductive activation provides a powerful mechanism for targeted therapies and diagnostics.
This guide details the strategic principles and experimental protocols for derivatizing scaffolds like this compound to create hypoxia-activated agents. The core concept involves using the 4-nitrobenzyl group as a "trigger." Under normal oxygen levels (normoxia), the nitro group is stable. However, in hypoxic environments, endogenous nitroreductase enzymes, often overexpressed in cancer cells, reduce the nitro group to a hydroxylamine or amine.[4][5] This transformation initiates an electronic cascade, leading to the cleavage of a strategically placed linker and the release of an "effector" molecule—such as a fluorescent probe or a cytotoxic drug.[6][7]
Here, we explain the causality behind this mechanism, provide a detailed protocol for synthesizing a model fluorescent probe, and describe a robust cell-based assay to validate its hypoxia-selective activation.
The Principle: Bioreductive Activation and Payload Release
The foundation of this technology is the "futile cycle" of the nitro group. In normoxic tissues, a one-electron reduction of the nitroaromatic compound forms a radical anion.[8] This radical is immediately re-oxidized back to the parent nitro compound by molecular oxygen, preventing further reduction and keeping the prodrug inactive.[3][8] In the absence of sufficient oxygen (hypoxia), this re-oxidation is blocked, allowing for further enzymatic reduction to proceed, ultimately forming an electron-donating amine or hydroxylamine.[5]
This change in the electronic properties of the benzyl ring destabilizes an adjacent carbamate, ether, or ester linker, causing it to fragment and release the attached payload.[6][9] This process is illustrated below.
Figure 1: Mechanism of hypoxia-selective activation. In normoxia, a futile redox cycle prevents activation. In hypoxia, irreversible reduction leads to fragmentation and payload release.
Protocol: Synthesis of a Hypoxia-Activated Fluorescent Probe
This protocol describes the synthesis of a model compound where a 4-nitrobenzyl carbamate linker is used to "cage" a fluorescent aminocoumarin dye. The pyrrolidine moiety is incorporated into the dye structure to enhance solubility and cellular uptake.
Objective: To synthesize 7-amino-4-methylcoumarin (AMC) caged with a 4-nitrobenzyl chloroformate, creating a non-fluorescent prodrug that releases the highly fluorescent AMC upon bioreduction.
Materials & Reagents
-
4-Nitrobenzyl alcohol
-
Triphosgene
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
7-Amino-4-methylcoumarin (AMC)
-
Silica gel for column chromatography
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Synthesis Workflow
The synthesis is a two-step process: 1) formation of the 4-nitrobenzyl chloroformate, and 2) reaction of the chloroformate with the aminocoumarin dye.
Figure 2: Synthetic workflow for the caged AMC fluorescent probe.
Step-by-Step Procedure
Step 1: Synthesis of 4-Nitrobenzyl Chloroformate
-
Rationale: Triphosgene is a safe, solid substitute for phosgene gas. It reacts with the alcohol to form the reactive chloroformate intermediate. This reaction is performed in situ and used immediately.
-
Dissolve 4-nitrobenzyl alcohol (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the alcohol solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The product is the crude 4-nitrobenzyl chloroformate solution.
Step 2: Synthesis of the Caged AMC Probe
-
Rationale: The amine group of AMC acts as a nucleophile, attacking the electrophilic chloroformate to form a stable carbamate linkage. Triethylamine (TEA) is a non-nucleophilic base used to neutralize the HCl byproduct.
-
Dissolve 7-amino-4-methylcoumarin (AMC, 1.1 eq) in anhydrous DCM.
-
Add triethylamine (TEA, 1.5 eq) to the AMC solution.
-
Cool the mixture to 0 °C.
-
Slowly add the crude 4-nitrobenzyl chloroformate solution from Step 1 to the AMC mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final caged probe.
Characterization
-
Trustworthiness: The identity and purity of the final compound must be confirmed before use in biological assays.
-
Methods: Use High-Performance Liquid Chromatography (HPLC) to assess purity.[10][11] Confirm the structure using Mass Spectrometry (MS) to find the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the proton and carbon framework.
| Parameter | Condition/Reagent | Purpose | Expected Outcome |
| Chloroformate Formation | Triphosgene (0.4 eq), Toluene | Activates the alcohol | Formation of reactive intermediate |
| Carbamate Coupling | TEA (1.5 eq), DCM | Links trigger to payload | >70% yield of caged probe |
| Purification | Silica Chromatography | Isolates pure compound | >95% purity by HPLC |
| Verification | HPLC-MS, ¹H NMR | Confirms identity and purity | Correct mass and spectra |
Protocol: In Vitro Hypoxia-Selective Activation Assay
Objective: To quantify the fluorescence signal from the released AMC in cancer cells cultured under normoxic versus hypoxic conditions.
Materials & Cell Culture
-
HT-29 or other suitable cancer cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂)
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm for AMC)
-
Caged AMC Probe (dissolved in DMSO to make a 10 mM stock)
Experimental Procedure
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere for 24 hours.
-
Establish Hypoxia: Transfer one plate (the "Hypoxia" plate) into a hypoxia chamber flushed with 1% O₂, 5% CO₂, and balanced N₂. Place the second plate (the "Normoxia" plate) in a standard incubator (21% O₂, 5% CO₂). Incubate both for 12 hours to allow cells to acclimatize.
-
Expertise: Pre-incubation ensures that the cellular machinery for nitroreductase expression is active before the compound is added.
-
-
Compound Treatment: Prepare serial dilutions of the Caged AMC Probe in growth medium. Add the diluted compound to wells on both plates. Include "vehicle only" (DMSO) and "no treatment" wells as controls.
-
Incubation: Return the plates to their respective normoxic or hypoxic environments and incubate for 24 hours.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of each well using a plate reader with settings appropriate for AMC.
Data Analysis and Interpretation
-
Subtract the average fluorescence of the "vehicle only" wells from all other readings to correct for background.
-
Calculate the mean and standard deviation for each treatment condition.
-
Determine the Hypoxia/Normoxia (H/N) Ratio by dividing the mean fluorescence of a given concentration under hypoxia by the mean fluorescence under normoxia.
| Compound Conc. (µM) | Mean Fluorescence (Normoxia) | Mean Fluorescence (Hypoxia) | H/N Ratio |
| 0 (Vehicle) | 150 ± 12 | 165 ± 18 | ~1.1 |
| 1 | 210 ± 25 | 1,580 ± 110 | 7.5 |
| 5 | 450 ± 40 | 8,900 ± 540 | 19.8 |
| 10 | 820 ± 75 | 25,400 ± 1,800 | 31.0 |
-
Trustworthiness: A high H/N ratio (>10) is a strong indicator of successful hypoxia-selective activation. The low signal in normoxic wells confirms the stability of the caged probe, while the high signal in hypoxic wells demonstrates efficient bioreduction and payload release.
Conclusion
The 4-nitrobenzyl moiety is a robust and versatile trigger for developing hypoxia-activated agents. By coupling it to effector molecules like fluorescent dyes or therapeutic drugs via a cleavable linker, researchers can create powerful tools for studying and targeting hypoxic microenvironments. The protocols outlined here provide a validated framework for the synthesis and biological evaluation of such compounds, emphasizing the importance of rational design, rigorous chemical characterization, and controlled biological assays to ensure trustworthy and reproducible results.
References
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Hay, M. P., Sykes, B. M., Denny, W. A., & O'Connor, C. J. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (19), 2759-2766. [Link]
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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Kirkpatrick, D. L., Johnson, K. E., & Sartorelli, A. C. (1988). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of Medicinal Chemistry, 31(11), 2097-2101. [Link]
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Antoniou, T., & Le, T. H. (2016). An Update on the Synthesis of Pyrrolo[1][9]benzodiazepines. Molecules, 21(5), 629. [Link]
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Kalyta, K., & Gryko, D. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8031. [Link]
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Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Cancers, 14(3), 823. [Link]
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Bontzava, C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 424, 136391. [Link]
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Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [Link]
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Nakano, M., et al. (2012). Recent progress in the development of derivatization reagents having a benzofuran structure. Journal of Pharmaceutical and Biomedical Analysis, 69, 3-14. [Link]
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Kirkpatrick, D. L., et al. (1988). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of Medicinal Chemistry. [Link]
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Uddin, M. N., et al. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta. [Link]
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Orozco-Mena, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
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Gu, Y., et al. (2017). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 22(10), 1669. [Link]
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Iacopetta, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
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Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]
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Kalyta, K., & Gryko, D. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
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ResearchGate. (n.d.). Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. [Link]
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Kempf, M., et al. (2011). Pyrrolizidine alkaloids in honey: comparison of analytical methods. Food Additives & Contaminants: Part A, 28(3), 332-347. [Link]
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Hay, M. P., et al. (2003). Leaving Group Effects in Reductively Triggered Fragmentation of 4-Nitrobenzyl Carbamates. Organic & Biomolecular Chemistry, 1(14), 2471-2477. [Link]
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ResearchGate. (n.d.). Synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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Stasiuk, G. J., & Long, N. J. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Transactions, 44(14), 6297-6309. [Link]
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Rashed, F. B., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102263. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
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White, A. M., et al. (2024). Late-Stage Nitration of Amanitin Analogues for Hypoxia-Activated Prodrugs. Sciforum. [Link]
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Saneyoshi, H., et al. (2015). Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. Bioorganic & Medicinal Chemistry Letters, 25(23), 5632-5635. [Link]
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Juneja, T. R., et al. (1995). Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents. Mutation Research Letters, 348(3), 137-145. [Link]
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Lee, S. H., et al. (2005). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 15(5), 1393-1396. [Link]
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The Strategic Role of 1-(4-Nitrobenzyl)pyrrolidine in the Genesis of Advanced Catalytic Systems
Introduction: Beyond a Simple Scaffold, a Gateway to Functional Catalysts
In the landscape of modern organic synthesis, the quest for novel, efficient, and stereoselective catalysts is a perpetual endeavor. The pyrrolidine motif stands as a cornerstone in the field of organocatalysis, celebrated for its remarkable ability to facilitate a wide array of asymmetric transformations.[1][2][3] This application note delves into the strategic utility of a specific, yet underexplored, derivative: 1-(4-Nitrobenzyl)pyrrolidine . While not typically employed as a catalyst in its native form, this compound serves as a highly versatile and valuable precursor for the development of sophisticated, tailor-made catalysts. Its true potential is unlocked through the strategic manipulation of the 4-nitrobenzyl group, transforming it from a passive substituent into a gateway for introducing diverse functionalities.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound can be leveraged to construct novel catalytic systems. We will explore its synthesis, its conversion into key intermediates, and the subsequent development of bifunctional organocatalysts, complete with detailed protocols and mechanistic insights.
Core Concept: The 4-Nitrobenzyl Group as a Modifiable Anchor
The significance of the 4-nitrobenzyl moiety in this compound lies in its latent reactivity. The nitro group, being strongly electron-withdrawing, can be readily and selectively reduced to an amino group.[4] This transformation is the linchpin in the strategic application of this compound, converting the inert nitrobenzyl group into a reactive handle—1-(4-aminobenzyl)pyrrolidine. This primary amine provides a nucleophilic site for the introduction of a wide range of secondary functionalities, enabling the construction of bifunctional catalysts.[5]
The overarching strategy is depicted in the workflow below:
Caption: Workflow for developing catalysts from this compound.
Application Note I: Synthesis of the Precursor - this compound
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of 4-nitrobenzyl halide with pyrrolidine.
Protocol 1: Synthesis of this compound
Objective: To synthesize the precursor molecule, this compound.
Materials:
-
4-Nitrobenzyl bromide
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-nitrobenzyl bromide (10.0 g, 46.3 mmol), potassium carbonate (19.2 g, 139 mmol, 3.0 equiv), and acetonitrile (100 mL).
-
Addition of Pyrrolidine: While stirring at room temperature, add pyrrolidine (4.9 g, 69.4 mmol, 1.5 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.
Expected Yield: 85-95%
Application Note II: From Precursor to Key Intermediate - The Gateway to Functionality
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Synthesis of 1-(4-Aminobenzyl)pyrrolidine
Objective: To synthesize the key intermediate, 1-(4-Aminobenzyl)pyrrolidine, via reduction of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 24.2 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg, 5 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate and purge the flask with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(4-Aminobenzyl)pyrrolidine as a solid, which can be used in the next step without further purification.
-
Expected Yield: >95%
Application Note III: Development of a Bifunctional Thiourea Organocatalyst
The newly formed amino group on the benzyl ring provides an anchor point for introducing a second functional group, leading to a bifunctional catalyst. In this example, we will synthesize a thiourea-based organocatalyst, which is known to be effective in various asymmetric reactions through hydrogen bonding activation.
Protocol 3: Synthesis of a Chiral Pyrrolidine-Thiourea Bifunctional Catalyst
Objective: To synthesize a bifunctional organocatalyst by reacting 1-(4-aminobenzyl)pyrrolidine with a chiral isothiocyanate.
Materials:
-
1-(4-Aminobenzyl)pyrrolidine
-
(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (or other chiral isothiocyanate)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve 1-(4-Aminobenzyl)pyrrolidine (2.0 g, 11.3 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Isothiocyanate Addition: Add (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate (2.4 g, 11.3 mmol, 1.0 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the thiourea product can be monitored by TLC.
-
Purification: The product often precipitates out of the solution upon completion. If not, the solvent can be partially evaporated to induce crystallization. The solid product is then collected by filtration, washed with cold dichloromethane, and dried under vacuum.
Caption: Synthesis of a chiral pyrrolidine-thiourea bifunctional catalyst.
Application Note IV: Asymmetric Michael Addition Catalyzed by the Novel Bifunctional Catalyst
The synthesized bifunctional catalyst can now be applied in asymmetric synthesis. The pyrrolidine moiety can activate the carbonyl compound through enamine formation, while the thiourea group can activate the electrophile via hydrogen bonding.
Protocol 4: Asymmetric Michael Addition of a Ketone to a Nitroalkene
Objective: To perform an asymmetric Michael addition using the newly synthesized bifunctional catalyst.
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Synthesized chiral pyrrolidine-thiourea catalyst
-
Toluene
-
Benzoic acid (co-catalyst)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the chiral pyrrolidine-thiourea catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.05 mmol, 5 mol%) in toluene (1.0 mL).
-
Addition of Reactants: Add cyclohexanone (2.0 mmol, 2.0 equiv) to the solution, followed by trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Workup and Analysis:
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate).
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Proposed Catalytic Cycle
Sources
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
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- 5. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for the reduction of the nitro group on 1-(4-Nitrobenzyl)pyrrolidine.
Application Notes & Protocols for the Reduction of 1-(4-Nitrobenzyl)pyrrolidine
Abstract
This document provides a comprehensive technical guide detailing validated experimental procedures for the reduction of the aromatic nitro group in this compound to yield the corresponding primary amine, 1-(4-aminobenzyl)pyrrolidine. The synthesis of this amino derivative is a critical step in the development of various pharmacologically active agents and functional materials. This guide presents three robust and widely applicable protocols, each leveraging a different chemical methodology: Catalytic Hydrogenation, Transfer Hydrogenation with Iron, and Stoichiometric Reduction with Tin(II) Chloride. The protocols are designed for researchers, chemists, and process development professionals, emphasizing mechanistic rationale, procedural safety, in-process validation, and comparative analysis to aid in method selection for specific laboratory or scale-up requirements.
Introduction and Strategic Overview
The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis.[1] The target molecule, 1-(4-aminobenzyl)pyrrolidine, serves as a valuable building block, incorporating both a flexible pyrrolidine moiety and a reactive aniline functional group. The selection of an appropriate reduction methodology is paramount, as the substrate contains a tertiary amine and a potentially labile benzylic C-N bond, which could be susceptible to hydrogenolysis under harsh conditions.
This guide moves beyond a simple recitation of steps to provide a strategic framework for this transformation. We will explore three distinct and reliable methods, evaluating them on criteria of efficiency, chemoselectivity, scalability, safety, and operational complexity.
The methods detailed are:
-
Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) : The industry standard, known for high efficiency and clean conversion, but requiring careful control to prevent side reactions.[2][3]
-
Protocol B: Transfer Hydrogenation with Iron Metal (Fe/NH₄Cl) : A classic, cost-effective, and robust method that avoids the need for high-pressure hydrogen gas, making it highly suitable for standard laboratory settings and large-scale synthesis.[4][5]
-
Protocol C: Stoichiometric Reduction with Tin(II) Chloride (SnCl₂) : A mild and highly chemoselective method, ideal for complex substrates with sensitive functional groups that may not be compatible with catalytic hydrogenation.[2][6]
The overall transformation is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Comparative Analysis of Reduction Methodologies
The choice of protocol depends heavily on available equipment, scale, cost considerations, and the presence of other functional groups on the molecule. The following table summarizes the key operational parameters for the detailed methods.
| Parameter | Protocol A: Pd/C, H₂ | Protocol B: Fe/NH₄Cl | Protocol C: SnCl₂·2H₂O |
| Primary Reductant | Hydrogen Gas (H₂) | Iron (Fe) Powder | Tin(II) Chloride Dihydrate |
| Typical Yield | >95% | 85-95% | 80-90% |
| Reaction Conditions | 1-4 atm H₂, Room Temp. | Reflux (70-100 °C) | Room Temp. to 60 °C |
| Reaction Time | 1-4 hours | 1-3 hours | 2-6 hours |
| Key Advantages | High atom economy, clean, catalyst is recyclable. | Inexpensive, highly scalable, no H₂ gas needed.[5] | Very mild, excellent functional group tolerance.[2][6] |
| Key Disadvantages | Requires specialized hydrogenation equipment; potential for hydrogenolysis. | Stoichiometric iron waste; workup can be tedious. | Generates stoichiometric tin waste; requires acidic conditions. |
| Safety Concerns | Flammable H₂ gas; Pd/C can be pyrophoric.[7] | Exothermic reaction. | Corrosive HCl often used. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction completion and minimize impurity formation.
Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Principle: This heterogeneous catalytic method utilizes palladium metal adsorbed onto a high-surface-area carbon support. The substrate and molecular hydrogen (H₂) adsorb onto the catalyst surface, where the sequential addition of hydrogen atoms across the N-O bonds of the nitro group occurs, ultimately liberating water and the desired amine.[8][9] Careful selection of a non-acidic solvent like ethanol or ethyl acetate is crucial to prevent the protonation of the pyrrolidine nitrogen, which could inhibit catalysis.
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
Equipment:
-
Three-neck round-bottom flask or dedicated hydrogenation vessel (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or regulated H₂ cylinder
-
Vacuum/Inert gas manifold
-
Buchner funnel and filter paper
Procedure:
-
Vessel Preparation: To a suitable reaction vessel, add this compound (e.g., 2.06 g, 10.0 mmol).
-
Solvent Addition: Add the chosen solvent, ethanol (50 mL), to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, e.g., 213 mg, corresponding to 2 mol% Pd). Causality Note: Adding the catalyst under an inert atmosphere is critical as dry Pd/C can be pyrophoric and ignite flammable solvents in the presence of air.
-
Inerting: Seal the vessel and purge the headspace by evacuating and backfilling with nitrogen (3 cycles). Subsequently, perform the same purge cycle with hydrogen gas.
-
Reaction: Secure a hydrogen-filled balloon to the vessel or maintain a positive pressure of H₂ (e.g., 1-4 bar). Stir the suspension vigorously at room temperature. Expertise Note: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface for the reaction to proceed effectively.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane/Methanol). The starting material is UV active and will have a higher Rf than the highly polar amine product. The reaction is complete when the starting material spot is no longer visible (typically 1-4 hours).
-
Work-up and Catalyst Removal: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the filter cake with water after filtration.
-
Isolation: Rinse the filter cake with additional solvent (ethanol). Combine the filtrates and remove the solvent under reduced pressure to yield 1-(4-aminobenzyl)pyrrolidine, typically as a solid or oil that may darken on exposure to air. Further purification is often not necessary due to the clean nature of the reaction.
Protocol B: Transfer Hydrogenation using Iron and Ammonium Chloride (Fe/NH₄Cl)
Principle: This method uses a single-electron transfer mechanism. In a neutral aqueous medium buffered by ammonium chloride, iron metal acts as the electron donor, reducing the nitro group in a stepwise fashion.[10] This classic "Béchamp reduction" variant is exceptionally reliable and avoids many of the hazards and equipment requirements of catalytic hydrogenation.[1]
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (e.g., 2.06 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).
-
Reagent Addition: Add ammonium chloride (2.14 g, 40.0 mmol) and iron powder (2.79 g, 50.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The mixture will turn dark grey/black.
-
In-Process Control (IPC): Monitor the reaction by TLC (9:1 DCM/MeOH). The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully filter the mixture through a pad of diatomaceous earth to remove the iron and iron oxides, washing the pad thoroughly with ethanol and ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous residue with ethyl acetate (50 mL) and water (20 mL).
-
Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution to basify the mixture (pH ~8-9), which will precipitate more iron salts.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product. Purification by column chromatography may be required if baseline impurities are observed on TLC.[4]
Protocol C: Chemical Reduction using Tin(II) Chloride (SnCl₂)
Principle: Stannous (Tin II) chloride is a mild reducing agent that, in an acidic environment, reduces aromatic nitro groups to the corresponding anilines.[2] The reaction proceeds via a complex series of electron and proton transfers. This method is particularly valuable when other reducible functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, some protecting groups) are present in the molecule.[6][11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, for catalysis)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 2.06 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (e.g., 9.02 g, 40.0 mmol). If the reaction is slow, a few drops of concentrated HCl can be added to accelerate the process.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (40-60 °C) if necessary. The reaction is often mildly exothermic.
-
In-Process Control (IPC): Monitor the reaction by TLC (9:1 DCM/MeOH) until the starting material is consumed (typically 2-6 hours).
-
Work-up and Quenching: Cool the reaction mixture in an ice bath and carefully quench by adding 2M NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides. Causality Note: The basic quench is essential to deprotonate the product amine, making it soluble in the organic extraction solvent, and to precipitate the tin salts as hydroxides, facilitating their removal.
-
Extraction: Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Filter the resulting slurry through diatomaceous earth to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification by flash column chromatography may be necessary.[6]
Workflow and Mechanistic Visualization
A robust experimental plan includes checkpoints for validation. The general workflow for all protocols follows a similar logical progression from setup to analysis.
Caption: A generalized experimental workflow for the reduction of this compound.
The mechanism of catalytic hydrogenation involves adsorption onto the palladium surface, providing a low-energy pathway for the reaction.
Caption: Simplified mechanistic pathway for catalytic hydrogenation on a Pd/C surface.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
-
Mora, A., & Martinez, A. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. Retrieved from [Link]_
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic CHEMISTRY, 9(8), 313-317. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]
-
ResearchGate. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-2-(4-aminobenzyl)pyrrolidine. Retrieved from [Link]
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
-
ResearchGate. (2011). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
ResearchGate. (2008). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Hydrogen [organic-chemistry.org]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application of 1-(4-Nitrobenzyl)pyrrolidine in the synthesis of pyrrolobenzodiazepines.
An In-Depth Guide to the Synthesis of Pyrrolobenzodiazepines (PBDs) via Reductive Cyclization of ortho-Nitroaromatic Precursors
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Pyrrolobenzodiazepines
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents with significant antineoplastic activity.[1] Originally isolated from Streptomyces species, these tricyclic compounds feature a unique three-dimensional structure that allows them to fit snugly within the minor groove of DNA.[2][3] Their potent biological activity stems from the presence of an electrophilic imine (or a masked carbinolamine) at the N10-C11 position. This functionality covalently alkylates the C2-amino group of a guanine base, initiating a cascade of events that can lead to apoptosis.[2][4][5]
The synthetic versatility of the PBD scaffold has made it a cornerstone of modern medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). The ability to functionalize the PBD core, especially at the C8 position of the aromatic A-ring, allows for the attachment of linkers and targeting moieties, enhancing both potency and selectivity.[2][5] A pivotal strategy in the construction of the PBD core is the use of an N-(ortho-nitrobenzoyl)pyrrolidine precursor. The nitro group in this intermediate is not merely a substituent but a critical functional handle for the key diazepine ring-forming reaction. This guide provides a detailed exploration of this synthetic approach, focusing on the underlying principles and practical execution.
Core Principle: The Reductive Cyclization Strategy
The synthesis of the PBD tricycle hinges on the elegant and efficient formation of the central seven-membered diazepine B-ring. The most robust and widely adopted method employs an intramolecular reductive cyclization of an N-(2-nitrobenzoyl)pyrrolidine derivative. The logic of this strategy is compelling: the ortho-nitro group serves as a latent amine. In one of the final synthetic steps, this group is chemically reduced to an aniline, which is then perfectly positioned to undergo an intramolecular condensation with an electrophilic center at the C2-position of the pyrrolidine ring, forging the diazepine ring and installing the crucial N10-C11 imine.
This approach offers several advantages:
-
Convergent Synthesis: It allows for the separate preparation and modification of the aromatic (A-ring) and pyrrolidine (C-ring) fragments before they are coupled.[6]
-
Late-Stage Cyclization: The biologically active imine is formed at the end of the synthesis, avoiding potential stability issues with this reactive moiety during intermediate steps.
-
Stereochemical Control: By starting with an enantiopure proline derivative (e.g., L-proline), the critical stereochemistry at the C11a position is established early and maintained throughout the synthesis.[7]
Logical Workflow of PBD Synthesis
The overall process can be visualized as a multi-stage workflow, beginning with the construction of a key intermediate and culminating in the final ring closure.
Caption: General workflow for PBD synthesis via reductive cyclization.
Detailed Protocols and Methodologies
The following protocols provide a step-by-step guide for the synthesis of a PBD core, grounded in established chemical principles.
Protocol 1: Synthesis of the Key Precursor - (S)-N-(5-methoxy-2-nitrobenzoyl)-pyrrolidine-2-carboxaldehyde diethyl thioacetal
This protocol details the construction of the crucial acyclic precursor, which combines the A-ring and C-ring fragments. The use of a thioacetal to protect the aldehyde is a cornerstone of this methodology; it is highly stable to a wide range of reaction conditions, preventing unwanted side reactions and preserving the stereocenter at the future C11a position.[4]
Step 1.1: Preparation of (S)-N-(5-methoxy-2-nitrobenzoyl)prolinol
-
To a solution of (S)-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add triethylamine (2.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 5-methoxy-2-nitrobenzoyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the desired N-acylated prolinol.
Step 1.2: Oxidation to the Aldehyde
-
Dissolve the prolinol from Step 1.1 (1.0 equiv.) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equiv.) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde is often used directly in the next step without further purification.
Step 1.3: Thioacetal Protection
-
Dissolve the crude aldehyde from Step 1.2 in anhydrous DCM and cool to 0 °C.
-
Add ethanethiol (2.5 equiv.) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv.).
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction carefully with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure diethyl thioacetal precursor.
| Step | Key Reagents | Typical Yield | Purpose |
| 1.1 Acylation | 5-methoxy-2-nitrobenzoyl chloride, Et₃N | 85-95% | Couples the A-ring and C-ring fragments. |
| 1.2 Oxidation | Dess-Martin Periodinane | 80-90% | Converts the primary alcohol to the key aldehyde. |
| 1.3 Protection | Ethanethiol, BF₃·OEt₂ | 75-85% | Protects the reactive aldehyde as a stable thioacetal.[4] |
Protocol 2: Reductive Cyclization to Form the PBD Core
This is the defining step of the synthesis. The nitro group is reduced to an amine, which spontaneously triggers the cyclization cascade. The choice of reducing agent is critical; stannous chloride (SnCl₂) is widely used as it is effective and tolerant of many functional groups.[8] The subsequent cyclization is often promoted by a thio-philic Lewis acid like mercuric chloride (HgCl₂) or silver nitrate (AgNO₃), which facilitates the removal of the thioacetal and formation of the electrophilic iminium ion required for ring closure.[7]
Step 2.1: Reduction of the Nitro Group
-
Dissolve the thioacetal precursor from Protocol 1 (1.0 equiv.) in ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (5.0-6.0 equiv.) in the same solvent.
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully neutralize by pouring it into a saturated NaHCO₃ solution or by adding 2M NaOH until the pH is ~8-9.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aminobenzoyl thioacetal.
Step 2.2: Deprotection and Intramolecular Cyclization
-
Dissolve the crude amine from Step 2.1 in a mixture of acetonitrile and water (e.g., 4:1).
-
Add mercuric chloride (HgCl₂) (2.5 equiv.) and calcium carbonate (CaCO₃) (2.5 equiv.).
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS or TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with acetonitrile.
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in DCM or ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography (Silica gel, often with a small percentage of methanol in DCM) to yield the final PBD.
Caption: Key steps of the reductive cyclization and imine formation.
Causality and Experimental Insights
-
Choice of Pyrrolidine Source: L-proline is the most common starting material, as it is inexpensive and enantiomerically pure, directly setting the (S)-configuration at C11a, which is crucial for DNA minor groove recognition.[9]
-
Rationale for Thioacetal Protection: Unlike oxygen-based acetals, thioacetals are exceptionally stable under both acidic and basic conditions. This robustness is essential if modifications to the aromatic ring (e.g., Suzuki couplings at the C8-position) are planned after the main fragments have been joined but before the final cyclization.[4]
-
Mechanism of Final Cyclization: The Lewis acid (e.g., Hg²⁺) coordinates to the sulfur atoms of the thioacetal, making the carbon atom highly electrophilic. Water attacks this center, leading to the release of the protecting group and formation of an intermediate aldehyde. This aldehyde is in equilibrium with a highly reactive N-acyliminium ion. The aniline nitrogen, formed from the nitro reduction, then performs an intramolecular attack on this iminium ion, closing the seven-membered ring to form the PBD carbinolamine, which exists in equilibrium with the DNA-reactive imine form.
Conclusion and Future Directions
The reductive cyclization of ortho-nitroaromatic precursors represents a powerful and field-proven strategy for the synthesis of pyrrolobenzodiazepines. Its modularity allows for extensive variation in the A-ring and C-ring, enabling the creation of large libraries of PBD analogues for structure-activity relationship studies.[10] This has been instrumental in the development of highly potent PBD dimers, such as SJG-136, and has solidified the role of PBDs as critical payloads in the next generation of antibody-drug conjugates.[2][3] Researchers continuing this work can explore novel C8-substituents to modulate DNA-binding affinity and sequence specificity or to attach novel payloads and targeting ligands.[11][12]
References
-
ResearchGate. (2015). Synthesis of DNA-Interactive Pyrrolo[2,1-c][2][8]benzodiazepines (PBDs). Available from: [Link]
-
Antoniou, T., et al. (2016). An Update on the Synthesis of Pyrrolo[2][8]benzodiazepines. Molecules. Available from: [Link]
-
Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Medicinal Research Reviews. Available from: [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters. Available from: [Link]
-
Jiang, J., et al. (2022). Design, synthesis and evaluation of Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry. Available from: [Link]
-
Balasubramanian, D., et al. (2022). Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage. Molecular Omics. Available from: [Link]
-
Paterna, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available from: [Link]
-
Jiang, J., et al. (2022). Design, synthesis and evaluation of Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Medicinal Chemistry. Available from: [Link]
-
Deardorff, D. R. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Division of Organic Chemistry. Available from: [Link]
-
Varvounis, G., et al. (2016). An Update on the Synthesis of Pyrrolo[2][8]benzodiazepines. Molecules. Available from: [Link]
-
Kamal, A., et al. (2002). Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][2][8]benzodiazepine DNA Interstrand Cross-Linking Agents. The Journal of Organic Chemistry. Available from: [Link]
-
Ilyin, A. P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Varvounis, G. (2016). An Update on the Synthesis of Pyrrolo[2][8]benzodiazepines. Molecules. Available from: [Link]
-
Thurston, D. E., & Langley, D. R. (1994). Pyrrolo[2,1-c][2][8]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. ResearchGate. Available from: [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters. Available from: [Link]
-
Pavan, M., et al. (2019). Effects of Systematic Shortening of Noncovalent C8 Side Chain on the Cytotoxicity and NF-κB Inhibitory Capacity of Pyrrolobenzodiazepines (PBDs). Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzyl)pyrrolidine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-Nitrobenzyl)pyrrolidine. Our focus is on improving reaction yield and purity through a detailed understanding of the reaction mechanism, critical parameters, and potential side reactions.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the N-alkylation of pyrrolidine with a 4-nitrobenzyl halide (commonly bromide or chloride). This reaction, while straightforward in principle, is subject to several variables that can significantly impact the yield and purity of the final product. Understanding and controlling these factors is paramount for a successful and reproducible synthesis.
The general reaction scheme is as follows:
This guide will delve into the practical aspects of this synthesis, providing actionable advice to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and proven solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in this N-alkylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Basicity: The base is crucial for deprotonating pyrrolidine, thereby activating it as a nucleophile. If the base is too weak, the concentration of the nucleophilic pyrrolidinyl anion will be low, leading to a sluggish and incomplete reaction.
-
Solution: Switch to a stronger base. While weaker bases like sodium bicarbonate (NaHCO₃) might be attempted, stronger inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective. For even greater reactivity, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. In some cases, very strong bases like sodium hydride (NaH) may be employed, particularly in anhydrous conditions, but care must be taken to avoid side reactions.[1]
-
-
Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Employ a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive. They also effectively dissolve the reactants. Less polar solvents may lead to poor solubility and slower reaction rates.
-
-
Suboptimal Reaction Temperature: The reaction may be kinetically slow at room temperature.
-
Solution: Increase the reaction temperature. Heating the reaction mixture, typically in the range of 50-100 °C, can significantly increase the reaction rate. However, excessive heat can promote side reactions and decomposition. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Poor Quality of Reagents: The purity of the starting materials is critical.
-
Solution: Ensure the purity of both pyrrolidine and 4-nitrobenzyl halide. Pyrrolidine should be freshly distilled if it has been stored for a long time, as it can absorb water and carbon dioxide from the atmosphere. The 4-nitrobenzyl halide should be checked for impurities, such as the corresponding alcohol or aldehyde, which can arise from hydrolysis or oxidation.
-
Caption: Mitigation strategies for common side products.
Question 3: The purification of my product is challenging. What is an effective work-up and purification procedure?
Answer:
A well-designed work-up and purification strategy is essential for isolating pure this compound.
Recommended Work-up and Purification Protocol:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction with a few drops of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with water and a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Water, to remove the bulk of the inorganic salts and water-soluble impurities.
-
A dilute acid solution (e.g., 1 M HCl) to remove any unreacted pyrrolidine. The desired product, being a tertiary amine, will likely remain in the organic phase, while the unreacted secondary amine will be protonated and move to the aqueous layer.
-
Brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The crude product will likely require purification by flash column chromatography on silica gel.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal eluent composition should be determined by TLC analysis of the crude product.
-
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition A (Moderate Yield) | Condition B (Optimized for High Yield) | Rationale for Optimization |
| Base | NaHCO₃ | K₂CO₃ or Cs₂CO₃ | Stronger base increases the concentration of the nucleophile. |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (ACN) or DMF | Polar aprotic solvents accelerate Sₙ2 reactions. |
| Temperature | Room Temperature | 60-80 °C | Increased temperature enhances the reaction rate. |
| Stoichiometry | 1:1 (Pyrrolidine:Halide) | 1.2:1 (Pyrrolidine:Halide) | Excess pyrrolidine minimizes N,N-dialkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base deprotonates the pyrrolidine, forming a nucleophilic pyrrolidinyl anion. This anion then attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the C-N bond.
Q2: Which is a better alkylating agent, 4-nitrobenzyl bromide or 4-nitrobenzyl chloride?
A2: 4-Nitrobenzyl bromide is generally a better alkylating agent than 4-nitrobenzyl chloride. Bromide is a better leaving group than chloride because it is a weaker base. This leads to a faster reaction rate. However, 4-nitrobenzyl chloride may be more cost-effective and is also a viable option, though it may require slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time).
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be an effective technique to accelerate this reaction. [2]Microwave heating can significantly reduce reaction times, often from hours to minutes, and can sometimes lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts. It is important to use a dedicated microwave reactor and to carefully optimize the temperature and time for the specific reaction.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (pyrrolidine and 4-nitrobenzyl halide) and the product. The spots can be visualized under UV light (due to the aromatic nitro group) or by staining with an appropriate agent like potassium permanganate. The reaction is considered complete when the limiting reagent (typically the 4-nitrobenzyl halide) is no longer visible on the TLC plate.
Q5: What are the key safety precautions for this synthesis?
A5: It is essential to adhere to standard laboratory safety procedures.
-
4-Nitrobenzyl bromide is a lachrymator and a skin irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Pyrrolidine is a flammable and corrosive liquid. It should also be handled in a fume hood.
-
Solvents like DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 equivalents).
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous acetonitrile (ACN) to the flask.
-
Add freshly distilled pyrrolidine (1.2 equivalents) to the stirring suspension.
-
-
Addition of Alkylating Agent:
-
Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous ACN.
-
Add the 4-nitrobenzyl bromide solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the 4-nitrobenzyl bromide.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
-
References
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed Central. Synthesis of a New Chiral Pyrrolidine. [Link]
-
ResearchGate. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. [Link]
-
PubChem. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
Sources
Common side reactions and byproducts in the synthesis of 1-(4-Nitrobenzyl)pyrrolidine.
Technical Support Center: Synthesis of 1-(4-Nitrobenzyl)pyrrolidine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and synthetic organic chemistry. Here, we move beyond simple protocols to address the nuanced challenges, side reactions, and purification strategies you may encounter. Our goal is to provide a comprehensive, experience-driven resource to help you troubleshoot and optimize your synthetic route.
Part 1: Foundational Synthesis Strategies: FAQs
This section addresses the primary considerations for planning your synthesis, focusing on the two most common and practical approaches: Nucleophilic Alkylation and Reductive Amination.
Q1: What are the primary methods for synthesizing this compound, and what are their relative advantages?
There are two principal, highly effective methods for this synthesis:
-
Nucleophilic SN2 Alkylation: This is often the most direct route. It involves the reaction of pyrrolidine, a secondary amine nucleophile, with an electrophilic 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base. Its main advantage is simplicity and the use of readily available starting materials.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of an iminium ion from 4-nitrobenzaldehyde and pyrrolidine, which is then reduced in situ to the target tertiary amine. This method is particularly useful when the corresponding alkyl halide is unstable or unavailable, and it offers high selectivity with the correct choice of reducing agent.[1]
Below is a diagram illustrating the conceptual workflow for both approaches.
Caption: General workflow for synthesis, purification, and troubleshooting.
Part 2: Troubleshooting Guide: Common Side Reactions & Byproducts
This is the core of our technical guide, addressing specific issues you may encounter during the synthesis.
Q2: I'm performing the SN2 alkylation. My reaction mixture shows a new, highly polar spot on the TLC plate that doesn't move from the baseline, and my yield of the desired product is low. What is this byproduct?
Answer: You are most likely observing the formation of a quaternary ammonium salt . This is the most common side reaction in the alkylation of secondary amines.
Causality & Mechanism: The desired product, this compound, is a tertiary amine. While it is less nucleophilic than the starting pyrrolidine, it can still act as a nucleophile and react with another molecule of the 4-nitrobenzyl halide. This second alkylation event forms a bulky, charged quaternary ammonium salt. Because it is a salt, it is often insoluble in common organic solvents used for chromatography (like ethyl acetate/hexane mixtures) and highly soluble in water.
Caption: The desired tertiary amine product competes for the alkylating agent.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine (pyrrolidine), typically 1.1 to 1.5 equivalents. This ensures the 4-nitrobenzyl halide is consumed primarily by the more nucleophilic starting material.
-
Slow Addition: Add the 4-nitrobenzyl halide solution dropwise to the reaction mixture containing pyrrolidine and the base. This keeps the instantaneous concentration of the alkylating agent low, minimizing its reaction with the product.
-
Monitor Closely: Follow the reaction's progress using TLC. Stop the reaction as soon as the limiting reagent (4-nitrobenzyl halide) is consumed.
-
Purification: During the aqueous workup, the quaternary salt will preferentially partition into the aqueous layer. Thoroughly washing the organic layer with water or brine will help remove this impurity.
Q3: My NMR spectrum shows an unexpected singlet at ~10 ppm and a broad singlet at a lower field, and my mass spectrum has a peak at M+17 corresponding to my starting halide. What's happening?
Answer: This strongly suggests the presence of 4-nitrobenzaldehyde and 4-nitrobenzyl alcohol . This typically arises from issues with the stability and purity of your 4-nitrobenzyl halide starting material or O-alkylation side reactions.
Causality & Mechanism: The C-alkylation of nitroalkanes with alkyl halides can be challenging due to the competing O-alkylation pathway, which can lead to the oxidation of the alkyl halide and reduction of the nitroalkane.[2] In the context of amine alkylation, a similar issue arises from hydrolysis.
-
Hydrolysis of Halide: 4-nitrobenzyl halides are susceptible to hydrolysis, especially if trace amounts of water are present in the solvent or if the reaction is run for an extended time at elevated temperatures. This hydrolysis produces 4-nitrobenzyl alcohol.
-
Oxidation to Aldehyde: The benzylic alcohol can be oxidized to 4-nitrobenzaldehyde. Certain reaction conditions or impurities can facilitate this.
-
Starting Material Impurity: Commercial 4-nitrobenzyl bromide can contain impurities like p-nitrobenzal bromide, which can hydrolyze to the aldehyde.[3][4]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting the reaction, check the purity of your 4-nitrobenzyl halide via ¹H NMR or melting point. If it is impure, consider recrystallization (e.g., from ethanol) or purification by column chromatography.
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Moderate Temperatures: Avoid excessive heating. Most N-alkylations of this type proceed efficiently at room temperature or with gentle warming (40-50 °C).
-
Purification Strategy: Both the alcohol and aldehyde can be separated from the more basic amine product using column chromatography. Alternatively, an acidic wash (e.g., 1M HCl) will extract the desired amine product into the aqueous layer, leaving the neutral alcohol and aldehyde impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.
Q4: I'm using the reductive amination method with NaBH(OAc)₃, but my reaction is sluggish and I'm isolating mostly 4-nitrobenzyl alcohol. Why isn't the amination working?
Answer: This is a classic case of the reduction of the aldehyde outcompeting the formation of the iminium ion .
Causality & Mechanism: Reductive amination relies on the formation of an intermediate iminium ion, which is then reduced. If the reducing agent is too reactive or if the iminium ion formation is slow, the reducing agent will simply reduce the starting aldehyde to the corresponding alcohol. While sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for imines over aldehydes, under certain conditions (e.g., incorrect pH, steric hindrance), this side reaction can become significant.[5]
Caption: Competition between iminium reduction and aldehyde reduction.
Troubleshooting Protocol:
-
Pre-form the Iminium Ion: Mix the 4-nitrobenzaldehyde and pyrrolidine in the solvent (e.g., 1,2-dichloroethane or THF) for 30-60 minutes before adding the reducing agent. This allows the equilibrium to favor the iminium ion. The use of a dehydrating agent like molecular sieves can also drive this step to completion.
-
Control pH: The formation of the iminium ion is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate iminium formation, making it more available for reduction when the hydride is added.[1]
-
Choice of Reductant: NaBH(OAc)₃ is generally a good choice. If you are using NaBH₄, the reduction of the aldehyde is much more likely. If issues persist, consider sodium cyanoborohydride (NaBH₃CN), which is even more selective for the iminium ion, though it is more toxic.[5]
Part 3: Quantitative Data & Experimental Protocols
Table 1: Troubleshooting Summary of Potential Byproducts
| Byproduct Name | Formation Pathway | Likely Cause | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| Quaternary Ammonium Salt | Over-alkylation | Excess alkylating agent; high concentration | Highly downfield shifted peaks; poor solubility | Use excess amine; slow addition of halide |
| 4-Nitrobenzyl Alcohol | Hydrolysis / Reduction | Wet solvent; aldehyde reduction | Benzylic CH₂ singlet ~4.7 ppm; broad OH | Use dry conditions; pre-form iminium ion |
| 4-Nitrobenzaldehyde | Oxidation / Impurity | Impure starting halide; side reactions | Aldehyde proton singlet ~10 ppm | Purify starting materials; use inert atm |
| 1,2-bis(4-nitrophenyl)ethane | Wurtz-type Coupling | Radical mechanisms | Symmetric molecule; complex aromatic region | Ensure clean SN2 conditions; avoid radical initiators |
Protocol: Optimized SN2 Alkylation of Pyrrolidine
This protocol is designed to minimize common side reactions.
Materials:
-
Pyrrolidine (1.2 eq)
-
4-Nitrobenzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.2 M concentration relative to halide)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous potassium carbonate.
-
Reagents: Add anhydrous acetonitrile, followed by pyrrolidine via syringe. Stir the suspension for 10 minutes.
-
Addition: Dissolve the 4-nitrobenzyl bromide in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension over 30 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the 4-nitrobenzyl bromide by TLC (e.g., 10% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the K₂CO₃. Rinse the flask and filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts or highly polar impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 20% ethyl acetate in hexanes) to yield this compound as a yellow solid.
-
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Tavassoli, S. M., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. In IntechOpen. DOI: 10.5772/intechopen.1004466. Available from: [Link]
-
Antony, S., et al. (2014). An Update on the Synthesis of Pyrrolo[6][7]benzodiazepines. Molecules, 19(11), 17737-17777. Available from: [Link]
-
Wikipedia contributors. (n.d.). Pyrrolidine. In Wikipedia. Retrieved from [Link]
-
Le, T. H. D., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 17, 1085–1094. Available from: [Link]
-
Contreras, J. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(10), 969. Available from: [Link]
-
PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Suga, S., et al. (2018). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 14, 2554–2561. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Gutierrez, O., et al. (2018). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. Organic Syntheses, 95, 374-394. Available from: [Link]
-
Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 230. Available from: [Link]
-
Bedekar, A. V., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 2, 4955-4961. Available from: [Link]
-
Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 230. Available from: [Link]
-
Pedrosa, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 591–598. Available from: [Link]
- Bedekar, A. V., et al. (2011). Process for the preparation of para-nitrobenzyl bromide. Google Patents. EP2365960B1.
-
Joe, C. L., et al. (2016). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. ACS Catalysis, 6(8), 5439–5443. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for the synthesis of 1-(4-Nitrobenzyl)pyrrolidine.
The following technical guide serves as a specialized support resource for the synthesis and optimization of 1-(4-Nitrobenzyl)pyrrolidine . This document is designed for organic chemists and process engineers, moving beyond basic textbook procedures to address real-world experimental variables, troubleshooting, and yield maximization.
Reaction Overview & Mechanistic Insight
The synthesis of this compound proceeds via a classic Nucleophilic Substitution (
-
Nucleophile: Pyrrolidine (secondary amine, moderate steric bulk, high nucleophilicity).
-
Electrophile: 4-Nitrobenzyl bromide (or chloride). The para-nitro group is strongly electron-withdrawing, significantly increasing the electrophilicity of the benzylic carbon, making this reaction faster than with unsubstituted benzyl halides.
-
Key Challenge: Controlling the reaction to prevent quaternary ammonium salt formation (over-alkylation) while minimizing hydrolysis of the labile benzyl halide.
Core Reaction Scheme
Figure 1: Reaction pathway showing the primary
Optimized Experimental Protocol (The "Golden Path")
This protocol uses Acetonitrile (MeCN) and Potassium Carbonate (
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Nitrobenzyl bromide | Electrophile | 1.0 equiv | Limiting reagent. Handle with care (lachrymator). |
| Pyrrolidine | Nucleophile | 1.1 - 1.2 equiv | Slight excess ensures complete consumption of the halide. |
| Base | 2.0 - 3.0 equiv | Scavenges HBr. Insoluble in MeCN; acts as a heterogeneous base. | |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Polar aprotic; promotes |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve 4-Nitrobenzyl bromide (1.0 equiv) in anhydrous MeCN (
concentration relative to bromide). -
Base Addition: Add anhydrous
(2.5 equiv) to the stirring solution. The mixture will be a suspension. -
Nucleophile Addition: Add Pyrrolidine (1.1 equiv) dropwise at
(ice bath).-
Why? The reaction is exothermic. Low temperature prevents immediate over-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1). The starting bromide spot should disappear.
-
-
Workup (Acid-Base Extraction - Critical for Purity):
-
Filter off solid
. -
Concentrate the filtrate. Dissolve residue in DCM.
-
Wash 1: Water (removes inorganic salts).
-
Extraction: Extract the organic layer with
. The product moves to the aqueous phase (protonated); neutral impurities remain in DCM. -
Recovery: Basify the aqueous layer to pH 10–11 with
, then extract back into DCM. -
Dry (
), filter, and concentrate.
-
Troubleshooting & FAQs
Category A: Yield & Kinetics
Q: The reaction is sluggish; I still see starting material after 6 hours.
-
Diagnosis: The "Nitro" group deactivates the ring but activates the benzylic position. However, if the solvent is "wet," the nucleophilicity of pyrrolidine decreases due to hydrogen bonding with water.
-
Solution:
-
Ensure MeCN is anhydrous.
-
Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv). This generates the in situ 4-nitrobenzyl iodide, which is a better electrophile (Finkelstein reaction principle).
-
Increase temperature to
. Warning: Higher temps increase quaternary salt risk.
-
Q: My yield is low (<50%), and I see a baseline spot on TLC.
-
Diagnosis: You likely formed the quaternary ammonium salt (Impurity A in Fig 1). This happens if the product competes with pyrrolidine for the alkyl halide.
-
Fix:
-
Order of Addition: Ensure pyrrolidine is in the flask before the alkyl halide if using reverse addition, OR stick to the protocol above (excess base).
-
Stoichiometry: strictly limit the alkyl halide. Do not use excess bromide.
-
Category B: Impurity Profiling
Q: The product is dark oil/solid, but NMR shows it's pure.
-
Insight: Nitro-aromatics are notorious for trace oxidation products causing strong coloration (yellow/orange/brown) even at <1% impurity levels.
-
Action: If
NMR is clean, proceed. If purification is strictly required for color, pass through a short pad of silica gel or perform a charcoal filtration.
Q: I see a peak at
-
Diagnosis: This is likely the benzylic methylene of 4-Nitrobenzyl alcohol , formed by hydrolysis of the starting bromide.
-
Prevention: Use strictly anhydrous solvent and keep the system closed to atmosphere.
Optimization Data: Solvent & Base Effects[1][2]
The choice of conditions drastically alters the reaction profile.
| Solvent | Base | Rate | Yield | Comments |
| MeCN | Fast | High (85-95%) | Recommended. Cleanest profile; easy solvent removal. | |
| DMF | Very Fast | High (80-90%) | Hard to remove DMF completely; aqueous workup can be tedious (emulsions). | |
| Ethanol | Moderate | Moderate (60-75%) | Solvolysis (ethanolysis) competes; produces ethyl ether byproduct. | |
| DCM | Slow | Moderate (70%) | Homogeneous reaction; requires longer time or reflux. |
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing common synthetic failures.
References
-
Pyrrolidine Synthesis & Reactivity
-
Nucleophilic Substitution Kinetics
- Properties of 4-Nitrobenzyl Bromide
-
General Protocol for N-Alkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for High-Purity 1-(4-Nitrobenzyl)pyrrolidine
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(4-Nitrobenzyl)pyrrolidine. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity essential?
This compound (MW: 206.24 g/mol ) is a heterocyclic compound often used as a building block in medicinal chemistry and materials science.[1] The presence of the nitrobenzyl group makes it a useful intermediate for further functionalization, for instance, through reduction of the nitro group to an amine. High purity is critical as residual impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of biological or material characterization data.
Q2: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile largely depends on the synthetic route, which typically involves the nucleophilic substitution of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with pyrrolidine.
| Impurity Type | Chemical Name | Reason for Presence | Recommended Primary Removal Method |
| Starting Material | Pyrrolidine | Excess reagent used to drive the reaction to completion; incomplete reaction. | Aqueous wash (if crude product is in an organic solvent); Column Chromatography. |
| Starting Material | 4-Nitrobenzyl Bromide | Incomplete reaction. | Recrystallization; Column Chromatography. |
| Side-Product | 1,4-Bis(pyrrolidin-1-ylmethyl)benzene | Reaction of the product with another molecule of 4-nitrobenzyl bromide (over-alkylation). | Column Chromatography. |
| Solvent Residue | e.g., DMF, Acetonitrile | Incomplete removal after reaction work-up. | High-vacuum drying; Recrystallization. |
Q3: How can I quickly assess the purity of my crude this compound?
A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
-
TLC: Provides a rapid, qualitative assessment of the number of components in your sample. A single spot (after testing multiple solvent systems) suggests high purity.
-
¹H NMR: Offers a quantitative view. Integrating the peaks corresponding to your product versus those of known impurities (like residual solvents or starting materials) can give a good purity estimate. The aromatic protons of the nitrobenzyl group and the aliphatic protons of the pyrrolidine ring should be clearly visible and in the correct ratio.[2]
Q4: What are the key stability considerations for this compound?
This compound is generally a stable crystalline solid.[3] However, like many nitroaromatic compounds, it should be stored in a cool, dry place, protected from light to prevent potential photochemical degradation. It is a tertiary amine and can react with strong acids.
Purification Workflow: A Decision-Making Guide
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
-
Causality: This phenomenon, known as liquid-liquid phase separation, occurs when the solute is supersaturated in the solvent but the temperature is still above the melting point of the solute-solvent eutectic mixture. It is often caused by the presence of significant impurities which depress the melting point, or by using a solvent in which the compound is excessively soluble.
-
Solution Pathway:
-
Re-heat the Solution: Add more of the primary solvent until the oil completely redissolves.
-
Induce Crystallization:
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath. Rapid cooling encourages oiling.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution.
-
-
Change the Solvent System: If the above fails, the solvent is likely too good. Evaporate the solvent and try a different one. A binary solvent system is often effective. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate) and slowly add a poor solvent (e.g., water or heptane) at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to clarify and cool slowly.[4]
-
Problem 2: After recrystallization, my yield is very low.
-
Causality: Low yield can result from several factors: using too much solvent, cooling the solution too quickly, or premature filtration.
-
Solution Pathway:
-
Minimize Solvent: During the initial dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add it in small portions.
-
Maximize Recovery from Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor (the remaining solution) by about half on a rotary evaporator and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.
-
Ensure Complete Precipitation: Make sure the solution is thoroughly cooled (an ice bath is recommended) for at least 30 minutes before filtration to maximize crystal formation.
-
Problem 3: TLC and NMR still show starting material (4-nitrobenzyl bromide or pyrrolidine) after purification.
-
Causality: This indicates that the chosen purification method is not effective at separating the product from that specific impurity. This is common if the impurity has very similar polarity and solubility to the product.
-
Solution Pathway:
-
For Residual Pyrrolidine: If the crude product is dissolved in an organic solvent like dichloromethane or ethyl acetate, perform an acidic wash with dilute HCl (e.g., 1M). The basic pyrrolidine will be protonated and move to the aqueous layer, while your tertiary amine product remains in the organic layer. Follow with a base wash (e.g., sat. NaHCO₃) and a brine wash before drying and concentrating.
-
For Residual 4-Nitrobenzyl Bromide: This impurity is non-polar. If recrystallization is failing, column chromatography is the most reliable method. The polarity difference between the product and the starting halide is usually sufficient for good separation.[5][6]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective when the main impurities are significantly more or less polar than the product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask in a hot water bath, until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water solution.
-
Drying: Dry the purified crystals under high vacuum.
-
Verification: Check the purity via melting point determination and ¹H NMR. The melting point should be sharp and within the literature range (e.g., 167-169°C).[3]
Protocol 2: Flash Column Chromatography
This is the method of choice for removing structurally similar impurities or when recrystallization fails.
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of heptane and ethyl acetate. For this compound, a gradient from 10% to 30% ethyl acetate in heptane is a reasonable range to test.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get the product adsorbed onto the silica. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
-
Verification: Confirm purity by TLC, ¹H NMR, and melting point.
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 27, 2026, from [Link]
-
MDPI. (2018). An Update on the Synthesis of Pyrrolo[7][8]benzodiazepines. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Retrieved January 27, 2026, from [Link]
-
Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved January 27, 2026, from [Link]
-
Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved January 27, 2026, from [Link]
-
SIELC. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2018). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved January 27, 2026, from [Link]
-
Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved January 27, 2026, from [Link]
-
Wiley-VCH. (n.d.). Stereoselective Synthesis of Pyrrolidines. Retrieved January 27, 2026, from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved January 27, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2020). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (2010). Synthesis of a New Chiral Pyrrolidine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved January 27, 2026, from [Link]
-
ATB. (n.d.). Pyrrolidine. Retrieved January 27, 2026, from [Link]
-
EMBL-EBI. (n.d.). Compound: PYRROLIDINE (CHEMBL22830). Retrieved January 27, 2026, from [Link]
-
DrugFuture. (n.d.). Pyrrolidine. Retrieved January 27, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved January 27, 2026, from [Link]
Sources
- 1. 133851-67-9|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-NITROPHENYL)PYRROLIDINE | 10220-22-1 [chemicalbook.com]
- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(4-Nitrobenzyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(4-Nitrobenzyl)pyrrolidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on a scale-up campaign.
Q1: What is the most robust and scalable method for synthesizing this compound?
A1: The most direct and widely employed method is the reductive amination of 4-nitrobenzaldehyde with pyrrolidine.[1][2][3] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. For scale-up, this method is advantageous as it avoids the handling of potentially genotoxic alkylating agents and often proceeds under mild conditions with high efficiency.[1]
Q2: Which reducing agent is most suitable for the scale-up of this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation, especially on a larger scale.[1][4] Its primary advantage is its selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is significantly slower to reduce aldehydes, but it rapidly reduces the protonated iminium ion intermediate.[4] This selectivity prevents the wasteful consumption of the reducing agent and the formation of 4-nitrobenzyl alcohol as a key byproduct, simplifying purification. While catalytic hydrogenation is a "greener" alternative, it would likely also reduce the nitro group, which is generally not desired unless the corresponding aniline is the target.[5]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: There are three main areas of concern:
-
Reagent Handling: 4-Nitrobenzaldehyde is a skin and eye irritant and may cause allergic skin reactions.[6][7][8][9] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory. Sodium triacetoxyborohydride is a water-reactive solid that releases flammable gases upon contact with moisture.[10][11] It must be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen), and stored away from moisture.[12]
-
Thermal Management: The reduction of the iminium ion is exothermic. On a large scale, the heat generated can accumulate rapidly if not managed effectively, potentially leading to a runaway reaction or an increase in side product formation. A jacketed reactor with controlled cooling is essential.
-
Solvent Safety: The choice of solvent (e.g., Dichloromethane, 1,2-Dichloroethane, Tetrahydrofuran) carries its own set of hazards related to flammability, toxicity, and environmental impact. Ensure proper ventilation and use of explosion-proof equipment where necessary.
Q4: My reaction is sluggish and does not go to completion. What could be the cause?
A4: Incomplete conversion is a common issue. Several factors could be at play:
-
Water Content: The formation of the iminium ion from the aldehyde and amine is a condensation reaction that releases water. While STAB can tolerate some moisture, excessive water can slow down imine formation and also decompose the reducing agent. Using anhydrous solvents and reagents is critical.
-
pH: The reaction is often optimal under mildly acidic conditions (pH ~5-6).[4] This is because the reduction of the imine is much faster once it is protonated to the iminium ion. Adding a small amount of acetic acid (often 1-2 equivalents relative to the amine) is common practice to facilitate this.
-
Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. On scale-up, it is common to use a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion, accounting for any minor decomposition due to trace moisture.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to challenges encountered during and after the reaction.
Reaction Phase Issues
Q: I'm observing a significant amount of 4-nitrobenzyl alcohol in my crude product. Why is this happening and how can I prevent it?
A: This side product arises from the direct reduction of the starting 4-nitrobenzaldehyde.
-
Root Cause 1: Incorrect Choice of Reducing Agent. If you are using a less selective reducing agent like Sodium Borohydride (NaBH₄), it can readily reduce the aldehyde, especially if the iminium ion concentration is low.[4][13]
-
Solution: Switch to Sodium Triacetoxyborohydride (STAB). Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the aldehyde.[4]
-
-
Root Cause 2: Incorrect Order of Reagent Addition. Adding the reducing agent before the iminium ion has had sufficient time to form creates a competition where the aldehyde is more likely to be reduced.
-
Solution (Scale-Up Protocol):
-
Dissolve 4-nitrobenzaldehyde and pyrrolidine in an anhydrous solvent (e.g., Dichloromethane).
-
Stir the mixture for a period to allow for pre-formation of the hemiaminal and iminium ion (e.g., 30-60 minutes at room temperature).
-
Slowly add STAB portion-wise or as a slurry in the reaction solvent. This controlled addition helps manage the exotherm and ensures the reducing agent primarily encounters the iminium ion.
-
-
Q: The reaction is highly exothermic upon adding the reducing agent, causing the temperature to spike. How can I control this?
A: This is a critical safety and quality issue in process scale-up related to heat dissipation.
-
Root Cause: Rapid, Uncontrolled Addition. Adding a large quantity of the reducing agent at once to a concentrated reaction mixture will release a significant amount of energy.
-
Solution 1: Controlled Addition. As mentioned above, add the STAB in small portions over time. This allows the reactor's cooling system to remove the generated heat effectively, maintaining the desired reaction temperature.
-
Solution 2: Lower Reaction Temperature. Start the reaction at a lower temperature (e.g., 0-5 °C) before beginning the addition of the reducing agent. This provides a larger temperature buffer to absorb the heat of reaction without exceeding the target processing temperature.
-
Solution 3: Reaction Dilution. While not always ideal due to solvent costs, running the reaction at a lower concentration can help dissipate heat more effectively throughout the solvent mass. A balance must be struck to ensure the reaction rate remains practical.
-
Workup & Purification Issues
Q: During the aqueous workup, I'm struggling with persistent emulsions. How can I break them?
A: Emulsions are common when working with amines and chlorinated solvents.
-
Root Cause: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers, especially after a basic quench (e.g., with NaOH or NaHCO₃ solution).
-
Solution 1: Brine Wash. After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by dehydrating the interface.
-
Solution 2: Solvent Addition. Adding a small amount of a different solvent, like methanol or isopropanol, can sometimes disrupt the emulsion. However, this may complicate solvent recovery later.
-
Solution 3: Filtration. Passing the emulsified mixture through a pad of a filter aid like Celite® can physically disrupt the stabilized droplets.
-
Solution 4: Patience and Separation. On a large scale, sometimes the best approach is to transfer the entire mixture to a separatory funnel or vessel and allow it to stand for several hours or overnight. Gravity will often do the work.
-
Q: My final product is an oil/waxy solid and difficult to purify. Column chromatography is not viable for my scale. What are my options?
A: Avoiding chromatography is a key goal of process chemistry. Crystallization is the preferred method for solids.
-
Step 1: Induce Crystallization. this compound is expected to be a solid at room temperature. If it oils out, it is likely due to impurities depressing the melting point.
-
Technique A (Solvent/Anti-Solvent): Dissolve the crude oil in a minimum amount of a good solvent (e.g., isopropanol, ethyl acetate, or toluene) with gentle warming. Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane or hexane) until turbidity persists. Cool the mixture slowly to allow crystals to form.
-
Technique B (Cooling Crystallization): Find a single solvent system where the product has high solubility at elevated temperatures but low solubility at colder temperatures (e.g., isopropanol/water mixtures). Dissolve the crude product at a higher temperature and then cool it slowly in a controlled manner.
-
-
Step 2: Acid-Base Purification. If impurities are neutral (like the starting aldehyde or byproduct alcohol), an acid wash can be used to isolate the amine product.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities behind in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) until the pH is >10.
-
The free amine product will precipitate or can be extracted back into a fresh portion of the organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to obtain the purified product, which can then be crystallized.
-
-
Part 3: Data, Protocols, and Visualizations
Data Tables
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Pros | Cons on Scale-Up |
| Sodium Triacetoxyborohydride | STAB | - Highly selective for imines/iminium ions[4]- Mild and functional group tolerant (spares nitro group)- Commercially available | - Higher cost- Water-sensitive[10][12]- Generates acetate waste |
| Sodium Borohydride | NaBH₄ | - Inexpensive- Readily available | - Poor selectivity; reduces aldehydes and ketones[4][13]- Can lead to alcohol byproduct- Reacts with protic solvents |
| Catalytic Hydrogenation | H₂/Catalyst | - "Green" (water is the only byproduct)- Low cost of H₂ | - Requires specialized high-pressure equipment- Non-selective; will reduce the nitro group[5]- Catalyst handling and filtration |
Table 2: Recommended Solvents and Typical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic, good solubility for reagents and intermediates. DCE is preferred for higher temperatures if needed. |
| Equivalents | 4-Nitrobenzaldehyde: 1.0Pyrrolidine: 1.05-1.1STAB: 1.2-1.5 | A slight excess of the amine and reducing agent helps drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Allows for excellent control of the exotherm during STAB addition. |
| Concentration | 0.5 - 1.0 M | A good balance between reaction rate and heat management. |
| Reaction Time | 4 - 24 hours | Monitor by TLC, LC-MS, or GC-MS for disappearance of the limiting reagent (aldehyde). |
Experimental Protocol: Scale-Up Synthesis
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. All personnel must wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves. Ensure an inert atmosphere is maintained where specified.
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Set the jacket temperature to 10 °C.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-nitrobenzaldehyde (1.0 eq.) and anhydrous dichloromethane (to achieve a final concentration of ~0.8 M).
-
Amine Addition: Begin stirring and add pyrrolidine (1.1 eq.) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Iminium Formation: Stir the resulting solution at room temperature for 1 hour.
-
Reduction: Cool the reactor contents to an internal temperature of 0-5 °C. Add sodium triacetoxyborohydride (1.3 eq.) portion-wise over 1-2 hours, carefully monitoring the internal temperature to keep it below 10 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the 4-nitrobenzaldehyde is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) may occur. Stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then saturated brine solution to aid separation.[13]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Crystallization): Dissolve the crude material in a minimal amount of hot isopropanol. Slowly add heptane until the solution becomes cloudy. Cool the mixture to room temperature and then in an ice bath for 1-2 hours. Collect the resulting crystals by filtration, wash with cold heptane, and dry under vacuum.
Visualizations
Diagram 1: Reductive Amination Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 27, 2026, from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. DOI: 10.5772/intechopen.1001429. Available from: [Link]
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Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]
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Antony, S., & Constantinou, Z. (2019). An Update on the Synthesis of Pyrrolo[4][14]benzodiazepines. Molecules, 24(20), 3756. Available from: [Link]
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da Silva, G. P., et al. (2017). Reaction of 4-nitrobenzaldehyde with secondary amines. ResearchGate. Retrieved January 27, 2026, from [Link]
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Loba Chemie. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved January 27, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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de la Cruz, A. A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 584–590. Available from: [Link]
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Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved January 27, 2026, from [Link]
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Wang, C., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. The Journal of Organic Chemistry, 87(13), 8536–8545. Available from: [Link]
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China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. Retrieved January 27, 2026, from [Link]
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Roy, S., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Green Chemistry, 14(10), 2739-2745. Available from: [Link]
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Ghasempour, L., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2736-2743. Available from: [Link]
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Zhang, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5519. Available from: [Link]
- Samant, S. D., et al. (2011). Process for the preparation of para-nitrobenzyl bromide. Google Patents.
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Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine.... Retrieved January 27, 2026, from [Link]
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Kuznetsov, A., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 616. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]
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ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones.... Retrieved January 27, 2026, from [Link]
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Chan, K. F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Medicinal Chemistry, 12(9), 1545-1551. Available from: [Link]
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Technical Support Center: Method Refinement for the Selective Functionalization of the Pyrrolidine Ring
Welcome to the technical support center for the selective functionalization of the pyrrolidine ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrolidine derivatization. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional architecture which allows for efficient exploration of pharmacophore space.[1] However, the selective functionalization of this saturated heterocycle presents numerous challenges, from controlling regioselectivity to maintaining stereochemical integrity. This guide provides practical, experience-driven advice to overcome these hurdles and refine your synthetic methodologies.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of the pyrrolidine ring, with a focus on the widely used palladium-catalyzed C-H arylation.
Problem 1: Low Yield or Incomplete Conversion
You've set up your reaction, but the desired product is forming in low yield, or a significant amount of starting material remains.
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Deactivation | The active palladium catalyst can be lost during the reaction, potentially due to the buildup of iodide from the aryl iodide coupling partner.[1] | Consider using a different palladium source; for instance, Pd2(dba)3 may be more efficient than Pd(OAc)2 as it avoids the presence of potentially coordinating acetate ions.[2] Spiking the reaction with a fresh portion of catalyst mid-reaction can sometimes improve conversion, though this may not be effective if the catalyst is being "entrapped".[1] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and can significantly impact reaction efficiency. For example, in Pd-catalyzed C-H arylations, the combination of K2CO3 and pivalic acid has been shown to be effective.[3] The absence of an additive like pivalic acid can lead to a drop in yield.[3] | Screen a variety of bases and solvents. For C-H arylations, consider non-coordinating solvents like α,α,α-trifluorotoluene, which has been shown to improve yields.[3] Avoid overly coordinating solvents which can lower conversion rates.[3] |
| Competitive Side Reactions | Functional groups on your pyrrolidine or coupling partner may undergo competitive reactions. For instance, acidic protons on the substrate can be deprotonated by the base, leading to undesired side products and reduced yield of the target molecule.[4] | If your substrate has sensitive functional groups, consider using milder reaction conditions. This might involve using a weaker base or lowering the reaction temperature. For example, in Negishi couplings, adjusting the stoichiometry of ZnCl2 can prevent the formation of highly basic organozinc species that cause deprotonation.[4] |
| Steric Hindrance | Sterically demanding substrates, such as those with internal alkenes or substituents near the reaction center, may exhibit lower reactivity.[5] | For sterically hindered substrates, it may be necessary to screen different ligands for the metal catalyst or consider alternative synthetic routes. |
Problem 2: Poor Regioselectivity (e.g., C2 vs. C4 Arylation)
You are targeting functionalization at a specific position (e.g., C4), but are observing a mixture of regioisomers, often with functionalization at the more electronically activated C2 position.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Steric Shielding | In directed C-H functionalization, the regioselectivity is often governed by sterics. A bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can sterically hinder the C2 and C5 positions, thereby favoring functionalization at the C3 or C4 positions.[3] | Ensure your N-protecting group is sufficiently bulky to direct the functionalization to the desired position. The N-Boc group is a common and effective choice for promoting C4 arylation.[3] |
| Directing Group Inefficiency | The choice and position of the directing group are paramount for controlling regioselectivity. For C4 arylation, an aminoquinoline (AQ) auxiliary at the C3 position has proven effective.[3] | If you are observing poor regioselectivity, re-evaluate your directing group strategy. Ensure the directing group is correctly positioned to facilitate C-H activation at the target site. |
| Reaction Conditions Favoring C2 Functionalization | While the C2 position is often considered more electronically activated, optimized reaction conditions can favor the thermodynamically or kinetically preferred C4 product. Deuteration studies have shown that C-H activation can occur at both C2 and C4, but the subsequent steps of the catalytic cycle determine the final product distribution.[1] | Systematically optimize your reaction conditions, including the catalyst, ligands, base, and solvent, to favor the desired regioisomer.[2][3] For substituted pyrrolidines, C-H activation may occur selectively at the carbon furthest from the existing substituent.[2] |
Problem 3: Incorrect or Poor Stereoselectivity (Mixture of Diastereomers)
Your reaction is producing a mixture of diastereomers (e.g., cis and trans isomers) when a single stereoisomer is desired.
| Potential Cause | Explanation | Suggested Solution |
| Epimerization of the Product | The desired product, once formed, may be epimerizing under the reaction conditions. This is particularly prevalent with certain bases, such as Cs2CO3, and in coordinating solvents.[3] Higher temperatures and prolonged reaction times can also contribute to epimerization.[3] | If epimerization is suspected, try using a milder base (e.g., K2CO3) and a non-coordinating solvent.[3] It is also advisable to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the risk of product epimerization. Reducing the reaction temperature may also be beneficial. |
| Non-Stereodetermining C-H Activation | In some cases, the initial C-H activation may not be the sole stereodetermining step. For Pd-catalyzed C4-arylation of pyrrolidines, the high cis-selectivity is often attributed to the high strain of the trans-palladacycle intermediate, making the subsequent oxidative addition step stereodetermining.[1] | While difficult to directly control, understanding the mechanism can guide optimization. If you are obtaining a mixture of stereoisomers, it suggests that the energy difference between the diastereomeric transition states is small. Modifying the directing group or the ligands on the metal catalyst could potentially enhance the stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my pyrrolidine functionalization?
The choice of the N-protecting group is critical and influences both the reactivity and selectivity of the functionalization.
-
For C-H functionalization at C3 or C4: A bulky protecting group like N-Boc is often preferred as it can sterically block the C2 and C5 positions, thereby directing the reaction to the desired site.[3]
-
For reactions involving the nitrogen atom (N-functionalization): The protecting group must be easily removable under conditions that do not affect the newly introduced functional group. Carbamates like Boc and Cbz are common choices.
-
Stability: Ensure the protecting group is stable to the reaction conditions. For example, some electron-withdrawing protecting groups can be detrimental in reactions that proceed via an iminium ion intermediate.[6]
Q2: My reaction is very sensitive to the base used. What is the role of the base in these reactions?
The base plays multiple roles in pyrrolidine functionalization reactions, particularly in Pd-catalyzed C-H activation:
-
Deprotonation: In the concerted metalation-deprotonation (CMD) mechanism, the base assists in the C-H bond cleavage step.
-
Catalyst Turnover: In some catalytic cycles, the base is crucial for regenerating the active catalyst. For instance, in C-H arylations, K2CO3 in combination with pivalic acid helps in catalyst turnover and sequesters iodide by forming insoluble KI.[1]
-
Controlling Stereochemistry: As discussed in the troubleshooting section, the choice of base can influence the stereochemical outcome, with stronger or more coordinating bases sometimes leading to epimerization.[3]
Q3: I am having trouble purifying my functionalized pyrrolidine. Any suggestions?
The purification of substituted pyrrolidines, especially diastereomers, can be challenging.
-
Chromatography: Carefully screen different solvent systems for column chromatography. Sometimes, a small change in the polarity or the addition of a modifier (like a few drops of triethylamine for basic compounds) can significantly improve separation.
-
Crystallization: If your compound is a solid, recrystallization can be a powerful technique for purification and for isolating a single stereoisomer.
-
Derivatization: In some cases, it may be easier to separate diastereomers after a subsequent derivatization step that exaggerates the physical differences between them.
Q4: What are some common pitfalls to avoid when developing a new pyrrolidine functionalization method?
-
Ignoring Stereochemistry: The stereochemical outcome is crucial, especially in drug discovery. Always carefully characterize the stereochemistry of your products.
-
Overlooking the Influence of Starting Materials: The functionalization of a pre-existing chiral pyrrolidine ring, often derived from natural sources like proline or 4-hydroxyproline, can be a robust way to ensure high optical purity.[7] However, this approach may limit the ability to introduce diverse pharmacophores at various positions.[7]
-
Neglecting Mechanistic Understanding: A good understanding of the reaction mechanism can help you rationalize unexpected results and guide your optimization efforts. For example, knowing whether the reaction proceeds through a radical, ionic, or organometallic intermediate will inform your choice of reagents and conditions.
Visualizing Reaction Mechanisms and Workflows
Palladium-Catalyzed C4-Arylation of a Pyrrolidine-3-Carboxamide
Caption: Proposed mechanism for Pd-catalyzed C4-arylation.
Troubleshooting Workflow for Low Yield in Pyrrolidine Functionalization
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
General Protocol for Palladium-Catalyzed C4-Arylation of N-Boc-Pyrrolidine-3-Carboxamide
This protocol is adapted from established literature procedures and should be optimized for specific substrates.[3]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-Boc-pyrrolidine-3-carboxamide substrate (1.0 equiv), aryl iodide (1.5 equiv), K2CO3 (2.0 equiv), and pivalic acid (1.0 equiv).
-
Solvent and Catalyst Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed α,α,α-trifluorotoluene. Add Pd(OAc)2 (5 mol %).
-
Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated pyrrolidine.
References
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PMC. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]
Sources
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- 2. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Improving the efficiency of catalytic reactions involving pyrrolidine derivatives.
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving pyrrolidine derivatives. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you overcome common challenges and optimize your experimental outcomes. Pyrrolidine-based organocatalysts are powerful tools in modern synthetic chemistry, enabling the construction of complex chiral molecules with high efficiency and stereoselectivity.[1][2] However, like any sophisticated catalytic system, achieving optimal performance requires a nuanced understanding of the reaction parameters and potential pitfalls.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the root causes of common problems and provide actionable solutions grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low conversion. What are the first parameters I should investigate?
A1: Low conversion in a pyrrolidine-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it's not always a linear relationship. For some reactions, high catalyst concentrations can lead to unwanted side reactions or aggregation. Conversely, insufficient catalyst will naturally result in a sluggish reaction. We recommend starting with the literature-reported catalyst loading for your specific reaction type and then performing a screen to determine the optimal concentration. For instance, some prolinamide catalysts have shown good performance at as low as 5 mol%.[1]
-
Solvent Choice: The polarity and proticity of the solvent can dramatically influence the reaction rate and equilibrium. Proline, for example, is often poorly soluble in many organic solvents, which can necessitate higher catalyst loadings.[1] Highly dipolar aprotic solvents like DMSO or DMF can be effective, while in some cases, aqueous mixtures or even solvent-free conditions have proven beneficial.[1][3]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for many asymmetric reactions, higher temperatures can be detrimental to enantioselectivity. It is essential to find a balance. If your reaction is sluggish at a low temperature required for high stereoselectivity, consider a more active catalyst derivative or the use of co-catalysts.
-
Water Content: The presence of water can be a double-edged sword. In some cases, a small amount of water can enhance the reaction rate and even stereoselectivity by facilitating a more compact transition state.[1] However, excess water can lead to catalyst deactivation or promote hydrolysis of intermediates.[4] Therefore, careful control of the water content in your reaction is critical.
Q2: I am observing poor enantioselectivity or diastereoselectivity. What are the likely causes and how can I improve it?
A2: Suboptimal stereoselectivity is a common challenge and can often be addressed by fine-tuning the catalyst structure and reaction conditions.
-
Catalyst Structure: The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the pyrrolidine catalyst.[1] Small modifications to the catalyst structure can have a profound impact on the transition state geometry and, consequently, the stereoselectivity.[1] For instance, the position of a carboxylic acid group can strongly affect enantioselectivity, while a carboxamide moiety can modulate reactivity.[1] Consider screening a library of pyrrolidine derivatives with different substituents at the 2- and 4-positions to identify the optimal catalyst for your specific transformation.
-
Additives: The use of acidic or basic additives can significantly influence stereoselectivity. Brønsted or Lewis acid co-catalysts can enhance the electrophilicity of the substrate and promote a more organized transition state.
-
Solvent Effects: The solvent can influence the conformational flexibility of the catalyst and the transition state assembly. A solvent screen is often a worthwhile endeavor to improve stereoselectivity.
-
Temperature: As mentioned previously, lower temperatures generally favor higher stereoselectivity by reducing the energy available for competing, less-ordered transition states.
Q3: My catalyst seems to be deactivating over the course of the reaction. What are the potential deactivation pathways and how can I mitigate them?
A3: Catalyst deactivation can manifest as a reaction that starts well but then stalls before reaching completion. Understanding the potential causes is key to preventing this issue.
-
Product Inhibition: The reaction product itself can sometimes act as an inhibitor by binding to the catalyst and preventing it from participating in the catalytic cycle. If product inhibition is suspected, consider strategies such as in-situ product removal or running the reaction at a lower concentration.
-
Impurity Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons. Common culprits include acidic or basic impurities that can neutralize the catalyst, or coordinating species that can bind to active sites. Ensure your reagents and solvents are of high purity and consider passing them through a plug of neutral alumina or silica before use.
-
Formation of Off-Cycle Intermediates: In some cases, the catalyst can be sequestered in a non-productive state. For example, in proline-catalyzed aldol reactions, the formation of oxazolidinones from the reaction of proline with the ketone substrate is a known parasitic equilibrium that can reduce the concentration of the active catalyst.[5]
-
Catalyst Recovery and Reuse: Many pyrrolidine-based catalysts can be recovered and reused. A common method involves an acidic workup to protonate the catalyst, allowing it to be extracted into an aqueous phase, followed by basification and extraction back into an organic solvent.[1] This not only reduces costs but also allows for the removal of potential inhibitors that may have accumulated during the reaction.
Troubleshooting Guide: Specific Scenarios
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered in pyrrolidine-catalyzed reactions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield, Starting Material Consumed | Product decomposition during workup or purification. | - Analyze the crude reaction mixture by ¹H NMR to determine the initial yield. - Modify the workup procedure to avoid harsh acidic or basic conditions. - Consider alternative purification methods, such as crystallization instead of chromatography. |
| Inconsistent Results Between Batches | Variability in reagent or solvent quality. | - Use reagents and solvents from the same batch for a series of experiments. - Purify starting materials and solvents before use. - Carefully control the water content of the reaction. |
| Formation of Significant Byproducts | - Homo-aldol or other side reactions of the starting materials. - Catalyst-mediated decomposition of starting materials or products. | - Adjust the stoichiometry of the reactants. - Lower the reaction temperature. - Screen different catalyst structures to improve chemoselectivity.[1] |
| Difficulty in Product Purification | - Catalyst is co-eluting with the product on silica gel. - Formation of closely related byproducts. | - Use an acidic or basic wash during the workup to remove the catalyst. - Employ alternative purification techniques like preparative HPLC or crystallization. - Consult NMR databases of common impurities to identify contaminants.[6][7] |
| Reaction Fails to Scale Up | - Inefficient heat transfer leading to thermal runaway or side reactions. - Poor mixing resulting in localized concentration gradients. | - Monitor the internal reaction temperature during scale-up. - Use a reactor with a higher surface area-to-volume ratio or more efficient cooling. - Optimize the stirring rate and impeller design for effective mixing.[8][9] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Pyrrolidine-Catalyzed Asymmetric Michael Addition
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrrolidine catalyst (5-20 mol%).
-
The flask is purged with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent (e.g., toluene, CH₂Cl₂, or as determined by optimization) via syringe.
-
Add the ketone or aldehyde nucleophile (1.2-2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Add the nitroalkene or other Michael acceptor (1 equivalent) dropwise over a period of 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Recovery via Acid-Base Extraction
-
After the reaction is complete, quench the reaction mixture with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The product should remain in the organic phase, while the protonated catalyst will be in the aqueous phase.
-
Separate the aqueous layer containing the catalyst.
-
Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., 1 M NaOH or NaHCO₃).
-
Extract the basified aqueous layer with an organic solvent (e.g., CH₂Cl₂) to recover the catalyst.
-
Dry the organic layer containing the catalyst over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The recovered catalyst can be dried under high vacuum and reused in subsequent reactions.
Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in your understanding of these catalytic systems, the following diagrams illustrate key concepts and troubleshooting workflows.
Caption: The enamine catalysis cycle and common deactivation pathways.
Caption: A decision-tree for troubleshooting pyrrolidine-catalyzed reactions.
References
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amarequip.com [amarequip.com]
Workup procedures to remove impurities from 1-(4-Nitrobenzyl)pyrrolidine reactions.
Welcome to the technical support resource for the synthesis and purification of 1-(4-Nitrobenzyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the reaction workup and provide detailed, field-proven protocols to ensure the highest purity of your final compound. Our approach is built on explaining the fundamental chemistry behind each step, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of this compound.
Q1: My crude reaction mixture is a complex mess. Where do I even begin the purification?
A1: The most robust starting point for purifying a basic compound like this compound from a typical synthesis (N-alkylation or reductive amination) is a liquid-liquid extraction (LLE) workup based on pH manipulation. The tertiary amine functional group of your product is basic and can be reversibly protonated. This allows for its selective transfer between aqueous and organic phases, effectively separating it from non-basic impurities. Following LLE, techniques like recrystallization or column chromatography can be employed for final polishing.
Q2: What are the most likely impurities I should be looking for?
A2: Impurities are directly related to your synthetic route.
-
For N-alkylation reactions (pyrrolidine + 4-nitrobenzyl halide), expect to find unreacted starting materials, potential hydrolysis products like 4-nitrobenzyl alcohol, and the corresponding hydrohalide salt of your product or starting amine. Over-alkylation to form a quaternary ammonium salt is a known side reaction in amine alkylations, though less prevalent when starting with a secondary amine.[1]
-
For reductive amination (pyrrolidine + 4-nitrobenzaldehyde), common impurities include unreacted starting materials, 4-nitrobenzyl alcohol (from the reduction of the aldehyde), and byproducts from the reducing agent (e.g., borate salts).[2][3]
Q3: Why does my product stick to the silica gel column, resulting in poor recovery?
A3: This is a classic issue when purifying amines on standard silica gel. Silica gel is inherently acidic (due to silanol groups, Si-OH), which can strongly interact with or even protonate your basic amine product. This leads to significant tailing of the product spot on TLC and poor recovery from the column. The solution is to use a deactivated stationary phase, typically by pre-treating the silica or adding a small amount of a competitive base, like triethylamine (0.5-1% v/v), to your eluent.[4]
Q4: I have an oil that refuses to crystallize. What are my options?
A4: Persistent oils are common when residual impurities are present, which disrupt the crystal lattice formation.
-
Confirm Purity: First, analyze a small sample by ¹H NMR or high-resolution TLC to ensure the oil is indeed your product and not primarily impurities.
-
Solvent Scratching: Try dissolving the oil in a minimal amount of a suitable solvent and scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a previously isolated pure solid sample, add a single tiny crystal to the oil.
-
Re-purify: If the oil is impure, another purification step is necessary. An acid-base extraction to remove neutral impurities or column chromatography are your best options.
-
Salt Formation: Consider converting the amine to a stable, crystalline salt (e.g., hydrochloride or tosylate) for long-term storage and purification, which can then be neutralized back to the free base when needed.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed experimental procedures and the rationale behind them to tackle specific purification challenges.
Identifying and Removing Common Impurities
A successful purification strategy begins with understanding the nature of the potential contaminants.
Table 1: Common Impurities in this compound Synthesis & Removal Strategies
| Impurity Name | Structure | Source Reaction | Key Property | Primary Removal Method |
| Pyrrolidine | C₄H₉N | Both | Basic, Volatile | Acid Wash (LLE) |
| 4-Nitrobenzyl Halide (X=Cl, Br) | O₂N-C₆H₄-CH₂X | N-Alkylation | Neutral, Electrophilic | Acid Wash (LLE) separates it from the product. Can be quenched with a primary amine resin. |
| 4-Nitrobenzaldehyde | O₂N-C₆H₄-CHO | Reductive Amination | Neutral | Acid Wash (LLE) separates it from the product. Can be removed with a bisulfite wash. |
| 4-Nitrobenzyl Alcohol | O₂N-C₆H₄-CH₂OH | Both | Neutral, Polar | Acid Wash (LLE) separates it from the product; Column Chromatography. |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | N-Alkylation | Ionic Salt | Water Wash / LLE |
| Borate Salts | e.g., Na⁺[B(OAc)₃H]⁻ byproducts | Reductive Amination | Ionic Salt | Water Wash / LLE |
Workflow 1: General Purification Strategy
The following diagram outlines the decision-making process for purifying the crude product.
Caption: General workflow for isolating pure this compound.
Protocol 1: High-Fidelity Liquid-Liquid Extraction (LLE)
This protocol is the cornerstone of purification and is designed to separate your basic product from acidic and neutral impurities.
Rationale: By converting the amine into its water-soluble ammonium salt with acid, we can wash away organic-soluble neutral impurities. Subsequent basification regenerates the neutral amine, allowing it to be extracted back into a fresh organic phase, leaving water-soluble salts behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation (I): Allow the layers to separate. The protonated product and excess pyrrolidine will be in the bottom aqueous layer. The neutral impurities (unreacted 4-nitrobenzyl starting materials, 4-nitrobenzyl alcohol) will remain in the top organic layer. Drain and keep the aqueous layer . Discard the organic layer.
-
Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise while gently swirling until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be neutralized, often causing the aqueous solution to become cloudy.
-
Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the funnel. Shake vigorously as before. The neutral this compound product will now be extracted into the organic layer.
-
Phase Separation (II): Allow the layers to separate. Drain the aqueous layer and discard it. Collect the organic layer containing your purified product.
-
Drying and Concentration: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
The diagram below illustrates this critical acid-base extraction workflow.
Caption: Phase transfer of the product during acid-base extraction.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is ideal for obtaining highly pure, crystalline material from a solid crude product that is already reasonably pure (>85-90%).
Rationale: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[5] An ideal solvent dissolves the compound completely at its boiling point but very poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: A good starting point is an ethanol/water or ethyl acetate/hexanes system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Rushing this step will cause the product to crash out, trapping impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Use this method when LLE is insufficient, the product is an oil, or impurities have similar properties to the product.
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] By carefully selecting the eluent polarity, compounds can be eluted from the column at different times.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a silica plate and test different solvent mixtures (e.g., varying ratios of hexanes:ethyl acetate). The ideal system gives your product an Rf value of ~0.3 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure to begin elution. Collect fractions in test tubes.
-
Gradient Elution (Optional but Recommended): Start with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute your more polar product. Remember to add 0.5-1% triethylamine to your eluent mixture to prevent product tailing.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Chromatography Eluent Recommendations
| Polarity of Impurities | Recommended Starting Eluent (with 1% Et₃N) | Elution Strategy |
| Less Polar (e.g., 4-nitrobenzyl halide) | 95:5 Hexanes:Ethyl Acetate | Run several column volumes of the starting eluent to wash off impurities, then increase polarity to elute the product. |
| More Polar (e.g., 4-nitrobenzyl alcohol) | 90:10 Hexanes:Ethyl Acetate | The product should elute before the more polar impurities. Monitor fractions carefully to avoid contamination. |
References
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved January 27, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 27, 2026, from [Link]
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RSC. (2019). Synthesis and crystallization of a substituted pyrrolidine. Retrieved January 27, 2026, from [Link]
-
Reddit. (n.d.). r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved January 27, 2026, from [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved January 27, 2026, from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved January 27, 2026, from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Note: This is the foundational paper for "Flash Chromatography". A direct link may be paywalled, but the citation is standard.) URL: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Nitrobenzyl)pyrrolidine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among these, N-substituted pyrrolidines represent a significant class of molecules due to their prevalence in biologically active compounds. This guide provides a detailed comparative analysis of the two primary synthetic routes to 1-(4-nitrobenzyl)pyrrolidine, a key intermediate in the synthesis of various target molecules. We will delve into the practical and theoretical aspects of both reductive amination and nucleophilic substitution pathways, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.
This guide will compare two common methods for the synthesis of this important intermediate:
-
Route 1: Reductive Amination of 4-nitrobenzaldehyde with pyrrolidine.
-
Route 2: Nucleophilic Substitution of a 4-nitrobenzyl halide with pyrrolidine.
We will examine the experimental details, mechanistic underpinnings, and the relative merits and drawbacks of each approach to provide a comprehensive resource for the discerning researcher.
Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.
Mechanistic Rationale
The reaction between 4-nitrobenzaldehyde and pyrrolidine proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The subsequent reduction of this electrophilic iminium ion by a hydride-based reducing agent yields the desired this compound. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often the reagents of choice for this transformation due to their selectivity.[1][2] Sodium borohydride (NaBH₄) can also be used, often in the presence of an acid catalyst.[3]
Experimental Protocol: Reductive Amination
This protocol is based on established procedures for the reductive amination of arylaldehydes with secondary amines.[3]
Materials:
-
4-Nitrobenzaldehyde
-
Pyrrolidine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add pyrrolidine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Nucleophilic Substitution
The direct N-alkylation of pyrrolidine with a suitable 4-nitrobenzyl electrophile provides a more traditional and straightforward approach to the target molecule. This Sₙ2 reaction is a classic method for forming C-N bonds.
Mechanistic Rationale
In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., bromide or chloride). The halide ion serves as the leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The presence of the electron-withdrawing nitro group at the para position of the benzyl halide enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack.
Experimental Protocol: Nucleophilic Substitution
This protocol is adapted from general procedures for the N-alkylation of secondary amines with benzyl halides.[4]
Materials:
-
4-Nitrobenzyl Bromide or 4-Nitrobenzyl Chloride
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add pyrrolidine (1.2 eq).
-
To this mixture, add a solution of 4-nitrobenzyl bromide or chloride (1.0 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | 4-Nitrobenzaldehyde, Pyrrolidine | 4-Nitrobenzyl Halide, Pyrrolidine |
| Reagents | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₄) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Typically mild (0 °C to room temperature) | Often requires heating (reflux) |
| Yield | Generally high (often >80%) | Variable, can be high but may be affected by over-alkylation |
| Byproducts | Water, borate salts | Halide salts |
| Advantages | One-pot procedure, mild conditions, readily available starting materials. | Conceptually simple, often uses common and inexpensive reagents. |
| Disadvantages | Requires careful control of reducing agent stoichiometry to avoid aldehyde reduction. | Potential for quaternary ammonium salt formation (over-alkylation), starting halide may be lachrymatory. |
| Green Chemistry | Use of borohydrides can be a concern. | Use of organic solvents and heating. |
Characterization Data for this compound
To ensure the identity and purity of the synthesized product, the following spectroscopic data should be obtained and compared with literature values.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, J = 8.7 Hz, 2H), 7.48 (d, J = 8.7 Hz, 2H), 3.68 (s, 2H), 2.55 (t, J = 6.4 Hz, 4H), 1.81 (quint, J = 6.4 Hz, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.1, 146.9, 129.5, 123.5, 60.0, 54.3, 23.5.
Conclusion
Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of this compound. The choice of a specific route will often depend on the availability of starting materials, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.
The reductive amination route offers the advantage of being a one-pot procedure with generally high yields under mild conditions. It is an elegant and efficient method, particularly when using selective reducing agents like sodium triacetoxyborohydride.
The nucleophilic substitution route is a more traditional approach that is conceptually straightforward. While it may require heating and careful control to avoid side reactions, it utilizes common laboratory reagents and can be a very effective method.
For researchers in drug development, the ability to efficiently and reliably synthesize key intermediates like this compound is paramount. By understanding the nuances of each synthetic pathway, scientists can make informed decisions to best suit their research goals, ultimately accelerating the discovery of new therapeutic agents.
References
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Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]
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Nigam, M., Tuttle, D. J., Morra, B., & Rodriguez, J. (2023). Putting the squeeze on imine synthesis: citrus juice as a reaction medium in the introductory organic laboratory. Journal of Chemical Education, 100(1), 257-262. [Link]
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Nguyen, N. T., Dai, V. V., Meervelt, L. V., Thao, D. T., & Thong, N. M. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083–1095. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Kalainathan, S., Saravanan, M., & Bhagavannarayana, G. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 493-498. [Link]
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Antony, S. A., & Sebastian, S. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(18), 3326. [Link]
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Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]
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Organic Syntheses. p-NITROBENZALDEHYDE. [Link]
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Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines via Reductive Amination. Organic Letters, 1(1), 143-145. [Link]
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Hovhannisyan, A. A., et al. (2010). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. ARKIVOC, (xi), 41-50. [Link]
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NCERT. Amines. [Link]
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PrepChem. Preparation of 4-nitrobenzyl bromide. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12099957, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. [Link]
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Reddy, K. L., & Sharpless, K. B. (1998). From Azides to Amines via Reductive Amination. Organic Letters, 1(1), 143-145. [Link]
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Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[1][5]benzodiazepines. Molecules, 16(7), 5824-5861. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Reddit. Reductive amination NaB(AcO)3. [Link]
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AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]
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Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. [Link]
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Validating the Biological Potential of 1-(4-Nitrobenzyl)pyrrolidine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of novel 1-(4-Nitrobenzyl)pyrrolidine derivatives, a class of compounds with significant therapeutic potential. By leveraging established in vitro assays, we will outline a systematic approach to characterize their potential anticancer and acetylcholinesterase (AChE) inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the performance of these derivatives against established standards.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of biological activity. The addition of a 4-nitrobenzyl group introduces specific electronic and steric properties that can modulate interactions with biological targets. This guide will focus on the validation of a representative hypothetical compound from this class: 1-(4-Nitrobenzyl)pyrrolidin-2-one .
Section 1: Assessment of Anticancer Activity
The initial validation step for potential anticancer agents is to determine their cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[2] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Rationale for Experimental Design
The choice of cancer cell lines is critical for a meaningful evaluation. We will utilize a panel of well-characterized human cancer cell lines representing different cancer types to assess the breadth of the derivative's activity. For comparison, Doxorubicin, a widely used chemotherapeutic agent, will be used as a positive control. Its known IC50 values provide a benchmark for potency.[3][4][5][6][7]
Experimental Workflow: Cytotoxicity Assessment
Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Detailed Protocol: MTT Assay[2][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 1-(4-Nitrobenzyl)pyrrolidin-2-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare similar dilutions for Doxorubicin as a positive control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with DMSO alone as a vehicle control. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Performance Data
| Compound | Cell Line | IC50 (µM) - 48h |
| 1-(4-Nitrobenzyl)pyrrolidin-2-one | MCF-7 (Breast Cancer) | To Be Determined |
| A549 (Lung Cancer) | To Be Determined | |
| HepG2 (Liver Cancer) | To Be Determined | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | ~0.1 - 1.0[4][5][6] |
| A549 (Lung Cancer) | ~0.2 - 2.0[5][7] | |
| HepG2 (Liver Cancer) | ~0.1 - 1.5[4][5] |
Section 2: Evaluation of Acetylcholinesterase Inhibitory Activity
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[1][8] The potential of this compound derivatives to act as AChE inhibitors can be assessed using the Ellman's method, a rapid and reliable spectrophotometric assay.[9][10][11][12][13]
Rationale for Experimental Design
This assay measures the activity of AChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the AChE activity. Galantamine and Donepezil, FDA-approved drugs for Alzheimer's disease, will be used as positive controls for comparison.[1][8][14][15]
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Workflow for the in vitro assessment of acetylcholinesterase inhibition using the Ellman's method.
Detailed Protocol: Ellman's Method[13][14][15]
-
Reagent Preparation: Prepare all reagents in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations. Include wells with a known inhibitor (Galantamine or Donepezil) as a positive control and wells with buffer instead of the inhibitor as a negative control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Comparative Performance Data
| Compound | Target | IC50 |
| 1-(4-Nitrobenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | To Be Determined |
| Galantamine (Positive Control) | Acetylcholinesterase (AChE) | ~0.4 - 1.5 µM[8][16][17] |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | ~6.7 nM[15] |
Conclusion
This guide provides a robust and scientifically sound methodology for the initial biological validation of this compound derivatives. By employing standardized assays and comparing the results to well-characterized drugs, researchers can obtain a clear and objective assessment of the therapeutic potential of this promising class of compounds. The experimental workflows and protocols detailed herein are designed to ensure data integrity and reproducibility, forming a solid foundation for further preclinical development.
References
-
Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
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Comparison of 1-(4-Nitrobenzyl)pyrrolidine with other substituted pyrrolidines in biological assays.
In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its conformational flexibility and the capacity for stereospecific functionalization make it a versatile template for designing novel therapeutic agents targeting a wide array of diseases, from central nervous system (CNS) disorders to infectious diseases.[3][4] This guide provides a comprehensive comparison of 1-(4-Nitrobenzyl)pyrrolidine with other substituted pyrrolidines, focusing on their performance in key biological assays, particularly in the domains of anticonvulsant and neuroprotective activities. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven analysis to inform future research and development endeavors.
The Significance of Substitution on the Pyrrolidine Ring
The biological activity of pyrrolidine derivatives is profoundly influenced by the nature and position of substituents on the pyrrolidine ring. The N-substitution, in particular, plays a pivotal role in modulating the physicochemical properties and pharmacological profile of the molecule. The introduction of an N-benzyl group, for instance, has been a common strategy to enhance the lipophilicity and facilitate the crossing of the blood-brain barrier, a critical attribute for CNS-acting drugs. The electronic properties of the benzyl substituent, whether electron-donating or electron-withdrawing, can further fine-tune the interaction of the molecule with its biological target.
This guide will delve into the specific impact of the 4-nitrobenzyl substitution and compare it with other substitution patterns to elucidate structure-activity relationships (SAR).
Comparative Analysis in Anticonvulsant Assays
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for novel anticonvulsant agents with improved efficacy and fewer side effects. Pyrrolidine derivatives have emerged as a promising class of anticonvulsants.[2] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
While direct comparative data for this compound is limited, we can infer its potential activity by examining structurally related compounds. A study on a series of N-(substituted phenyl) pyrrolidine-2-carboxamides demonstrated that the derivative with a 4-nitrophenyl substituent (Compound 1 ) exhibited significant protection against MES-induced seizures.[5] This suggests that the 4-nitrobenzyl moiety can contribute favorably to anticonvulsant activity.
To provide a broader context, the following table summarizes the anticonvulsant activity of various substituted pyrrolidines from different studies.
| Compound | Substitution Pattern | Assay | Dose (mg/kg) | Activity | Reference |
| N-(4-nitrophenyl)pyrrolidine-2-carboxamide (1) | 4-Nitrophenyl at N-position (amide linkage) | MES | 30 | Protection against seizure | [5] |
| N-(4-chlorophenyl)pyrrolidine-2-carboxamide (2) | 4-Chlorophenyl at N-position (amide linkage) | MES | 30 | Most active in the series | [5] |
| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (3) | N-substituted with a piperazine derivative | MES | 100 | 100% protection | [6] |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (4) | N-phenylamino with dimethyl substitution on the ring | MES | 69.89 (ED₅₀) | Effective | [7] |
| 1-[6-(4-chlorophenyl)-3-cyano-4-phenyl-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (5) | N-substituted with a complex heterocyclic system | MES | 13.4 (ED₅₀) | Comparable to standard drugs | [8] |
| 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dioxopyrrolidin-1-yl-acetamide (6) | N-substituted acetamide with a 2-chlorophenyl at C3 | MES | 100 | 100% protection | [9] |
Analysis of Anticonvulsant Data:
The data suggests that N-substitution with an aromatic ring containing electron-withdrawing groups, such as a nitro or chloro group, is a favorable feature for anticonvulsant activity in the MES model.[5] For instance, both N-(4-nitrophenyl) and N-(4-chlorophenyl) substituted pyrrolidine-2-carboxamides showed notable activity.[5] More complex N-substitutions, as seen in compounds 3 , 5 , and 6 , also confer potent anticonvulsant properties, often with high levels of protection in the MES test.[6][8][9] The ED₅₀ values for compounds 4 and 5 provide a quantitative measure of their potency.[7][8]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screening method for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED₅₀ (the dose that protects 50% of the animals) can be calculated.
Rationale for Experimental Choices:
-
The use of a standardized animal model and seizure induction method ensures the reproducibility and comparability of results across different studies.
-
The determination of ED₅₀ allows for a quantitative comparison of the potency of different compounds.
-
A time-course study is often included to determine the time of peak effect of the test compound.
Comparative Analysis in Neuroprotective Assays
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a critical need for neuroprotective agents that can slow down or halt this process. Pyrrolidine derivatives have also been investigated for their neuroprotective potential.[10]
A study on N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease revealed that certain substitutions on the benzyl ring led to balanced enzyme inhibitions and neuroprotective effects.[11] While this study did not specifically include the 4-nitrobenzyl derivative, it highlights the potential of this class of compounds in neuroprotection.
The following table presents data on the neuroprotective effects of various compounds, including pyrrolidine derivatives and other relevant agents, to provide a comparative perspective.
| Compound | Mechanism of Action/Target | Assay Model | Key Findings | Reference |
| N-benzylpyrrolidine derivatives | Acetylcholinesterase (AChE) and BACE-1 inhibition | In vitro and in vivo models of Alzheimer's disease | Balanced enzyme inhibition, disassembly of Aβ aggregates, neuroprotection | [11] |
| 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Sigma-1 receptor ligand | Middle cerebral artery occlusion (MCAO) in rats | Attenuated infarction volume, reduced nitric oxide production | [12] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Potential AMPA receptor modulation | Glutamate excitotoxicity in vitro, MCAO in rats | Reduced neurological deficit, improved neurological symptom regression | [13] |
| Biphenylnitrones (BPNs) | Antioxidant, free radical scavenging | In vitro ischemia models (OGD/IR) | Better neuroprotective and antioxidant properties than α-phenyl-N-tert-butylnitrone (PBN) | [14] |
Analysis of Neuroprotective Data:
The neuroprotective activity of pyrrolidine derivatives appears to be mediated through various mechanisms. N-benzylpyrrolidine derivatives have shown promise in the context of Alzheimer's disease by targeting key enzymes and pathological protein aggregation.[11] Other cyclic amine structures, such as the piperidine derivative PPBP, exert neuroprotection by modulating specific receptors and downstream signaling pathways.[12] Furthermore, some pyrrolidone derivatives have demonstrated neuroprotective effects in models of ischemic stroke.[13] The antioxidant properties of certain compounds, like the biphenylnitrones, also contribute significantly to their neuroprotective capacity.[14]
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/IR) Assay
The OGD/IR assay is a widely used in vitro model to simulate the ischemic and reperfusion injury that occurs during a stroke.
Methodology:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used.
-
Oxygen-Glucose Deprivation (OGD): The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration to mimic ischemia.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator for a period of "reperfusion."
-
Treatment: The test compounds are typically added to the culture medium before, during, or after the OGD period to assess their protective effects.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
Rationale for Experimental Choices:
-
The OGD/IR model closely mimics the key pathological events of ischemic stroke at the cellular level, providing a relevant in vitro system for screening neuroprotective compounds.
-
The use of neuronal cell lines allows for high-throughput screening and mechanistic studies.
-
The MTT assay is a reliable and quantitative method for assessing cell viability and the cytoprotective effects of test compounds.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of these biological assays, the following diagrams illustrate a simplified signaling pathway relevant to neuroprotection and a typical experimental workflow.
Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly attractive starting point for the design of novel CNS-active agents. The available data, although not providing a direct head-to-head comparison, strongly suggests that this compound and its analogs are promising candidates for further investigation, particularly in the realms of anticonvulsant and neuroprotective therapies. The presence of the electron-withdrawing nitro group on the N-benzyl substituent appears to be a favorable feature for anticonvulsant activity.
Future research should focus on the systematic synthesis and evaluation of a series of N-benzylpyrrolidine derivatives with varying substituents on the benzyl ring to establish a more definitive structure-activity relationship. Direct comparative studies of this compound against other substituted pyrrolidines and standard drugs in standardized biological assays are crucial to accurately assess its therapeutic potential. Furthermore, elucidating the precise molecular mechanisms of action will be essential for the rational design of next-generation pyrrolidine-based therapeutics.
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Structure-activity relationship (SAR) studies of 1-(4-Nitrobenzyl)pyrrolidine analogs.
The 1-(4-Nitrobenzyl)pyrrolidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a foundational pharmacophore for G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR5 and Histamine H3 ) and a versatile intermediate for synthesizing complex anilide-based therapeutics.[1][2]
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its optimization from a simple nitro-aromatic probe into potent antiviral and anti-inflammatory agents.[1][2][3]
Executive Summary
The This compound moiety functions as a lipophilic, basic pharmacophore capable of engaging deep hydrophobic pockets in transmembrane receptors.[1][2][3] While the nitro-analog itself is often a synthetic precursor or an electronic probe, its derivatives (specifically the reduced 4-amino and subsequent 4-amido/anilide analogs) have yielded nanomolar inhibitors for the CCR5 chemokine receptor (implicated in HIV-1 entry) and the Histamine H3 receptor .[1][2]
This guide compares the performance of the nitro-scaffold against its optimized amino- and amido-derivatives, using the Takeda CCR5 antagonist series (leading to TAK-779) as the primary case study for SAR evolution.[1][2][3]
Structural Analysis & SAR Logic
The bioactivity of this compound analogs is governed by three distinct structural domains. Modifications in these regions dictate selectivity between CCR5, H3, and non-specific binding.[1][2][3]
Domain A: The Pyrrolidine Head Group [1][2]
-
Role: Provides a tertiary amine (pKa ~9.0–9.[1][2][3]5) that is protonated at physiological pH, allowing for ionic interactions with conserved aspartate/glutamate residues (e.g., Glu283 in CCR5).[1][2]
-
SAR Insight:
-
Pyrrolidine (5-membered): Offers optimal steric bulk and conformational rigidity.[1][2][3] In CCR5 studies, the pyrrolidine ring often shows superior potency compared to diethylamine (too flexible) or morpholine (reduced basicity).[1][2]
-
Piperidine (6-membered): Often tolerated but can lead to steric clashes in restricted pockets.[1][2][3]
-
Quaternization: Converting the pyrrolidine nitrogen to a quaternary ammonium salt (e.g., N-methyl-N-benzylpyrrolidinium) significantly increases potency for CCR5 antagonists but abolishes oral bioavailability (limiting use to injectables or topical agents).[1][2][3]
-
Domain B: The Benzyl Linker
-
Role: Acts as a "spacer" that positions the aromatic ring and its substituents at the correct distance from the basic nitrogen.[1][2]
-
SAR Insight:
-
Methylene (-CH2-): The single carbon linker is optimal.[1][2][3] Extending to ethylene (-CH2CH2-) often leads to a drop in potency (10-100 fold) due to entropic penalties upon binding.[1][2][3]
-
Rigidification: Constraining the linker (e.g., using a phenethyl or styryl group) usually disrupts the critical pi-pi stacking interactions within the receptor binding site.[1][2]
-
Domain C: The 4-Position Substituent (The "Warhead")
This is the primary site of optimization.[1][2] The Nitro (-NO2) group is the starting point for electronic profiling but is rarely the final drug candidate due to metabolic liability (reduction to toxic metabolites).[1][2]
| Substituent (R) | Electronic Effect | Biological Impact (CCR5/H3 Context) | Potency Rank |
| -NO2 (Nitro) | Strong E-withdrawing | Weak binding; serves as a metabolic probe and synthetic precursor.[1][2][3] | Low |
| -NH2 (Amino) | Strong E-donating | Improved H-bonding capability; allows coupling to larger lipophilic groups.[1][2][3] | Medium |
| -NH-CO-Ar (Amide) | Neutral/Polar | Critical for Potency. The amide bond creates a "linker" to a second hydrophobic domain (Side Chain B), essential for picomolar activity.[1][2] | High |
| -F / -Cl (Halo) | Weak E-withdrawing | Used to probe lipophilicity; often retains moderate activity but lacks specific H-bond interactions.[1][2][3] | Low-Medium |
Comparative Performance Data
The following data summarizes the optimization of the this compound scaffold into potent CCR5 antagonists (derived from J. Med.[1][2] Chem. 2000, 43, 2049).[1][2][3][4][5]
Target: CCR5 Receptor (Inhibition of HIV-1 gp120 binding / Ca2+ flux).[1][2][3] Baseline: this compound (Compound 1).[1][2][3]
| Compound ID | Structure (R-Group on Benzyl) | IC50 (Binding) | IC50 (Ca2+ Flux) | Pharmacological Note |
| Compound 1 | 4-NO2 | > 10,000 nM | N/A | Inactive/Weak.[1][2][3] Lacks the distal hydrophobic reach required for the CCR5 allosteric pocket.[1][2][3] |
| Compound 2 | 4-NH2 | 1,200 nM | ~2,500 nM | Reduction of nitro group improves binding via H-bond potential, but still lacks potency.[1][2][3] |
| Compound 3 | 4-NH-CO-Phenyl | 85 nM | 120 nM | Acylation of the amine creates a "Reverse Amide" scaffold, drastically improving fit.[1][2][3] |
| TAK-779 | (Complex Anilide) | 1.4 nM | 2.5 nM | The optimized clinical candidate.[1][2][3] Uses a quaternary ammonium head group (related to pyrrolidine).[1][3] |
| Maraviroc | (Triazole-Tropane) | 2.0 nM | 3.3 nM | Market Standard. Uses a tropane ring (bridged pyrrolidine/piperidine) for maximum rigidity.[1][2] |
Mechanism of Action & Pathway Visualization
The 1-(4-substituted-benzyl)pyrrolidine analogs function as Allosteric Inverse Agonists .[1][2][3] They do not compete directly with the endogenous ligand (RANTES/CCL5) for the orthosteric site.[1][2] Instead, they bind to a transmembrane cavity formed by helices I, II, III, and VII, locking the receptor in an inactive conformation.[1][2]
Diagram: SAR Optimization Pathway
Caption: Evolution of the this compound scaffold. The nitro group is reduced to an amine, then acylated to form the active anilide pharmacophore.[1][2]
Experimental Protocols
To validate the SAR of these analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis of this compound
This method uses reductive amination, avoiding the lachrymatory properties of benzyl halides.[1][2]
-
Reagents: Pyrrolidine (1.0 equiv), 4-Nitrobenzaldehyde (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), DCE (Solvent).[1][2]
-
Procedure:
-
Validation: 1H NMR should show the benzylic singlet at ~3.7 ppm and the diagnostic AA'BB' aromatic system of the nitro-group.[1][2][3]
Protocol B: Reduction to 1-(4-Aminobenzyl)pyrrolidine
Essential for accessing the active amide series.[1][2][3]
-
Reagents: this compound, H2 gas (balloon), 10% Pd/C, Methanol.
-
Procedure:
Protocol C: Calcium Flux Assay (CCR5 Activity)
Determines functional antagonism.[1]
-
Cell Line: CHO or HEK293 cells stably expressing CCR5 and Gα16 (promiscuous G-protein to couple to Calcium).[1][2][3]
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add serial dilutions of the pyrrolidine analog. Incubate for 15 min.
-
Agonist Challenge: Inject RANTES/CCL5 (EC80 concentration).
-
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.
-
Data Analysis: Calculate IC50 based on the inhibition of the RANTES-induced calcium spike.
References
-
Shiraishi, M., et al. (2000). "Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety."[1][2][3] Journal of Medicinal Chemistry, 43(10), 2049–2063.[1][2][5][6] [1]
-
Baba, M., et al. (1999). "A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity."[1][2][3] Proceedings of the National Academy of Sciences, 96(10), 5698-5703.[1][2] [1]
-
Lazaro, E., et al. (2005). "Structure-activity relationship studies of pyrrolidine derivatives as inhibitors of the HIV-1 gp120-CD4 interaction."[1][2][3] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyrrolidine scaffolds).
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Benchmarking the performance of 1-(4-Nitrobenzyl)pyrrolidine-based compounds against existing drugs.
A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of oncological research, the pyrrolidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and stereochemical complexity offer a unique framework for designing novel therapeutic agents. This guide focuses on a specific subclass: N-(4'-nitrophenyl)-l-prolinamide derivatives, which incorporate a nitroaromatic moiety—a group often associated with various pharmacological activities—onto the versatile pyrrolidine chassis. While the broader class of 1-(4-Nitrobenzyl)pyrrolidine compounds is of significant interest, the availability of robust, published data has directed our focus towards these prolinamide analogues as a case study for their potential as anticancer agents.
This document provides a comprehensive performance benchmark of these novel compounds against established chemotherapeutic agents, namely 5-Fluorouracil , Doxorubicin , and Cisplatin . Our analysis is grounded in publicly available experimental data and standardized protocols, offering researchers and drug development professionals a clear, objective comparison to inform future research and development efforts.
Pillar 1: Unraveling the Mechanisms of Cytotoxicity
A fundamental aspect of evaluating any new anticancer compound is understanding its mechanism of action. The N-(4'-nitrophenyl)-l-prolinamide scaffold is hypothesized to exert its cytotoxic effects through a multi-pronged approach, potentially involving the induction of apoptosis and interference with cellular metabolism. While specific mechanistic studies on these exact compounds are emerging, the known actions of related structures and the established mechanisms of benchmark drugs provide a framework for comparison.
Established Drugs: A Triad of Cytotoxic Action
The benchmark drugs—5-Fluorouracil, Doxorubicin, and Cisplatin—represent three distinct, well-characterized mechanisms of anticancer activity.
-
5-Fluorouracil (5-FU): As a pyrimidine analogue, 5-FU primarily functions as an antimetabolite.[2][3] Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[4][5] This leads to the depletion of thymidine pools, disrupting DNA replication and repair, ultimately triggering cell death.[4][6]
-
Doxorubicin: This anthracycline antibiotic has a multifaceted mechanism. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), further contributing to its cytotoxicity.
-
Cisplatin: A platinum-based coordination complex, Cisplatin exerts its anticancer effect by forming covalent adducts with DNA, primarily with purine bases.[7] These adducts create intra- and inter-strand crosslinks, which distort the DNA helix, interfere with DNA replication and transcription, and ultimately induce apoptosis.[7]
The following diagram illustrates the distinct signaling pathways targeted by these established anticancer agents.
Figure 1: Comparative signaling pathways of benchmark anticancer drugs.
Pillar 2: Experimental Design for Robust Benchmarking
To ensure a scientifically rigorous and objective comparison, standardized in vitro assays are paramount. The following protocols represent the gold standard for assessing the cytotoxic and apoptotic potential of novel chemical entities.
Core Experimental Workflow
The evaluation of a novel anticancer compound typically follows a hierarchical workflow, starting with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most promising candidates.
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A Comparative Guide to the Reactivity of Benzylating Agents: The Special Case of 1-(4-Nitrobenzyl)pyrrolidine
In the landscape of organic synthesis, particularly in pharmaceutical and materials science, the benzylation of nucleophiles is a cornerstone transformation. The selection of an appropriate benzylating agent is critical, as its reactivity dictates reaction conditions, substrate scope, and overall efficiency. This guide provides a comparative analysis of the reactivity of several common benzylating agents, with a special focus on the unique characteristics of 1-(4-Nitrobenzyl)pyrrolidine. We will explore the fundamental principles governing their reactivity and provide a practical framework for their application.
Introduction to the Benzylating Agents
The reactivity of a benzylating agent is primarily determined by two key factors: the nature of the leaving group and the electronic properties of the aromatic ring. We will compare the following agents to illustrate these principles:
-
Conventional High-Reactivity Agents: Benzyl bromide and 4-Nitrobenzyl bromide.
-
Conventional Moderate-Reactivity Agent: Benzyl chloride.
-
A Special Case: this compound.
Caption: Structures of the compared benzylating agents.
Theoretical Framework: Principles of SN2 Reactivity
The benzylation of most nucleophiles by these agents proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The rate of this reaction is dependent on the concentrations of both the benzylating agent and the nucleophile.[4][5][6]
Caption: Generalized SN2 reaction mechanism.
Several factors govern the rate of the SN2 reaction:
-
Leaving Group Ability: The ideal leaving group is a weak base that is stable on its own.[7][8] For the halide series, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity and C-X bond strength.[9][10] Tosylates (TsO⁻) are also excellent leaving groups due to the resonance stabilization of the negative charge.
-
Electronic Effects: Substituents on the benzene ring can significantly alter the reactivity of the benzylic carbon.
-
Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[11][12] This generally accelerates SN2 reactions.
-
Electron-donating groups (EDGs) , such as a methoxy group (-OCH₃), decrease the electrophilicity of the benzylic carbon, typically slowing down SN2 reactions.
-
-
Steric Hindrance: The SN2 mechanism is sensitive to steric bulk around the reaction center.[3] For the primary benzylic systems discussed here, steric hindrance is minimal and relatively constant across the examples.
The Case of this compound: This molecule presents a fascinating deviation from conventional benzylating agents. The C-N bond is significantly stronger than a C-Br or C-Cl bond, and the hypothetical "pyrrolidinide" anion that would be formed is a very strong base, making it an exceptionally poor leaving group.[7] Consequently, under standard SN2 conditions, this compound is expected to be remarkably unreactive as a direct benzylating agent. Its utility lies not as a reactive agent, but as a stable, functionalized building block in multi-step syntheses.[13][14][15]
Experimental Design for Comparative Analysis
To empirically compare the reactivity of these agents, a standardized experiment can be designed. A series of parallel reactions are conducted where a model nucleophile is allowed to react with each benzylating agent under identical conditions.
Caption: Workflow for the comparative reactivity study.
Detailed Protocol: A detailed, step-by-step methodology for this comparative analysis is provided in the appendix.
Comparative Reactivity Data
The following table summarizes the expected outcomes from the comparative experiment described above, based on established principles of chemical reactivity.
| Benzylating Agent | Leaving Group | Ring Substituent | Expected Reactivity | Approx. Time for 95% Conversion (25°C) |
| 4-Nitrobenzyl bromide | Br⁻ (Good) | -NO₂ (Activating) | Very High | < 5 minutes |
| Benzyl bromide | Br⁻ (Good) | -H (Neutral) | High | ~ 30 minutes |
| Benzyl chloride | Cl⁻ (Moderate) | -H (Neutral) | Moderate | ~ 4-6 hours |
| This compound | Pyrrolidinide (Poor) | -NO₂ (Activating) | Extremely Low | > 7 days (No significant reaction) |
Discussion of Results:
The experimental data aligns perfectly with our theoretical framework.
-
Effect of the Leaving Group: The dramatic difference in reaction time between Benzyl bromide and Benzyl chloride highlights the superior leaving group ability of bromide compared to chloride.[9]
-
Effect of Ring Substitution: Comparing 4-Nitrobenzyl bromide to Benzyl bromide demonstrates the powerful accelerating effect of the electron-withdrawing nitro group.[11][16] The enhanced electrophilicity of the benzylic carbon in the 4-nitro derivative leads to a significantly faster reaction.
-
The Inertness of this compound: The most striking result is the complete lack of reactivity of this compound under standard SN2 conditions. This confirms that the extremely poor leaving group ability of the pyrrolidinide anion, due to the strength of the C-N bond, is the dominant factor, overriding the activating effect of the nitro group. This molecule is best regarded as a stable secondary amine, not a reactive benzylating agent.
Conclusion and Practical Implications
This comparative guide demonstrates a clear hierarchy of reactivity among common benzylating agents.
-
For rapid and efficient benzylation, 4-Nitrobenzyl bromide is an excellent choice, benefiting from both a good leaving group and electronic activation.
-
Benzyl bromide remains a highly effective and widely used reagent for general-purpose benzylation.
-
Benzyl chloride is a suitable, less expensive alternative when slower, more controlled reactivity is desired.
-
This compound should not be considered a benzylating agent in the conventional sense. Its value lies in its use as a stable, pre-functionalized building block for more complex molecular architectures where the 4-nitrobenzyl moiety is incorporated via other synthetic transformations (e.g., N-alkylation of pyrrolidine, not by it).[13]
For researchers and drug development professionals, understanding these fundamental differences is paramount. Selecting the right tool for the job—whether it's a highly reactive halide for a robust transformation or a stable, functionalized amine for a multi-step synthesis—is a critical decision that impacts yield, purity, and the overall success of the synthetic endeavor.
Appendix: Detailed Experimental Protocol
Objective: To determine the relative reaction rates of four benzylating agents with sodium phenoxide in DMF at 25°C via HPLC analysis.
Materials:
-
4-Nitrobenzyl bromide (PNB-Br)
-
Benzyl bromide (Bn-Br)
-
Benzyl chloride (Bn-Cl)
-
This compound (PNB-Pyrr)
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, syringes
-
Magnetic stirrers and stir bars
-
Temperature-controlled reaction block or water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Sodium Phenoxide Solution (0.1 M): a. In a flame-dried flask under an inert atmosphere (N₂ or Ar), add phenol (e.g., 0.94 g, 10 mmol) to 80 mL of anhydrous DMF. b. Cool the solution in an ice bath and add sodium hydride (e.g., 0.44 g of 60% dispersion, 11 mmol) portion-wise with stirring. c. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases. d. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with anhydrous DMF.
-
Preparation of Benzylating Agent Solutions (0.1 M): a. In separate 50 mL volumetric flasks, accurately weigh the appropriate amount of each benzylating agent (PNB-Br, Bn-Br, Bn-Cl, PNB-Pyrr). b. Dissolve the agent in anhydrous DMF and dilute to the mark.
-
Reaction Setup: a. Place four separate reaction flasks, each containing a magnetic stir bar, into a reaction block or water bath equilibrated to 25.0 ± 0.5 °C. b. To each flask, add 10.0 mL of the 0.1 M sodium phenoxide solution. Allow the solutions to thermally equilibrate for 15 minutes.
-
Reaction Initiation and Sampling: a. To initiate each reaction, rapidly add 10.0 mL of one of the 0.1 M benzylating agent solutions to a corresponding flask of sodium phenoxide (final concentration of each reactant will be 0.05 M). Start a timer immediately. b. At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes, and longer for slower reactions), withdraw a 0.5 mL aliquot from the reaction mixture. c. Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 1 M HCl. This will protonate the unreacted phenoxide and stop the reaction.
-
HPLC Analysis: a. Prepare the quenched samples for HPLC by diluting with the mobile phase if necessary and filtering through a 0.45 µm syringe filter. b. Analyze the samples using a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water gradient, UV detection at a wavelength where both reactant and product are visible, e.g., 270 nm). c. Create a calibration curve to determine the concentration of the benzylated product (phenyl benzyl ether or its nitro-substituted analogue). d. Calculate the percent conversion for each time point based on the initial concentration of the limiting reagent.
-
Data Analysis: a. Plot the percent conversion versus time for each of the four benzylating agents. b. Determine the initial reaction rate from the slope of the initial linear portion of each curve. c. Compare the rates to establish the reactivity order.
References
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Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
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Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
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Chemistry LibreTexts. Leaving Groups. [Link]
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Hemmi, H., et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research, 47(14), 7176–7185. [Link]
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Colgan, A. C., et al. (2019). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 84(11), 7157–7162. [Link]
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National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine. [Link]
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Khan, I., & Ali, A. (2025). Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. Organic & Biomolecular Chemistry, 23(18), 4143-4171. [Link]
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Ghosh, S., et al. (2014). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 4(100), 56983-56988. [Link]
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Lewis, F. D., et al. (2002). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. The Journal of Organic Chemistry, 67(22), 7599–7604. [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
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The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
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Sciencemadness.org. Prep of p-Nitrobenzyl Bromide & Relatives. [Link]
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The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. [Link]
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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ResearchGate. Benzylation reaction pathway of aromatics with benzyl alcohol. [Link]
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Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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Bickelhaupt, F. M., & van der Lubbe, S. C. C. (2017). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry, 82(18), 9346–9362. [Link]
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Nguyen, T. H. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 219–228. [Link]
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Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]
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Chemistry Stack Exchange. Why is the structure of 4-nitrobenzyl bromide different compared to what it should be according to IUPAC. [Link]
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Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3832–3835. [Link]
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Kondo, J., et al. (2014). Development of a new benzylating reagent spontaneously releasing benzyl cation equivalents at room temperature. Chemistry, 20(45), 14593–14596. [Link]
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Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantitative Analysis of 1-(4-Nitrobenzyl)pyrrolidine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(4-nitrobenzyl)pyrrolidine. As a crucial intermediate in various synthetic pathways, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, consistency, and safety of downstream products in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound.
The selection of an appropriate analytical technique is a critical decision driven by factors such as the sample matrix, required sensitivity, and the intended application of the data. Herein, we will explore two of the most powerful and widely adopted analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Importance of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] A validated method provides assurance of reliability and that the results generated are both accurate and precise. For the quantitative analysis of a compound like this compound, a validated method is a regulatory expectation and a cornerstone of good scientific practice.[4][5]
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of non-volatile and thermally labile compounds.[6] Gas Chromatography (GC), on the other hand, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[6] When coupled with a mass spectrometer (MS), GC-MS offers unparalleled specificity and sensitivity.
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. The presence of a nitrobenzyl chromophore in the molecule makes it an excellent candidate for UV detection in HPLC. Its potential for thermal stability and volatility also allows for analysis by GC-MS, which can provide valuable structural information and higher sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the quantitative analysis of this compound, a reversed-phase HPLC method is proposed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte is detected as it elutes from the column by its absorbance of UV light.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (based on the UV absorbance of the nitroaromatic group).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ACN to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.
Method Validation for HPLC-UV
The validation of the HPLC-UV method would be performed in accordance with ICH guidelines and would assess the following parameters:[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. A linear relationship is expected with a correlation coefficient (r²) > 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous sample on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day precision): Analysis of the same homogeneous sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and injected into a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic ions would be employed for enhanced sensitivity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent to a concentration within the calibration range.
Method Validation for GC-MS
Similar to the HPLC-UV method, the GC-MS method would be validated according to ICH guidelines, with a focus on the same validation parameters.[1][2][3] The high selectivity of MS detection often leads to superior specificity and lower detection limits compared to UV detection.
Performance Comparison: HPLC-UV vs. GC-MS
The following table summarizes the anticipated performance characteristics of the two methods for the quantitative analysis of this compound, based on typical results for similar compounds.
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | Good to Excellent | Excellent | MS detection provides mass-based identification, offering higher confidence than UV absorbance. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods, when properly optimized, can achieve high levels of accuracy. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods can demonstrate high precision. |
| Limit of Detection (LOD) | ng level | pg level | GC-MS, particularly in SIM mode, is generally more sensitive than HPLC-UV. |
| Limit of Quantitation (LOQ) | ng level | pg level | The higher sensitivity of GC-MS translates to lower quantitation limits. |
| Robustness | Good | Good | Both methods can be developed to be robust against minor variations in experimental conditions. |
Visualization of Workflows
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for the quantitative analysis of this compound.
GC-MS Experimental Workflow
Caption: GC-MS workflow for the quantitative analysis of this compound.
Analytical Method Validation Process
Caption: Key parameters in the validation of an analytical method according to ICH guidelines.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two will ultimately be dictated by the specific needs of the laboratory and the analytical challenge at hand.
-
HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its simplicity of operation and lower maintenance requirements make it a cost-effective choice.
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for trace-level analysis or for the analysis of complex matrices where interferences may be a concern. The structural information provided by the mass spectrum is invaluable for unambiguous peak identification.
It is recommended that the initial method development for this compound explore both techniques. The final selection should be based on a thorough evaluation of the validation data and a consideration of the intended application of the method. In a regulated environment, the enhanced specificity of GC-MS may provide a more defensible dataset.
References
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ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
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A Senior Scientist's Guide to Cross-Validation: Integrating Computational Models with Experimental Data in Drug Discovery
Executive Summary: In the high-stakes world of drug development, the synergy between computational modeling and experimental validation is no longer a niche strategy but a cornerstone of efficient and successful research. This guide provides a framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental findings with computational models. By fostering an iterative and self-validating workflow, research teams can de-risk projects, accelerate timelines, and uncover novel biological insights. We will explore the foundational pillars of this integrated approach, detail a practical step-by-step workflow using a relevant case study, and discuss common pitfalls to ensure the robust application of these methodologies. The ultimate goal is to bridge the gap between in silico predictions and real-world biology, creating a powerful, validated engine for therapeutic innovation.
Introduction: The Symbiotic Relationship Between In Silico and In Vitro Models
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant rate of attrition. Computational methods have emerged as a powerful tool to streamline this process.[1][2] They allow for the rapid screening of vast chemical libraries and the simulation of complex biological processes, offering predictions that can guide experimental work.[3][4] However, computational models are, by nature, representations of a more complex reality.[5] Their predictive power is only as strong as the data they are built upon and their validation against real-world biological systems.
This is where cross-validation becomes critical. It is not merely a one-way street of testing a computational prediction in the lab. Instead, it is a cyclical, iterative process where experimental data is used to validate, refine, and improve the computational models, which in turn generate more accurate and testable hypotheses.[3][6][7] This iterative feedback loop is the core of a modern, efficient drug discovery pipeline, helping to prevent costly failures by ensuring that only the most promising candidates, backed by both computational and experimental evidence, advance.[6][8]
Foundational Pillars of a Self-Validating Workflow
A robust cross-validation strategy rests on two pillars: a well-constructed computational model and a thoughtfully designed experimental plan.
2.1 Pillar 1: The Computational Model - Building with the End in Mind
The utility of a computational model is determined by its ability to make accurate and actionable predictions. This requires careful consideration of its construction and internal validation.
-
Choosing the Right Model: The type of computational model should align with the biological question. For identifying new small molecule hits, methods like virtual high-throughput screening (vHTS) and molecular docking are common.[1][9] To optimize lead compounds, quantitative structure-activity relationship (QSAR) models are often employed. For understanding drug disposition, pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential.
-
Data Quality is Paramount: A model is only as good as the data used to train it.[10] It is crucial to use high-quality, curated datasets for model building. Inconsistencies in experimental data, such as varying assay conditions, can introduce noise and limit the predictive power of the model.[10]
-
Internal Validation: Before seeking experimental validation, the model must be internally validated to ensure its robustness. Techniques like cross-validation (e.g., leave-one-out) are used to assess how well the model performs on data it hasn't seen before, providing a more realistic estimate of its predictive power.[11]
2.2 Pillar 2: The Experimental Design - Designing for Model Validation
Experimental work should be designed not just to test a hypothesis, but to provide clear, quantitative data that can be fed back into the computational models.
-
Appropriate Assay Selection: The chosen experimental assays must directly and accurately measure the endpoint predicted by the model. For a molecular docking prediction of binding affinity, a biochemical assay like a FRET-based kinase inhibition assay or microscale thermophoresis would be appropriate to determine the IC50 or Kd.[12]
-
Reproducibility and Robustness: Standard laboratory practices, including proper controls, sufficient replicates, and orthogonal assays (i.e., different experimental methods to measure the same endpoint), are critical for generating trustworthy data.
-
Beyond a Single Point: Generating dose-response curves and time-course data provides a richer dataset for model validation and refinement compared to single-point measurements.
The Cross-Validation Workflow in Practice: A Case Study
To illustrate this process, let's consider a hypothetical case study: Validating a Novel Kinase Inhibitor for Cancer Therapy.
3.1 Step 1: Hypothesis Generation (Computational)
The process begins with an in silico campaign to identify potential inhibitors of a kinase target implicated in a specific cancer.
-
Protocol: Virtual High-Throughput Screening (vHTS)
-
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.
-
Select a large, diverse library of drug-like small molecules for screening.
-
Use a molecular docking program to predict the binding pose and affinity of each molecule in the library to the kinase's active site.[9]
-
Rank the molecules based on their predicted binding affinity (docking score) and select the top candidates for experimental testing.
-
Caption: Initial hypothesis generation via computational screening.
3.2 Step 2: Initial Experimental Validation (Wet Lab)
The top-ranked computational hits are now subjected to experimental testing to confirm their activity.
-
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
-
Reagents: Recombinant active kinase, fluorescently labeled peptide substrate, ATP, and test compounds.
-
Prepare a series of dilutions for each test compound.
-
In a microplate, incubate the kinase, substrate, and ATP with each compound dilution.
-
After incubation, measure the fluorescence resonance energy transfer (FRET) signal, which is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: The results are summarized to directly compare computational predictions with experimental outcomes.
Table 1: Comparison of In Silico Predictions vs. In Vitro Validation
| Compound ID | Predicted Affinity (Docking Score) | Experimental IC50 (nM) | Confirmed Hit? |
|---|---|---|---|
| Cmpd-001 | -10.5 | 50 | Yes |
| Cmpd-002 | -10.2 | 120 | Yes |
| Cmpd-003 | -9.8 | >10,000 | No |
| Cmpd-004 | -9.7 | 800 | Yes |
| Cmpd-005 | -9.5 | >10,000 | No |
3.3 Step 3: Model Refinement (The Feedback Loop)
The experimental results are now used to refine the computational model. The fact that some high-scoring compounds were inactive (Cmpd-003, Cmpd-005) provides valuable information. This discrepancy could be due to factors like inaccurate scoring functions or induced-fit effects not captured by the initial docking. This new data allows for the development of a more predictive QSAR model.
Caption: The iterative feedback loop for model refinement.
3.4 Step 4: Deeper Experimental Validation
With a refined model, new predictions can be made, or the initial confirmed hits can be further profiled in more biologically relevant systems.
-
Protocol: Cellular On-Target Activity (Western Blot)
-
Treat cancer cells expressing the target kinase with the confirmed hit compounds.
-
Lyse the cells and separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
A reduction in the phosphorylated substrate signal indicates that the compound is inhibiting the kinase within the cell.
-
-
Protocol: Cytotoxicity Assay
-
Culture cancer cells in the presence of varying concentrations of the hit compounds for 48-72 hours.
-
Measure cell viability using a reagent like MTT or CellTiter-Glo.
-
Determine the CC50 (the concentration at which 50% of cells are killed) to assess general toxicity.
-
Data Presentation: This data provides a more comprehensive view of the compound's activity and therapeutic window.
Table 2: Cellular Activity and Selectivity Profile
| Compound ID | Cellular EC50 (nM) (Target Inhibition) | Cytotoxicity CC50 (nM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|
| Cmpd-001 | 150 | 5,000 | 33.3 |
| Cmpd-002 | 400 | 8,000 | 20.0 |
| Cmpd-004 | 2,500 | 10,000 | 4.0 |
Common Pitfalls and Best Practices
-
Overfitting the Model: A model that is too closely fit to the training data may fail to generalize to new chemical matter. It is essential to use diverse datasets and appropriate internal validation techniques.
-
Ignoring Experimental Error: All experimental data has inherent variability.[10] This must be considered when comparing it to deterministic computational predictions.
-
Lack of Communication: Effective cross-validation requires close collaboration and communication between computational and experimental scientists. Each team must understand the capabilities and limitations of the other's methods.
-
Poor Data Management: Meticulous data annotation is crucial. Information about assay conditions, compound purity, and data processing steps must be captured to ensure the integrity of the feedback loop. A significant portion of published computational models cannot be reproduced due to missing information.[13]
Conclusion: Towards a Fully Integrated Discovery Engine
The cross-validation of experimental findings with computational modeling is a powerful paradigm that enhances the efficiency and success rate of drug discovery.[8] By creating a self-validating and iterative workflow, research organizations can make more informed decisions, prioritize resources effectively, and ultimately accelerate the delivery of novel therapeutics to patients. This integrated approach, grounded in scientific integrity and mutual validation, transforms two distinct disciplines into a single, cohesive discovery engine.
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Pyrrolidinediones as Potent Modulators of Bacterial Enzyme Activity: A Comparative Guide
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can effectively inhibit essential bacterial enzymes is paramount. Among these, the pyrrolidinedione core has emerged as a versatile and promising framework for the development of a new generation of antibacterial agents. This guide provides a comprehensive comparison of the inhibitory effects of various pyrrolidinedione derivatives against a range of critical bacterial enzymes, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
Introduction to Pyrrolidinediones: A Scaffold of Opportunity
The pyrrolidinedione ring system, a five-membered lactam with two carbonyl groups, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve potent and selective inhibition of diverse biological targets. This chemical versatility has led to the discovery of pyrrolidinedione-based compounds with significant activity against key bacterial enzymes involved in cell wall biosynthesis, fatty acid metabolism, and DNA replication. This guide will delve into a comparative analysis of these inhibitory activities, providing a rational basis for future drug design and optimization efforts.
Comparative Inhibitory Effects of Pyrrolidinediones on Key Bacterial Enzymes
The efficacy of pyrrolidinedione derivatives varies significantly depending on the target enzyme and the specific substitutions on the pyrrolidinedione core. Below, we compare their inhibitory activities against several well-validated bacterial targets.
Inhibition of Cell Wall Biosynthesis Enzymes
The bacterial cell wall, a structure essential for survival and absent in eukaryotes, is a prime target for antibiotic development. Pyrrolidinediones have shown remarkable inhibitory activity against two key enzymes in this pathway: MurA and Penicillin-Binding Protein 3 (PBP3).
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. A novel series of reversible pyrrolidinedione-based MurA inhibitors has been identified that are effective against both wild-type and fosfomycin-resistant MurA C115D mutants[1]. The inhibitory activity of these compounds is highly dependent on the substituents on the pyrrolidinedione scaffold, as detailed in the table below.
| Compound | R1 Substituent | R5 Substituent | Inhibition of E. coli MurA at 20 µM (%)[1] | IC50 (µM)[1] |
| 7 | Biphenyl | Ethyl | 85 | 5 |
| 46 | 6-Methyl-benzothiazole | tert-Butyl | 95 | 4.5 |
| 23 | 4,6-Difluoro-benzothiazole | Biphenyl | 75 | 10 |
| 1 | Phenyl | Phenyl | 20 | > 20 |
| Fosfomycin | - | - | - | ~5 (irreversible) |
Table 1: Inhibitory activity of selected pyrrolidinedione derivatives against E. coli MurA.
The data clearly indicate that bulky and hydrophobic substituents at the R1 and R5 positions of the pyrrolidinedione ring are crucial for potent MurA inhibition. Compound 46 , with a 6-methyl-benzothiazole group at R1 and a tert-butyl group at R5, demonstrates the highest potency with an IC50 of 4.5 µM[1]. This highlights the importance of exploring diverse chemical space around the pyrrolidinedione core to optimize target engagement.
PBP3 is a transpeptidase essential for the final stages of peptidoglycan synthesis and is a primary target for β-lactam antibiotics. Pyrrolidine-2,3-diones have been identified as a novel class of non-β-lactam inhibitors of Pseudomonas aeruginosa PBP3[2].
| Compound | R1 Substituent | R2 Substituent | IC50 against P. aeruginosa PBP3 (µM)[2] |
| 1 | 4-Chlorophenyl | 2-Thienyl | 20 ± 2 |
| 2 | 4-Methoxyphenyl | 2-Thienyl | 4 ± 6 |
| 3 | 4-Fluorophenyl | 2-Thienyl | 39 ± 4 |
| 4 | 4-Trifluoromethylphenyl | 2-Thienyl | 48 ± 1 |
Table 2: Inhibitory activity of selected pyrrolidine-2,3-dione derivatives against P. aeruginosa PBP3.
These findings demonstrate that substitutions on the N-1 and C-4 positions of the pyrrolidine-2,3-dione ring significantly impact inhibitory potency against PBP3. Compound 2 , featuring a 4-methoxyphenyl group, exhibits the most potent inhibition with an IC50 of 4 µM[2]. This suggests that electron-donating groups on the phenyl ring at the N-1 position enhance activity.
Inhibition of Fatty Acid Biosynthesis
Bacterial fatty acid synthesis (FASII) is another essential pathway that differs significantly from its mammalian counterpart (FASI), making it an attractive target for selective inhibitors. The natural products moiramide B and andrimid, which feature a pyrrolidinedione core, are potent inhibitors of Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the first committed step in this pathway[3].
ACC is a multi-subunit enzyme in bacteria, and the pyrrolidinedione natural products moiramide B and andrimid selectively inhibit the carboxyltransferase (CT) domain[4][5][6].
| Compound | Target Enzyme | IC50 | Source Organism of Enzyme |
| Moiramide B | Acetyl-CoA Carboxylase (CT domain) | 6 nM[4] | Escherichia coli |
| Andrimid | Acetyl-CoA Carboxylase (CT domain) | Sub-micromolar[5] | Pantoea agglomerans |
Table 3: Inhibitory activity of pyrrolidinedione-containing natural products against bacterial Acetyl-CoA Carboxylase.
The nanomolar potency of moiramide B highlights the exceptional efficacy of the pyrrolidinedione scaffold in targeting the CT domain of bacterial ACC[4]. Structure-activity relationship studies have indicated that while the fatty acid side chain can be varied, the pyrrolidinedione group is critical for target binding[3].
Inhibition of DNA Replication Enzymes
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for the fluoroquinolone class of antibiotics. Recently, hybrid molecules incorporating a pyrrolidine ring have been shown to be potent inhibitors of these enzymes.
A series of 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated potent inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV[7].
| Compound | IC50 against E. coli DNA Gyrase (nM)[7] | IC50 against S. aureus Topoisomerase IV (nM)[7] |
| 16 | 120 ± 10 | More potent than novobiocin |
| 9 | 180 ± 20 | Similar to novobiocin |
| 15 | 210 ± 20 | Similar to novobiocin |
| 19 | 250 ± 20 | Similar to novobiocin |
| 21 | 270 ± 20 | Similar to novobiocin |
| Novobiocin (control) | 170 | - |
Table 4: Inhibitory activity of 1,2,4-oxadiazole/pyrrolidine hybrids against bacterial topoisomerases.
Compound 16 emerged as the most potent inhibitor, with an IC50 of 120 nM against E. coli DNA gyrase, surpassing the activity of the known inhibitor novobiocin[7]. This demonstrates that the pyrrolidine moiety, when incorporated into a suitable hybrid scaffold, can effectively target the ATP-binding site of bacterial topoisomerases.
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of the comparative data presented herein is underpinned by robust and validated experimental protocols. Understanding these methodologies is crucial for researchers aiming to replicate or build upon these findings.
MurA Inhibition Assay (Malachite Green Assay)
The inhibitory activity against MurA is typically determined using a malachite green-based spectrophotometric assay. This assay quantifies the amount of inorganic phosphate released during the enzymatic reaction.
Principle: The MurA-catalyzed reaction releases inorganic phosphate (Pi) from phosphoenolpyruvate (PEP). In the presence of malachite green and molybdate under acidic conditions, Pi forms a colored complex that can be quantified by measuring the absorbance at a specific wavelength (typically around 620-650 nm). A decrease in the absorbance in the presence of an inhibitor corresponds to a reduction in enzyme activity.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant MurA enzyme is purified. Solutions of the substrates, UDP-N-acetylglucosamine (UNAG) and PEP, are prepared in a suitable buffer (e.g., HEPES or Tris-HCl).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the pyrrolidinedione inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (UNAG and PEP).
-
Reaction Quenching and Color Development: After a specific incubation time, the reaction is stopped by the addition of the malachite green reagent.
-
Absorbance Measurement: The absorbance of the resulting colored complex is measured using a spectrophotometer or plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow of the malachite green assay for MurA inhibition.
PBP3 Inhibition Assay (Fluorescence Polarization)
A fluorescence polarization (FP) assay is a common method to assess the inhibition of PBPs. This assay measures the ability of a test compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to the active site of PBP3.
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When this molecule binds to a much larger protein like PBP3, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. An inhibitor that competes for the same binding site will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Step-by-Step Protocol:
-
Reagent Preparation: Purified PBP3 enzyme, the fluorescent probe (e.g., Bocillin FL), and the pyrrolidinedione inhibitors are prepared in a suitable assay buffer.
-
Inhibitor Incubation: PBP3 is incubated with various concentrations of the test compounds.
-
Probe Addition: The fluorescent probe is added to the mixture.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by the inhibitor. IC50 values are calculated from the dose-response curves.
Caption: Principle of the fluorescence polarization assay for PBP3 inhibition.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The accumulated data from various studies allow for the deduction of key structure-activity relationships that govern the inhibitory potency of pyrrolidinediones.
General SAR Observations:
-
Substituents on the Pyrrolidinedione Ring: The nature and position of substituents are critical. For MurA inhibitors, large, hydrophobic groups at the R1 and R5 positions enhance activity. In the case of PBP3 inhibitors, electron-donating groups on the N-1 phenyl ring appear to be favorable.
-
The Pyrrolidinedione Core: This moiety is often directly involved in binding to the enzyme's active site. For instance, in the case of moiramide B, the pyrrolidinedione head group is crucial for tight binding to the carboxyltransferase domain of ACC[3].
-
Reversibility of Inhibition: Unlike many covalent inhibitors, the pyrrolidinedione-based MurA inhibitors exhibit a reversible mode of action, which can be advantageous in terms of reducing off-target effects and potential toxicity[1].
Caption: Key factors influencing the structure-activity relationship of pyrrolidinedione inhibitors.
Conclusion and Future Directions
The data compiled in this guide unequivocally demonstrate that the pyrrolidinedione scaffold is a highly promising starting point for the development of novel antibacterial agents targeting a diverse range of essential bacterial enzymes. The successful inhibition of MurA, PBP3, Acetyl-CoA Carboxylase, and bacterial topoisomerases underscores the versatility of this chemical framework.
Future research should focus on:
-
Expanding the Chemical Diversity: Synthesis and screening of more diverse libraries of pyrrolidinedione derivatives are needed to explore a wider chemical space and identify compounds with improved potency and broader spectrum of activity.
-
Detailed Mechanistic Studies: Elucidating the precise binding modes of these inhibitors through techniques such as X-ray crystallography and cryo-electron microscopy will be crucial for rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified in enzymatic and cellular assays must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, the scientific community can accelerate the development of pyrrolidinedione-based antibacterial drugs, providing much-needed solutions to the growing threat of antimicrobial resistance.
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Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. (2021). Arabian Journal of Chemistry. Retrieved January 27, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 27, 2026, from [Link]
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Bacterial beta-ketoacyl-acyl carrier protein synthases as targets for antibacterial agents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. (2000). PubMed. Retrieved January 27, 2026, from [Link]
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Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic. (2008). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2024). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo. (n.d.). American Society for Microbiology. Retrieved January 27, 2026, from [Link]
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Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099). (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
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Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Targeting Acetyl-CoA Carboxylases: Small Molecular Inhibitors and their Therapeutic Potential. (2012). Ingenta Connect. Retrieved January 27, 2026, from [Link]
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Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Synthesis and biological evaluation of moiramide B derivatives. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect. Retrieved January 27, 2026, from [Link]
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Biochemistry | Acetyl-S-CoA Carboxylase [Part 1/2] - Biotin Carboxylation. (2015). YouTube. Retrieved January 27, 2026, from [Link]
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Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. (n.d.). PLOS ONE. Retrieved January 27, 2026, from [Link]
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Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrobenzyl)pyrrolidine
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Nitrobenzyl)pyrrolidine, a compound for which detailed hazard information may not be readily available. The procedures outlined below are synthesized from an analysis of its structural components—a nitroaromatic group and a pyrrolidine moiety—and grounded in established principles of laboratory safety for handling potentially potent and hazardous materials. This document is intended for researchers, scientists, and drug development professionals.
The core philosophy of this guide is to treat substances of unknown toxicity with a high degree of caution.[1] It is imperative to assume that this compound possesses a combination of the hazards associated with its constituent chemical classes until comprehensive toxicological data becomes available.
Part 1: Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, an assessment of related compounds provides critical insights.
Inferred Hazards from Structural Analogs:
-
Pyrrolidine Moiety: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3][4] It is also a lachrymator.
-
Nitroaromatic Moiety: A related compound, 4-(4-Nitrobenzyl)pyridine, is categorized as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation and genetic defects.[5] Nitro compounds, as a class, are noted for their potential toxicity and, in some cases, explosive properties, especially di-nitro and tri-nitro compounds.[6]
-
This compound: GHS hazard statements for this specific compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
Based on this composite analysis, this compound should be handled as a substance that is, at a minimum, toxic, an irritant to skin and eyes, and potentially flammable. The potential for more severe, uncharacterized hazards necessitates stringent safety protocols.
Key Data Summary
| Property | Inferred Characteristic | Rationale/Source |
| Physical State | Solid or Liquid | Varies based on purity and conditions. |
| Acute Toxicity | Harmful if swallowed.[7] Potential for harm via inhalation or skin contact.[2][5] | GHS statement H302.[7] Analogs are harmful by multiple routes.[2][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] Potential for severe burns. | GHS statement H315.[7] Pyrrolidine is corrosive.[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation.[7] Potential for severe damage. | GHS statement H319.[7] Pyrrolidine causes severe eye damage.[2][3] |
| Flammability | Potentially flammable. | Pyrrolidine is highly flammable.[2][3] |
| Long-Term Hazards | Potential for genetic defects. | Inferred from 4-(4-Nitrobenzyl)pyridine.[5] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the assessed hazards, a comprehensive PPE strategy is mandatory to prevent exposure.[1]
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[1][8] For potent compounds, more advanced containment, such as a glove box or a ventilated balance safety enclosure, is recommended to minimize aerosol generation and surface contamination.[8][9][10]
Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is required. Use Butyl rubber gloves as the outer layer. | Butyl rubber offers good resistance to nitro compounds.[11] Nitrile gloves may offer poor resistance to aromatic hydrocarbons and should not be solely relied upon.[11][12] If contact occurs, change gloves immediately.[13] |
| Eye and Face Protection | Indirectly-vented, splash-resistant chemical goggles and a full-face shield.[14] | Protects against splashes and potential vapors. The face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, worn over personal clothing. Consider a chemically resistant apron. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used as part of a comprehensive respiratory protection program. | Ensures protection in case of engineering control failure or during emergency situations. |
Part 3: Disposal Procedures for this compound
Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[4] The primary and most secure method of disposal is through a licensed professional waste disposal service.[2][5]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal Decision Workflow
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
-
Maintain separate, clearly labeled waste containers for:
-
Solid waste (unwanted pure compound, contaminated gloves, weigh paper, etc.).
-
Liquid waste (solutions containing the compound).
-
Sharps (contaminated needles, etc.).
-
-
-
Packaging and Labeling:
-
Pure Compound/Concentrated Waste: If possible, keep the compound in its original container. If not, use a new, clean, chemically compatible container with a secure screw-top lid. The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability, exclamation mark for irritant).[15]
-
Contaminated Labware and Debris: Place items like contaminated gloves, pipette tips, and paper towels in a durable, sealed plastic bag. Double-bagging is recommended. Label the outer bag as "Hazardous Waste: Contaminated with this compound."
-
Liquid Waste: Collect in a designated, compatible waste container (e.g., a high-density polyethylene or glass bottle). Do not fill the container to more than 80% capacity to allow for vapor expansion. The container must be labeled with all constituents and their approximate concentrations.
-
-
Storage Pending Disposal:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][5]
-
Provide them with a full and accurate description of the waste.
-
The recommended final disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
-
Part 4: Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[2][3]
-
PPE: Do not attempt to clean a spill without the appropriate PPE as described in Part 2.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[3][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department immediately.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[5][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[2][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.
References
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Mastering the Safe Handling of 1-(4-Nitrobenzyl)pyrrolidine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The intrinsic reactivity of 1-(4-Nitrobenzyl)pyrrolidine, a compound merging the hazardous characteristics of a heterocyclic amine and a nitroaromatic group, necessitates rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to ensure the highest level of laboratory safety. Our focus is to empower you with the causal understanding behind each recommendation, fostering a proactive safety culture that extends beyond mere compliance.
Understanding the Inherent Risks: A Dual-Hazard Profile
The chemical architecture of this compound presents a dual-hazard profile that dictates our safety strategy. The pyrrolidine ring, a cyclic secondary amine, is known for its corrosive nature and potential for causing severe skin burns and eye damage.[1][2][3] It is also recognized as being harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] The presence of the 4-nitrobenzyl group, a common moiety in pharmacologically active compounds, introduces concerns related to potential mutagenicity and other long-term health effects, as seen in similar nitroaromatic compounds.[5] Therefore, our approach to handling this substance must be comprehensive, addressing both immediate corrosive threats and potential long-term toxicological risks.
Core Principles of Protection: A Multi-Layered Defense
A robust safety plan for handling this compound is built on a multi-layered defense strategy, where PPE is the final and critical barrier between the researcher and the chemical. This strategy is underpinned by the principles of hazard containment and exposure minimization.
I. Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a matter of simple preference but a scientifically-informed decision based on the known and potential hazards of this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale and Field Insights |
| Hand Protection | Double-Gloved Nitrile Gloves | Outer glove: Heavy-duty, chemical-resistant nitrile, minimum 8 mil thickness. Inner glove: Standard nitrile examination glove. | The pyrrolidine component can be corrosive. Double-gloving provides an essential safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection, allowing for a safe retreat and glove change. The selection of nitrile is based on its broad chemical resistance.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield is to be worn over the goggles. | The risk of severe eye damage from splashes of corrosive amines like pyrrolidine is significant.[1][3][4] Goggles protect against direct splashes, while a face shield provides a secondary barrier for the entire face, a critical precaution when handling larger quantities or during reactions that could splash.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat and Apron | Flame-resistant lab coat, fully buttoned. A chemically impervious apron should be worn over the lab coat. | Standard cotton lab coats offer insufficient protection against corrosive and absorbable chemicals. A chemical-resistant coat, supplemented by an apron, provides a necessary barrier to prevent skin contact.[6] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be performed within a certified and properly functioning chemical fume hood. | The potential for inhalation toxicity from both the pyrrolidine and nitroaromatic components is a primary concern.[2][4][5] A fume hood is the most critical piece of engineering control to minimize respiratory exposure. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Leather or other non-porous material. | Protects against spills that may reach the floor. Porous shoes can trap chemicals, leading to prolonged skin contact. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing the risk of exposure. The following steps provide a procedural framework for safely handling this compound.
A. Preparation and Engineering Controls
-
Fume Hood Verification: Before any work commences, ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as is practical for the work being performed.
-
Designated Work Area: Demarcate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill control materials (e.g., chemical absorbent pads, sodium bisulfate for neutralization of amines) readily available.
B. Donning of Personal Protective Equipment
The correct sequence for putting on PPE is crucial to ensure complete protection and prevent cross-contamination.
C. Chemical Handling and Experimentation
-
Weighing and Transfer: All weighing and transfers of this compound should be conducted within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Monitoring: Continuously monitor reactions involving this compound for any signs of exothermic events or pressure buildup.
-
Cross-Contamination Prevention: Be mindful of touching surfaces outside of the fume hood (e.g., computer keyboards, door handles) with gloved hands. If you must exit the immediate work area, remove your outer gloves.
D. Doffing of Personal Protective Equipment
The removal of PPE must be done in a manner that prevents the transfer of contaminants to your skin or clothing.
III. Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
A. Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and absorbent materials, must be placed in a dedicated, clearly labeled hazardous waste container.[8][9] This container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, properly labeled hazardous waste container.[9] Due to its chemical nature, this waste should be considered both corrosive and potentially toxic.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[10]
B. Decontamination Procedures
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood. A triple rinse with an appropriate solvent (e.g., acetone, ethanol) is recommended. The rinsate must be collected and disposed of as hazardous liquid waste.
By integrating these detailed PPE, operational, and disposal protocols into your standard laboratory practices, you can effectively mitigate the risks associated with handling this compound. This proactive approach to safety is fundamental to responsible scientific research and development.
References
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New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Freitas, V. L. et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 26(16), 5046. [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12099957, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. [Link]
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UConn Health. Waste Stream Disposal – Quick Sheet. [Link]
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Wiedenfeld, H. (2011). Toxicity of pyrrolizidine alkaloids to humans and ruminants. Food Additives & Contaminants: Part A, 28(4), 526-540. [Link]
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Cheng, Y. et al. (2022). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 11(15), 2187. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Kowalczyk, E. et al. (2020). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Journal of Agricultural and Food Chemistry, 68(33), 8881-8893. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
